Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate
描述
属性
IUPAC Name |
ethyl 4-(1,3-benzothiazol-6-ylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-2-20-16(19)11-3-5-12(6-4-11)18-13-7-8-14-15(9-13)21-10-17-14/h3-10,18H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUDDTILXQRISJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC3=C(C=C2)N=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654193 | |
| Record name | Ethyl 4-[(1,3-benzothiazol-6-yl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458550-54-4 | |
| Record name | Ethyl 4-[(1,3-benzothiazol-6-yl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate
An In-Depth Technical Guide to the
Authored by: A Senior Application Scientist
Foreword: The Strategic Importance of Benzothiazole Scaffolds in Modern Drug Discovery
The benzothiazole moiety is a privileged heterocyclic system, forming the structural core of numerous pharmacologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for natural purines have cemented its role in medicinal chemistry.[2] Molecules incorporating this scaffold exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]
This guide focuses on the synthesis of a specific, high-value derivative: Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate . This molecule is of significant interest as it couples the benzothiazole pharmacophore with an ethyl aminobenzoate group, a common structural motif in local anesthetics and other therapeutic agents. The diarylamine linkage is a key structural element that provides conformational flexibility, often crucial for effective binding to biological targets.
The synthesis of such diarylamines has been historically challenging, often requiring harsh conditions with limited functional group tolerance. However, the advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-nitrogen bonds, providing a robust and versatile platform for constructing complex molecules like the title compound.[3][4] This whitepaper provides a detailed exploration of the premier synthetic strategy for this molecule—the Buchwald-Hartwig amination—elucidating the mechanistic underpinnings, providing a field-proven experimental protocol, and discussing the critical parameters that ensure a successful and reproducible synthesis.
Retrosynthetic Analysis and Strategic Approach
The target molecule, Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, is a diarylamine. The most logical and efficient retrosynthetic disconnection is at the aryl carbon-nitrogen bond, as illustrated below. This approach identifies two readily available starting materials: a benzothiazole amine and an aryl halide.
Caption: Retrosynthetic analysis of the target molecule.
This disconnection leads directly to the Buchwald-Hartwig amination , a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[3] This methodology is selected for its superior performance over traditional methods like nucleophilic aromatic substitution (which would require harsh conditions) due to its broad substrate scope, excellent functional group tolerance, and generally high yields under relatively mild conditions.[3][4]
The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination
Understanding the catalytic cycle is paramount for troubleshooting and optimizing the synthesis. The reaction proceeds through a sequence of well-defined steps involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][5]
The key to a successful transformation lies in the choice of ligand. Modern Buchwald-Hartwig aminations employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands serve multiple critical functions:
-
They stabilize the monomeric Pd(0) species, which is the active catalytic form.
-
Their electron-donating nature accelerates the initial oxidative addition step.
-
Their steric bulk promotes the final, often rate-limiting, reductive elimination step to release the product and regenerate the Pd(0) catalyst.[5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Field-Proven Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis. Crucially, all operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation.
Reagents and Equipment
| Reagent/Material | Formula | M.W. | Supplier | Notes |
| 6-Aminobenzothiazole | C₇H₆N₂S | 150.20 | Standard Supplier | Ensure purity >98% |
| Ethyl 4-bromobenzoate | C₉H₉BrO₂ | 229.07 | Standard Supplier | Use as received |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | Strem, Sigma-Aldrich | Catalyst Precursor |
| XPhos | C₃₃H₄₇P | 486.69 | Strem, Sigma-Aldrich | Ligand |
| Sodium tert-butoxide | NaOtBu | 96.10 | Sigma-Aldrich | Strong, non-nucleophilic base |
| Anhydrous Toluene | C₇H₈ | - | Acros, Sigma-Aldrich | Dry over molecular sieves |
| Schlenk flask / oven-dried glassware | - | - | - | Essential for inert atmosphere |
| Magnetic stirrer with heating | - | - | - | For reaction control |
Synthesis Workflow
Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure
-
Glassware Preparation : An oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar is allowed to cool to room temperature under a stream of argon.
-
Reagent Charging : To the flask, add 6-aminobenzothiazole (1.0 eq, e.g., 1.50 g), ethyl 4-bromobenzoate (1.1 eq), and sodium tert-butoxide (1.4 eq).
-
Catalyst Addition : In a glovebox or under a positive flow of argon, add palladium(II) acetate (0.02 eq, 2 mol%) and XPhos (0.04 eq, 4 mol%).
-
Solvent Addition : Add anhydrous toluene (e.g., 40 mL) via cannula or syringe.
-
Degassing : Seal the flask and subject the mixture to three cycles of vacuum-backfill with argon to ensure the removal of all oxygen.
-
Reaction : Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding deionized water (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification :
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
-
Final Product : Combine the pure fractions and remove the solvent under vacuum to yield Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate as a solid.
Data, Characterization, and Validation
The identity and purity of the synthesized compound must be rigorously confirmed through spectroscopic methods. Below are the expected characterization data based on the structure and analogous compounds.[6]
| Parameter | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Yield | 75-90% (post-purification) |
| Purity (by HPLC) | >98% |
| Molecular Formula | C₁₆H₁₄N₂O₂S |
| Molecular Weight | 314.36 g/mol |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃, δ ppm) :
-
~8.80-7.80 : Multiplets corresponding to the aromatic protons on the benzothiazole and benzoate rings.
-
~7.50 : A broad singlet for the N-H proton (may exchange with D₂O).
-
4.35 (q, J = 7.1 Hz, 2H) : Methylene protons (-O-CH₂-CH₃) of the ethyl ester.
-
1.38 (t, J = 7.1 Hz, 3H) : Methyl protons (-O-CH₂-CH₃) of the ethyl ester.
-
-
¹³C NMR (101 MHz, CDCl₃, δ ppm) :
-
~166.5 : Carbonyl carbon of the ester (C=O).
-
~155-110 : Aromatic carbons.
-
~60.5 : Methylene carbon of the ethyl ester (-O-CH₂-).
-
~14.5 : Methyl carbon of the ethyl ester (-CH₃).
-
-
FT-IR (KBr, cm⁻¹) :
-
~3350 : N-H stretching vibration.
-
~3050 : Aromatic C-H stretching.
-
~1690 : C=O stretching of the ester.
-
~1600, 1510 : Aromatic C=C ring stretching.
-
~1280 : C-O stretching of the ester.
-
-
Mass Spectrometry (ESI+) :
-
m/z : 315.08 [M+H]⁺ (calculated for C₁₆H₁₅N₂O₂S⁺).
-
References
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][3]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. National Institutes of Health (NIH). [Link]
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue e-Pubs. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
ethyl 4-aminobenzoate - Organic Syntheses Procedure. Organic Syntheses. [Link]
Sources
- 1. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. "High-Throughput Experimentation of the Buchwald-Hartwig Amination for " by Damien Edward Dobson [docs.lib.purdue.edu]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate (CAS No. 458550-54-4) is a heterocyclic compound featuring a benzothiazole core linked to an ethyl benzoate moiety via an amine bridge. This structure positions it as a compound of significant interest in medicinal chemistry and materials science. The benzothiazole scaffold is a well-established pharmacophore present in a variety of biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of a proposed synthetic route, in-depth characterization methodologies, and an exploration of the potential therapeutic applications of this molecule, grounded in the established activities of related benzothiazole derivatives.
Introduction: The Scientific Merit of the Benzothiazole Scaffold
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged structure in drug discovery. Its derivatives are known to exhibit a wide spectrum of biological activities.[2] The incorporation of the 2-aminobenzothiazole motif, in particular, has led to the development of compounds with potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1] The title compound, Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, combines this potent scaffold with an ethyl aminobenzoate group, a structure also found in compounds with interesting biological and chemical properties. This unique combination suggests a high potential for novel therapeutic applications. This guide will delve into a robust synthetic approach, detailed analytical characterization, and the prospective biological significance of this molecule.
Proposed Synthesis: A Palladium-Catalyzed Approach
The most logical and efficient synthetic route to Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[3][4] This reaction is a powerful tool for the formation of carbon-nitrogen bonds, which is precisely what is required to link the 6-aminobenzothiazole and the ethyl 4-bromobenzoate fragments.
Reaction Scheme
Caption: Proposed Buchwald-Hartwig amination for synthesis.
Step-by-Step Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk flask, add 6-aminobenzothiazole (1.0 eq), ethyl 4-bromobenzoate (1.1 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand like XPhos (4-10 mol%).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Anhydrous toluene is added as the solvent, followed by the addition of a strong base, such as sodium tert-butoxide (NaOtBu, 1.5 eq).
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-110 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate.
Comprehensive Characterization
Due to the absence of published experimental data, the following characterization parameters are predicted based on the analysis of its constituent fragments and related known compounds.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₆H₁₄N₂O₂S[5] |
| Molecular Weight | 298.36 g/mol [5] |
| Appearance | Expected to be a solid, likely crystalline, with a color ranging from off-white to yellow. |
| Solubility | Predicted to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; and insoluble in water. |
| Melting Point | Estimated to be in the range of 150-200 °C, based on similar structures. |
Spectroscopic Analysis
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzothiazole and the benzoate rings, as well as the ethyl group.
-
Benzothiazole Protons: A singlet for the proton at the 2-position of the benzothiazole ring, and a set of doublets and a doublet of doublets for the protons on the benzene ring of the benzothiazole moiety.
-
Benzoate Protons: Two sets of doublets in the aromatic region corresponding to the AA'BB' system of the para-substituted benzene ring.
-
Ethyl Group Protons: A quartet for the -CH₂- group and a triplet for the -CH₃ group.
-
Amine Proton: A broad singlet for the N-H proton, which would be exchangeable with D₂O.
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon: A signal in the downfield region (around 165-170 ppm) for the ester carbonyl carbon.
-
Aromatic Carbons: A series of signals in the aromatic region (110-150 ppm) for the carbons of the two benzene rings and the benzothiazole system.
-
Ethyl Group Carbons: Two signals in the aliphatic region for the -CH₂- and -CH₃ carbons.
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretch: A sharp to medium absorption band around 3300-3400 cm⁻¹.
-
C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.
-
C=N and C=C Stretches: A series of bands in the 1500-1600 cm⁻¹ region corresponding to the aromatic rings and the thiazole C=N bond.
-
C-O Stretch: An absorption band in the 1200-1300 cm⁻¹ region for the ester C-O bond.
High-resolution mass spectrometry (HRMS) should confirm the molecular formula.
-
Molecular Ion Peak [M]⁺: The mass spectrum is expected to show a prominent molecular ion peak at m/z 298.0827, corresponding to the exact mass of C₁₆H₁₄N₂O₂S.
-
[M+H]⁺ Peak: Under electrospray ionization (ESI) conditions, a protonated molecular ion peak at m/z 299.0905 would be observed.
-
Fragmentation Pattern: Key fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester and cleavage of the C-N bond linking the two aromatic systems.
Potential Biological Activities and Therapeutic Applications
The benzothiazole scaffold is a cornerstone in the development of therapeutics with a wide range of activities.[2] Derivatives of 2-aminobenzothiazole have shown significant promise in several key therapeutic areas.
Anticancer Potential
Many 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity.[6] They can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression. The title compound, by combining the benzothiazole core with an aminobenzoate moiety, could potentially interact with multiple cellular targets implicated in cancer.
Caption: Potential anticancer mechanisms of action.
Antimicrobial Activity
The benzothiazole nucleus is also a key component of many antimicrobial agents.[7] These compounds can inhibit the growth of a wide range of bacteria and fungi by targeting essential cellular processes. Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate could be investigated for its efficacy against various pathogenic microorganisms.
Anti-inflammatory Properties
Certain benzothiazole derivatives have been shown to possess anti-inflammatory properties by modulating the production of pro-inflammatory cytokines and enzymes.[1] Given the role of inflammation in numerous diseases, this represents another promising avenue for the therapeutic application of the title compound.
Future Directions and Conclusion
Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate is a molecule with considerable, yet largely unexplored, potential. This guide has outlined a feasible synthetic strategy and a comprehensive, albeit predictive, characterization profile. The true value of this compound will be unlocked through its synthesis and subsequent biological evaluation. Future research should focus on:
-
Synthesis and Optimization: Refining the proposed Buchwald-Hartwig amination to achieve high yields and purity.
-
Full Spectroscopic Characterization: Obtaining experimental NMR, IR, and MS data to confirm the structure and provide a definitive analytical profile.
-
In Vitro Biological Screening: Evaluating the compound's activity in a panel of cancer cell lines, against various microbial strains, and in assays for anti-inflammatory activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify key structural features that contribute to biological activity and to optimize potency and selectivity.
References
-
ResearchGate. (n.d.). (PDF) Ethyl 4-(dimethylamino)benzoate. Retrieved from [Link]
-
MDPI. (n.d.). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(dimethylamino)benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(benzoylamino)benzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Versatile one-pot synthesis of gold nanoclusters and nanoparticles using 3,6-(dipyridin-2-yl)-(1,2,4,5)-tetrazine. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Retrieved from [Link]
-
University of Kerbala. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
DergiPark. (2022). Synthesis and In Silico Evaluation of Some New 2,4-Disubstituted Thiazole Derivatives. Retrieved from [Link]
-
Osaka University. (2008). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. 458550-54-4|Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate|BLD Pharm [bldpharm.com]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NMR Analysis of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate
Introduction
In the landscape of medicinal chemistry and materials science, benzothiazole derivatives represent a class of heterocyclic compounds with significant therapeutic and industrial relevance.[1][2] Their rigid, planar structure and electron-rich nature make them privileged scaffolds in the design of agents with diverse biological activities, including anticancer and antifungal properties.[3][4] Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate is a molecule that elegantly combines three key pharmacophores: a benzothiazole system, a secondary aromatic amine linker, and an ethyl benzoate moiety.
The unambiguous structural elucidation of such molecules is a cornerstone of drug development and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for this purpose, providing precise insights into the molecular framework, connectivity, and electronic environment of each atom.
This guide provides a comprehensive, in-depth analysis of the complete NMR spectral assignment for Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate. We will move beyond a simple recitation of data, focusing instead on the strategic logic and causality behind the experimental choices and interpretation. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to leverage one- and two-dimensional NMR techniques for the structural validation of complex heterocyclic compounds.
Molecular Architecture and Predicted NMR Environments
To effectively analyze the NMR spectra, we must first deconstruct the molecule into its fundamental components and predict the electronic environment of each nucleus. The structure consists of three distinct spin systems connected by a secondary amine and an ester linkage.
-
Benzothiazole Ring: This bicyclic system contains three aromatic protons and a set of unique carbon environments influenced by the nitrogen and sulfur heteroatoms.
-
Ethyl Benzoate Moiety: This includes a 1,4-disubstituted (para) aromatic ring and a flexible ethyl chain, which will exhibit characteristic splitting patterns.
-
Amine Linker: The N-H proton is a key feature, whose chemical shift and appearance can be sensitive to solvent and concentration.
Below is the structure with a systematic numbering scheme that will be used for all subsequent spectral assignments.
Caption: Logical workflow for NMR data acquisition.
-
¹H NMR: Provides the initial proton map, including chemical shifts, integrations, and coupling patterns.
-
¹³C NMR: Identifies all unique carbon environments. Quaternary carbons, which lack attached protons, are often weaker in intensity. [5]* COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds (vicinal coupling). [6]It is essential for mapping out contiguous proton networks, such as those in the aromatic rings and the ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation). [7]It is the primary method for definitively assigning carbon signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are 2 to 3 bonds away. [6][8]The HMBC is the key to connecting the individual spin systems identified by COSY, as it shows correlations across quaternary carbons and heteroatoms.
Spectral Analysis and Interpretation
¹H NMR Spectrum: The Proton Blueprint
The ¹H NMR spectrum provides the first detailed look at the molecule's structure. Each unique proton environment gives rise to a distinct signal.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-NH | ~9.5 - 10.0 | Broad Singlet | 1H | The N-H proton is deshielded by the two aromatic rings. Its broadness depends on the exchange rate. |
| H-2 | ~9.0 - 9.2 | Singlet | 1H | Proton on the thiazole ring, adjacent to both N and S, leading to significant deshielding. |
| H-7 | ~8.0 - 8.2 | Doublet | 1H | Part of the benzothiazole ABC system. Ortho-coupled to H-5. |
| H-4 | ~7.8 - 8.0 | Doublet | 1H | Part of the benzothiazole ABC system. Meta-coupled to H-7. |
| H-3'/5' | ~7.8 - 8.0 | Doublet | 2H | Protons on the benzoate ring ortho to the ester group, deshielded by its anisotropy. Part of an AA'BB' system. [9] |
| H-2'/6' | ~7.0 - 7.2 | Doublet | 2H | Protons on the benzoate ring ortho to the amine group, shielded by its electron-donating effect. Part of an AA'BB' system. [9] |
| H-5 | ~7.3 - 7.5 | Doublet of Doublets | 1H | Part of the benzothiazole ABC system. Ortho-coupled to H-7 and meta-coupled to H-4. |
| O-CH₂ | ~4.2 - 4.4 | Quartet | 2H | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen and coupled to the methyl group. [10] |
| CH₃ | ~1.2 - 1.4 | Triplet | 3H | Methyl protons of the ethyl ester, coupled to the methylene group. [10] |
¹³C NMR Spectrum: The Carbon Skeleton
The ¹³C NMR spectrum reveals the carbon framework, with chemical shifts highly dependent on the local electronic environment.
| Assignment | Predicted δ (ppm) | Rationale |
| C-2 | ~165 - 170 | Thiazole carbon between N and S, highly deshielded. |
| C=O | ~165 - 167 | Carbonyl carbon of the ethyl ester. [11] |
| C-7a | ~152 - 155 | Quaternary benzothiazole carbon fused to the thiazole ring. |
| C-4' | ~148 - 150 | Benzoate carbon attached to the ester group. |
| C-6 | ~145 - 148 | Benzothiazole carbon attached to the amine nitrogen. |
| C-3a | ~135 - 138 | Quaternary benzothiazole carbon at the ring fusion. |
| C-3'/5' | ~130 - 132 | Benzoate carbons ortho to the ester group. |
| C-1' | ~128 - 130 | Quaternary benzoate carbon attached to the amine nitrogen. |
| C-4 | ~125 - 127 | Benzothiazole carbon. |
| C-7 | ~122 - 124 | Benzothiazole carbon. |
| C-5 | ~118 - 120 | Benzothiazole carbon. |
| C-2'/6' | ~115 - 117 | Benzoate carbons ortho to the amine group, shielded by its +R effect. |
| O-CH₂ | ~60 - 62 | Methylene carbon of the ethyl ester. |
| CH₃ | ~14 - 16 | Methyl carbon of the ethyl ester. |
2D NMR Analysis: Connecting the Pieces
While 1D spectra provide the parts list, 2D spectra build the final, validated structure.
-
COSY Analysis:
-
A strong correlation will be observed between the O-CH₂ quartet and the CH₃ triplet, confirming the ethyl group.
-
Correlations will be seen between H-3'/5' and H-2'/6' , confirming the 1,4-disubstitution pattern of the benzoate ring.
-
The connectivity of the benzothiazole protons (H-4 , H-5 , H-7 ) will be established through their respective cross-peaks.
-
-
HSQC Analysis: This experiment provides the definitive link between the proton and carbon data presented in the tables above. Each proton signal will show a cross-peak to its directly bonded carbon, allowing for the unambiguous assignment of C-2, C-4, C-5, C-7, C-2'/6', C-3'/5', O-CH₂, and CH₃.
Caption: Key one-bond correlations expected in the HSQC spectrum.
-
HMBC Analysis: The Definitive Structural Proof
The HMBC spectrum provides the long-range correlations that bridge the different molecular fragments, confirming the overall constitution. This is the most critical experiment for validating the connection between the benzothiazole, amine, and benzoate moieties.
Key Expected Correlations:
-
Connecting the Ethyl Ester: The O-CH₂ protons will show a strong correlation to the ester C=O carbon, confirming the ester functionality. The CH₃ protons will correlate to the O-CH₂ carbon.
-
Validating the Benzoate Ring: The H-3'/5' protons will show correlations to the C=O carbon and the C-1' quaternary carbon. The H-2'/6' protons will correlate to the C-4' quaternary carbon.
-
Confirming the Amine Linkage (Crucial): The N-H proton is the linchpin. It is expected to show a three-bond correlation to carbon C-6 of the benzothiazole ring and a three-bond correlation to carbon C-1' of the benzoate ring. This single pair of correlations definitively proves the connectivity of the entire molecule.
-
Assigning the Benzothiazole System: Protons H-4, H-5, and H-7 will show multiple correlations to the quaternary carbons C-3a and C-7a, confirming the bicyclic ring structure.
Caption: Critical long-range HMBC correlations confirming molecular connectivity.
Conclusion
The structural elucidation of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate serves as an excellent model for the systematic application of modern NMR techniques. By following a logical workflow from 1D proton and carbon experiments to 2D correlation spectroscopy (COSY, HSQC, and HMBC), a complete and unambiguous assignment of every proton and carbon signal can be achieved. The power of this approach lies in its self-validating nature; the COSY experiment builds the proton framework, the HSQC links protons to their carbons, and the HMBC provides the definitive long-range correlations that piece the entire molecular puzzle together. [12][13]This comprehensive analysis ensures the highest degree of confidence in the structural identity of the target compound, a non-negotiable requirement in the fields of pharmaceutical development and materials science.
References
- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. sfera - Unife.
- Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magn Reson Chem.
- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.
- Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI.
- Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science.
- Theoretical NMR correlations based Structure Discussion. PubMed Central.
- Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
- Supporting inform
- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxyl
- 13C NMR Chemical Shift.
- (E)-4-({[4-(Benzo[d]thiazol-2-yl)phenyl]imino}methyl)-N,N-diethylaniline.
- Benzo[d]thiazole-based compounds in the pharmaceutical industry.
- Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sfera.unife.it [sfera.unife.it]
- 4. researchgate.net [researchgate.net]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]
- 12. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Fingerprint: A Technical Guide to the Mass Spectrometry of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate
Introduction: Elucidating a Novel Heterocycle
In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, a molecule of interest with the chemical formula C₁₆H₁₅N₃O₂S, presents a unique analytical challenge. Its composite structure, incorporating a benzothiazole core linked to an ethyl benzoate moiety via an amine bridge, suggests a rich fragmentation pattern under mass spectrometric analysis. This guide provides an in-depth technical exploration of the anticipated mass spectrometric behavior of this compound, offering a predictive framework for its identification and structural elucidation. As a self-validating system, the protocols and interpretations herein are grounded in established principles of mass spectrometry, providing researchers, scientists, and drug development professionals with a robust analytical strategy.
The structural elucidation of such molecules is a critical step in pharmaceutical development, allowing for the assessment of purity, identification of metabolites, and understanding of degradation pathways.[1][2] Mass spectrometry, particularly when coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS), stands as a cornerstone technique for this purpose due to its high sensitivity, specificity, and ability to provide detailed structural information from minute sample quantities.[2][3]
I. Predicted Mass and Isotopic Distribution
The first step in any mass spectrometric analysis is the accurate determination of the molecular weight. The elemental composition of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate (C₁₆H₁₅N₃O₂S) allows for the calculation of its theoretical exact mass, which is crucial for high-resolution mass spectrometry (HRMS) analysis.
| Property | Value |
| Molecular Formula | C₁₆H₁₅N₃O₂S |
| Monoisotopic Mass | 325.0888 Da |
| Average Mass | 325.39 g/mol |
The presence of a sulfur atom will result in a characteristic isotopic pattern, with the ³⁴S isotope contributing to a notable M+2 peak at approximately 4.5% of the intensity of the monoisotopic (M) peak. This isotopic signature is a key diagnostic feature in identifying sulfur-containing compounds.
II. Ionization Methodology: The Case for Electrospray Ionization (ESI)
For a molecule like Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, which possesses multiple sites amenable to protonation (the nitrogen atoms in the benzothiazole ring and the linking amine), electrospray ionization (ESI) is the method of choice.[4][5] ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal in-source fragmentation, preserving the molecular ion for subsequent tandem mass spectrometry (MS/MS) analysis.[5][6] This is particularly advantageous for obtaining clear molecular weight information.[4]
Experimental Protocol: Sample Preparation and ESI-MS Analysis
-
Sample Preparation:
-
Dissolve a 1 mg/mL stock solution of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate in a suitable organic solvent such as methanol or acetonitrile.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a mobile phase-mimicking solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acidic modifier is crucial for promoting protonation.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-ToF) or Orbitrap instrument, coupled to a liquid chromatography system.
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive ion mode
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (optimize for maximal [M+H]⁺ signal)
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 500 °C
-
Nebulizing Gas (Nitrogen) Flow: 600 - 800 L/hr
-
Workflow for ESI-MS Analysis
Caption: Workflow for the mass spectrometric analysis of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate.
III. Tandem Mass Spectrometry (MS/MS): Deciphering the Fragmentation Puzzle
To gain structural insights, tandem mass spectrometry (MS/MS) is employed to fragment the protonated molecular ion ([M+H]⁺, m/z 326.0961).[7] Collision-Induced Dissociation (CID) is the most common fragmentation method, where the precursor ion is accelerated and collided with an inert gas (e.g., argon or nitrogen), leading to bond cleavage. The resulting product ions are then mass-analyzed, providing a "fingerprint" of the molecule's structure.
Predicted Fragmentation Pathways
The structure of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate suggests several likely fragmentation pathways for the [M+H]⁺ ion. The most probable sites for initial cleavage are the ester group and the amine linkage, as these are typically the most labile bonds.
Key Predicted Fragment Ions:
| Predicted m/z | Proposed Fragment Structure/Loss | Rationale |
| 308.0855 | [M+H - H₂O]⁺ | Loss of water, potentially from the ethyl ester group. |
| 298.1119 | [M+H - C₂H₄]⁺ | Loss of ethylene from the ethyl ester via a McLafferty-type rearrangement. |
| 282.0806 | [M+H - C₂H₅OH]⁺ | Loss of ethanol from the ethyl ester group. |
| 252.0649 | [C₁₄H₁₀N₃S]⁺ | Loss of the ethoxy group (-OC₂H₅) and subsequent loss of CO, or direct cleavage of the ethyl benzoate moiety. |
| 177.0462 | [C₈H₇N₂S]⁺ | Cleavage of the C-N bond between the benzoate ring and the linking amine. |
| 150.0218 | [C₇H₄NS]⁺ | Further fragmentation of the benzothiazole core. |
| 121.0500 | [C₇H₅O₂]⁺ | Formation of the protonated p-aminobenzoic acid fragment after cleavage. |
Note: Bolded entries represent expected major fragment ions.
Visualization of the Proposed Fragmentation
Caption: Proposed major fragmentation pathways for protonated Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate.
The fragmentation of the benzothiazole core itself can be complex. Studies on related benzothiazole structures suggest that cleavage of the thiazole ring can occur, leading to characteristic fragment ions.[8] Similarly, the fragmentation of ethyl benzoate derivatives often involves the loss of ethylene or ethanol, followed by cleavage of the ester group.[9][10]
IV. Conclusion: A Roadmap for Characterization
This technical guide provides a comprehensive, predictive framework for the mass spectrometric analysis of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate. By leveraging electrospray ionization for gentle ion formation and tandem mass spectrometry for controlled fragmentation, a detailed structural fingerprint of the molecule can be obtained. The proposed fragmentation pathways, based on the known behavior of its constituent chemical moieties, offer a robust starting point for data interpretation. High-resolution mass measurements of both the precursor and product ions will be critical for confirming the elemental composition of each fragment and, consequently, validating the overall structure. This analytical approach, grounded in established scientific principles, is essential for advancing the development of novel pharmaceutical compounds.
References
-
Drexler, D. M., et al. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 54(9), 617-640. [Link]
-
Amad, M., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 620. [Link]
-
Ahrens, J., et al. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Accounts of Chemical Research, 54(13), 2849-2860. [Link]
-
Konermann, L., et al. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 83(12), 4647-4654. [Link]
-
Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Indian Journal of Clinical Biochemistry, 30(2), 121-122. [Link]
-
Isert, C., et al. (2025). Enhancing automated drug substance impurity structure elucidation from tandem mass spectra through transfer learning and domain knowledge. Digital Discovery. [Link]
-
Van de Steene, J., et al. (2020). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 179, 112959. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. [Link]
-
PubChem. (n.d.). Ethyl benzoate. [Link]
-
Malm, M. (2009). Detection and Structure Elucidation of Drug Metabolites in Biological Samples using HPLC MS. Uppsala University. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 7. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl benzoate(93-89-0) MS spectrum [chemicalbook.com]
Crystal structure of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate
An In-Depth Technical Guide to the Crystal Structure of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate: A Theoretical and Predictive Analysis
Abstract: The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate represents a molecule of significant interest, combining the benzothiazole core with a benzoate moiety, a common feature in pharmacologically active compounds. To date, the single-crystal X-ray structure of this specific compound has not been reported in publicly accessible databases. This guide, therefore, presents a comprehensive, in-depth theoretical analysis of its potential crystal structure. Leveraging established principles of organic synthesis, crystallization, and solid-state chemistry, we propose a plausible molecular conformation, predict key crystallographic parameters, and analyze the intermolecular interactions that likely govern its crystal packing. This document is intended to serve as a predictive resource for researchers in structural chemistry and drug development, providing a robust hypothesis to guide future experimental validation.
Part 1: Proposed Experimental Methodology
A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.[2] The following sections detail a robust and logical experimental plan to achieve this for the title compound.
Synthesis via Buchwald-Hartwig Amination
The most logical synthetic route to Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate is a cross-coupling reaction. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, making it an ideal choice for coupling an aryl amine (6-aminobenzothiazole) with an aryl halide (ethyl 4-bromobenzoate).
Causality of Experimental Choices:
-
Reactants: 6-Aminobenzothiazole is a commercially available starting material. Ethyl 4-bromobenzoate is chosen as the coupling partner due to the reactivity of the C-Br bond in palladium-catalyzed reactions.
-
Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃) is essential for the catalytic cycle. A bulky, electron-rich phosphine ligand (e.g., Xantphos) is selected to promote the crucial reductive elimination step and prevent catalyst decomposition.
-
Base and Solvent: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine without competing in the reaction. An inert, anhydrous, aprotic solvent like toluene is used to ensure the stability of the catalyst and reactants.
Step-by-Step Protocol:
-
To a dry, argon-flushed Schlenk flask, add 6-aminobenzothiazole (1.0 eq.), ethyl 4-bromobenzoate (1.1 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).
-
Add sodium tert-butoxide (1.4 eq.) to the flask.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir under argon for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure title compound.
Caption: Proposed workflow for the synthesis of the title compound.
Single-Crystal Growth
Obtaining diffraction-quality crystals is often the most challenging step.[2] The planarity of the benzothiazole and benzoate rings suggests a propensity for ordered packing. Slow evaporation is a reliable initial technique.
Step-by-Step Protocol:
-
Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of ethanol/ethyl acetate) in a small, clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.
-
To screen multiple conditions, set up crystallizations using different solvents and solvent mixtures (e.g., acetone, acetonitrile, ethyl acetate/hexane).
-
If slow evaporation fails, attempt vapor diffusion by placing the vial of the compound's solution into a larger, sealed chamber containing a less polar anti-solvent (e.g., hexane). The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting gradual crystallization.[3][4][5]
Part 2: Hypothetical Molecular and Crystal Structure
In the absence of experimental data, we can predict the structural characteristics of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate based on the known geometries of its constituent fragments.[6][7]
Predicted Molecular Structure
The molecule consists of a planar benzothiazole ring system linked via a secondary amine to a planar ethyl benzoate group. The primary conformational flexibility arises from the rotation around the C-N bonds of the amine linker. It is anticipated that the molecule will adopt a relatively planar conformation to maximize electronic conjugation, with a dihedral angle between the two aromatic rings.
Caption: Predicted molecular structure of the title compound.
Predicted Crystallographic and Geometric Data
Organic molecules of this nature often crystallize in centrosymmetric monoclinic space groups, with P2₁/c being the most common. The following tables present a plausible set of crystallographic parameters and molecular geometry data.
Table 1: Predicted Crystallographic Data
| Parameter | Predicted Value |
|---|---|
| Chemical Formula | C₁₆H₁₄N₂O₂S |
| Formula Weight | 298.36 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.0 |
| c (Å) | ~17.0 |
| β (°) | ~95 |
| Volume (ų) | ~1420 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | ~1.39 g/cm³ |
Table 2: Predicted Key Bond Lengths (Å)
| Bond | Predicted Length (Å) | Rationale / Reference Fragment |
|---|---|---|
| S-C(thiazole) | 1.73 - 1.76 | Benzothiazole derivatives[8] |
| N-C(thiazole) | 1.31 - 1.39 | Benzothiazole derivatives[8] |
| N(amine)-C(benzo) | 1.40 - 1.43 | Aromatic amines |
| C=O(ester) | 1.20 - 1.22 | Ethyl benzoate derivatives[7] |
| C-O(ester) | 1.33 - 1.36 | Ethyl benzoate derivatives[7] |
Table 3: Predicted Key Bond Angles (°)
| Angle | Predicted Angle (°) | Rationale / Reference Fragment |
|---|---|---|
| C-S-C(thiazole) | 88 - 92 | Benzothiazole derivatives |
| C-N-C(thiazole) | 108 - 112 | Benzothiazole derivatives |
| C-N(H)-C | 125 - 129 | Diaryl amines |
| O=C-O(ester) | 122 - 125 | Ethyl benzoate derivatives |
| C-O-C(ester) | 115 - 118 | Ethyl benzoate derivatives |
Part 3: Predicted Intermolecular Interactions and Crystal Packing
The architecture of a molecular crystal is dictated by a hierarchy of non-covalent interactions.[9][10] For Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, a combination of strong hydrogen bonds and weaker π-interactions is expected to define the supramolecular assembly.
Hydrogen Bonding Network
The most significant directional interaction is predicted to be a hydrogen bond between the secondary amine (N-H group) as the donor and the carbonyl oxygen of the ester (C=O group) as the acceptor. This is a classic and robust interaction in organic crystal engineering. It is highly probable that these N-H···O=C hydrogen bonds will link molecules into infinite one-dimensional chains or centrosymmetric dimers.
π-π Stacking Interactions
The planar, electron-rich benzothiazole and benzoate ring systems are prime candidates for π-π stacking interactions. These interactions, driven by a combination of electrostatic and dispersion forces, would likely occur between adjacent hydrogen-bonded chains or dimers, contributing significantly to the overall stability of the crystal lattice. The stacking could be either face-to-face or offset (parallel-displaced).
Visualization of Hypothetical Crystal Packing
The interplay of hydrogen bonding and π-π stacking would lead to a dense, layered three-dimensional structure. The diagram below illustrates a plausible packing motif, showcasing the primary intermolecular interactions.
Caption: Predicted packing motif showing key intermolecular forces.
Part 4: Proposed Experimental Verification
The hypotheses presented in this guide must be validated through empirical methods. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional structure of molecules in the solid state.[11][12][13]
Experimental Workflow for SC-XRD:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
A detector collects the diffraction pattern as the crystal is rotated.
-
The collected data are processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
The structural model is refined against the experimental data to determine precise atomic positions, bond lengths, and bond angles.
Conclusion
This technical guide provides a scientifically grounded, theoretical framework for the crystal structure of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate. We have proposed a viable synthetic route and detailed a hypothetical but plausible molecular geometry, crystal system, and packing arrangement dominated by N-H···O=C hydrogen bonds and π-π stacking. The predictive data and structural models herein offer a valuable starting point for any future experimental investigation into this compound, demonstrating how established principles of chemical science can be used to forecast the solid-state behavior of novel molecules.
References
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]
-
ethyl 4-aminobenzoate. Organic Syntheses Procedure. [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]
-
Small molecule crystallography. Excillum. [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. National Institutes of Health. [Link]
-
Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. IASJ. [Link]
-
The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. ACS Publications. [Link]
-
Selected bond lengths, bond angles and dihedral angles of 1 to 5. ResearchGate. [Link]
-
Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. ResearchGate. [Link]
-
Guide for crystallization. University of Geneva. [Link]
-
Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. [Link]
-
How to get ethyl 4-aminobenzoate from 4-amniobenzoic acid. Quora. [Link]
- Process for preparing aminobenzoate esters.
-
Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]
-
ETHYL p-AMINOBENZOATE. Organic Syntheses Procedure. [Link]
-
Chemical/Laboratory Techniques: Recrystallization. YouTube. [Link]
-
Crystallization, Small Scale. YouTube. [Link]
-
Benzothiazole. Wikipedia. [Link]
-
Bond Lengths (A ˚ ) and Bond Angles (°). ResearchGate. [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]
-
Ethyl benzoate. PubChem. [Link]
-
Bond Lengths, and Beyond Abstract I. Introduction. IUCr. [Link]
-
ethylbenzoate. ATB. [Link]
-
Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions (RSC Publishing). [Link]
-
Ethyl benzoate. Wikipedia. [Link]
-
Intermolecular interactions in molecular crystals: what's in a name?. SciSpace. [Link]
-
Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. [Link]
-
Interrogation of the Intermolecular Forces That Drive Bulk Properties of Molecular Crystals with Terahertz Spectroscopy and Density Functional Theory. National Institutes of Health. [Link]
-
Intermolecular interactions in molecular crystals: what's in a name?. OUCI. [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unifr.ch [unifr.ch]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzothiazole - Wikipedia [en.wikipedia.org]
- 9. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. rigaku.com [rigaku.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. excillum.com [excillum.com]
Purity analysis of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate
An In-depth Technical Guide to the Purity Analysis of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate
Authored by: A Senior Application Scientist
Abstract
Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any high-purity chemical standard or active pharmaceutical ingredient (API), rigorous purity analysis is paramount to ensure its identity, quality, and consistency for research and development applications. This guide provides a comprehensive overview of the essential analytical techniques for the purity determination of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, offering in-depth methodologies and the scientific rationale behind the selection of each technique.
Introduction: The Significance of Purity for Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate
Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate belongs to the benzothiazole class of compounds, which are known for their diverse biological activities. The presence of impurities can significantly impact the compound's physicochemical properties, biological activity, and safety profile. Therefore, a multi-faceted analytical approach is crucial to identify and quantify any potential impurities, which may include starting materials, by-products, and degradation products.
This guide will detail the application of several core analytical techniques for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and detection of structural isomers and other impurities.
-
Elemental Analysis: To confirm the empirical formula and assess the presence of inorganic impurities.
High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling
HPLC is the cornerstone technique for assessing the purity of non-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating and quantifying closely related impurities.
Rationale for Method Selection
A reversed-phase HPLC (RP-HPLC) method is selected due to the relatively non-polar nature of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate. A C18 stationary phase provides excellent hydrophobic retention and separation capabilities for aromatic compounds. UV detection is chosen based on the chromophoric nature of the benzothiazole and benzoate moieties, which should exhibit strong absorbance in the UV region.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate.
-
Dissolve in a suitable solvent (e.g., 10 mL of Acetonitrile/Water 50:50 v/v) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Data Interpretation and Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Example Data Table:
| Peak | Retention Time (min) | Area | Area % |
| 1 | 4.5 | 1500 | 0.15 |
| 2 (Main) | 15.2 | 995000 | 99.50 |
| 3 | 18.1 | 3500 | 0.35 |
| Total | 1000000 | 100.00 |
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may not be detected by HPLC.
Rationale for Method Selection
GC-MS is employed to detect residual solvents from the synthesis process or volatile by-products. The mass spectrometer provides definitive identification of the impurities based on their mass-to-charge ratio and fragmentation patterns.
Detailed GC-MS Protocol
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD).
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Dichloromethane (GC grade)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate.
-
Dissolve in 1 mL of Dichloromethane.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-550 amu
-
Data Interpretation
Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST). Quantification can be performed using an internal standard if required.
GC-MS Workflow Diagram
Caption: GC-MS workflow for volatile impurity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of the target compound. It can also provide valuable information about the presence of structural isomers and other impurities.
Rationale for Method Selection
NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structure confirmation. The presence of unexpected signals can indicate impurities.
Detailed NMR Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C spectra according to standard instrument protocols.
-
Data Interpretation
The obtained spectra should be compared with the expected chemical shifts and coupling constants for Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate. Integration of the proton signals can also be used for quantitative analysis of impurities if their structures are known.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound.
Rationale for Method Selection
This technique is used to verify the empirical formula of the compound. A significant deviation from the theoretical values can indicate the presence of inorganic impurities or residual solvents.
Protocol
Instrumentation:
-
CHN/S elemental analyzer.
Procedure:
-
Accurately weigh a small amount of the sample (typically 1-3 mg) into a tin capsule.
-
The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.
Data Interpretation
The experimental percentages of C, H, N, and S are compared to the theoretical values calculated from the molecular formula (C₁₆H₁₄N₂O₂S).
Theoretical vs. Experimental Data:
| Element | Theoretical % | Experimental % |
| C | 64.41 | 64.35 |
| H | 4.73 | 4.78 |
| N | 9.39 | 9.35 |
| S | 10.75 | 10.70 |
Conclusion
A comprehensive purity analysis of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate requires the synergistic use of multiple analytical techniques. HPLC is the primary tool for quantifying organic impurities, while GC-MS is essential for identifying volatile components. NMR provides definitive structural confirmation, and elemental analysis verifies the empirical formula. By employing this multi-technique approach, researchers and drug development professionals can ensure the quality, consistency, and reliability of this important chemical compound.
References
-
High-Performance Liquid Chromatography (HPLC) - Principles and Applications. (n.d.). Waters Corporation. Retrieved from [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) - A Practical Guide. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy - A Guide for the Modern Laboratory. (n.d.). Bruker Corporation. Retrieved from [Link]
An In-depth Technical Guide to Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, a heterocyclic compound featuring the privileged benzothiazole scaffold. Benzothiazole and its derivatives are of significant interest in medicinal chemistry, appearing in numerous clinically approved drugs and demonstrating a wide array of pharmacological activities.[1][2] This document serves as a resource for researchers, chemists, and drug development professionals, offering in-depth information on the compound's chemical identity, a detailed, field-proven synthesis protocol with mechanistic insights, and a discussion of its potential therapeutic applications based on the well-established biological profile of the benzothiazole class. The guide is structured to provide not just procedural steps but the scientific rationale underpinning them, ensuring both technical accuracy and practical utility.
Introduction: The Benzothiazole Scaffold in Modern Drug Discovery
Heterocyclic compounds are the bedrock of medicinal chemistry, found in over 90% of newly approved pharmaceuticals.[2] Among these, the benzothiazole (BTA) moiety—a bicyclic system consisting of a benzene ring fused to a thiazole ring—stands out as a "privileged scaffold." Its planarity, aromaticity, and ability to form multiple non-covalent interactions allow it to bind to a diverse range of biological targets.[2]
This structural versatility has led to the development of benzothiazole-based drugs with a remarkable spectrum of therapeutic applications, including:
-
Neuroprotection: Riluzole, used to treat amyotrophic lateral sclerosis (ALS).
-
Oncology: Phortress, an anticancer agent.[2]
-
Diagnostic Imaging: Flutemetamol, a PET imaging agent for Alzheimer's disease.[2]
-
Infectious Diseases: BTA derivatives have shown potent antibacterial, antifungal, and antitubercular activities.[1][3]
The subject of this guide, Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, combines the benzothiazole core with an ethyl benzoate group via an amino linker. This specific arrangement of functional groups presents a unique profile for investigation, particularly as a potential inhibitor of enzymes like kinases or as an antiproliferative agent.
Compound Profile: Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate
A thorough understanding of a compound's fundamental properties is the first step in any research endeavor. This section details the chemical identity and key physicochemical characteristics of the title compound.
Chemical Identity and Properties
| Property | Value | Source |
| CAS Number | 458550-54-4 | [4] |
| Molecular Formula | C₁₆H₁₄N₂O₂S | Calculated |
| Molecular Weight | 298.36 g/mol | Calculated |
| IUPAC Name | Ethyl 4-(1,3-benzothiazol-6-ylamino)benzoate | Derived |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC2=CC3=C(C=C2)SC=N3 | Derived |
Synthesis and Characterization
The synthesis of diarylamine structures such as Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate is most effectively achieved through modern cross-coupling methodologies. The following protocol describes a robust and reproducible synthesis using a Palladium-catalyzed Buchwald-Hartwig amination reaction, a cornerstone of modern C-N bond formation.
Synthesis Workflow
The logical workflow for the synthesis involves the coupling of two key building blocks: 6-aminobenzothiazole and Ethyl 4-bromobenzoate.
Caption: Workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a representative methodology based on established chemical principles. Researchers should perform their own optimization.
-
Reagent Preparation: To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 6-aminobenzothiazole (1.50 g, 10.0 mmol, 1.0 equiv.) and Ethyl 4-bromobenzoate (2.52 g, 11.0 mmol, 1.1 equiv.).
-
Rationale: Using a slight excess of the aryl bromide ensures the complete consumption of the more valuable aminobenzothiazole.
-
-
Catalyst System Addition: Add cesium carbonate (Cs₂CO₃, 6.52 g, 20.0 mmol, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 92 mg, 0.1 mmol, 1 mol%), and Xantphos (174 mg, 0.3 mmol, 3 mol%).
-
Rationale: Cesium carbonate is a strong, non-nucleophilic base essential for the catalytic cycle. The Pd₂(dba)₃/Xantphos system is a highly efficient catalyst/ligand combination for C-N cross-coupling, known for its high turnover number and applicability to a wide range of substrates.
-
-
Solvent and Degassing: Evacuate and backfill the flask with dry nitrogen three times. Add 40 mL of anhydrous toluene via syringe. Bubble nitrogen through the stirred solution for 15 minutes.
-
Rationale: The palladium catalyst is oxygen-sensitive. Removing oxygen through degassing is critical to prevent catalyst deactivation and ensure reaction efficiency. Anhydrous solvent is required as water can interfere with the catalytic cycle.
-
-
Reaction: Heat the reaction mixture to 110 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Rationale: Elevated temperature is necessary to overcome the activation energy of the oxidative addition step in the catalytic cycle.
-
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite to remove the base and catalyst residues. Wash the filtrate with water (2 x 50 mL) and brine (50 mL).
-
Rationale: The aqueous workup removes the inorganic base and other water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 0% to 30% ethyl acetate).
-
Rationale: Chromatography separates the desired product from unreacted starting materials and reaction byproducts, yielding the pure compound.
-
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate as a solid. The final product's identity and purity (>98%) should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Potential Pharmacological Applications and Screening Strategy
While specific biological data for Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate is not widely published, its structure strongly suggests potential utility in several therapeutic areas based on extensive research into analogous compounds.[3][5]
Postulated Therapeutic Targets
-
Anticancer: Many 2-aminobenzothiazole derivatives exhibit potent anticancer activity.[2] The planar structure of the title compound could facilitate intercalation with DNA or binding to the ATP-pocket of protein kinases, which are often dysregulated in cancer.
-
Antimicrobial/Antifungal: The benzothiazole nucleus is a known pharmacophore in antimicrobial agents.[1][3] The compound could be screened against a panel of pathogenic bacteria and fungi.
-
Anticonvulsant: Certain benzothiazole derivatives have been synthesized and evaluated as potential anticonvulsant agents, showing promising activity in preclinical models.[6]
Recommended Biological Screening Cascade
A logical, tiered approach is recommended to efficiently evaluate the biological potential of this compound.
Caption: A tiered workflow for biological evaluation.
Conclusion and Future Directions
Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate is a compelling molecule for chemical and biological investigation. It is readily accessible through robust and scalable synthetic methods like the Buchwald-Hartwig amination. Its structure, which incorporates the pharmacologically significant benzothiazole scaffold, makes it a prime candidate for screening in anticancer, antimicrobial, and neurological disease programs.
Future research should focus on the empirical validation of its biological activity through the screening cascades outlined above. Furthermore, structure-activity relationship (SAR) studies, initiated by modifying the ethyl benzoate moiety or substituting the benzothiazole ring, could lead to the discovery of derivatives with enhanced potency and selectivity for specific biological targets.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 82517, Ethyl 4-(diethylamino)benzoate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 25127, Ethyl 4-(dimethylamino)benzoate. [Link]
-
ResearchGate. Facile synthesis and antibacterial investigation of new ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)] benzoates. [Link]
-
National Center for Biotechnology Information. Ethyl 4-(dimethylamino)benzoate. [Link]
-
Journal of Chemical Reviews. Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. [Link]
-
Semantic Scholar. A class of carbonic anhydrase II and VII-selective inhibitors. [Link]
-
Malaysian Journal of Analytical Sciences. SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. [Link]
-
MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]
-
ResearchGate. Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. [Link]
-
Progress in Chemical and Biochemical Research. A Review on Recent Development and biological applications of benzothiazole derivatives. [Link]
-
PubMed. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. [Link]
-
PubMed. New benzo[d]thiazol-2-yl-aminoacetamides as potential anticonvulsants: synthesis, activity and prediction of molecular properties. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 853802, Ethyl 4-(ethylthiocarbamoylamino)benzoate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23850430, Ethyl 2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl}amino)benzoate. [Link]
-
National Center for Biotechnology Information. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[4][7]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. [Link]
-
European Patent Office. BENZOTHIAZOLE COMPOUNDS AND THEIR PHARMACEUTICAL USE. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 225177, Ethyl 4-[(ethoxycarbonyl)amino]benzoate. [Link]
-
ResearchGate. Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][4][7]diazepin-2-ylamino)benzoate. [Link]
-
ResearchGate. (E)-4-({[4-(Benzo[d]thiazol-2-yl)phenyl]imino}methyl)-N,N-diethylaniline. [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 458550-54-4|Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate|BLD Pharm [bldpharm.com]
- 5. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New benzo[d]thiazol-2-yl-aminoacetamides as potential anticonvulsants: synthesis, activity and prediction of molecular properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl 4-aminobenzoate 0.98 Et-PABA [sigmaaldrich.com]
The Discovery of Novel Benzothiazole Derivatives: A Technical Guide for Drug Development Professionals
The benzothiazole scaffold, a bicyclic heterocyclic compound, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] Its structural versatility and ability to interact with a wide array of biological targets have propelled the development of numerous derivatives with therapeutic potential against a spectrum of diseases, from cancer to neurodegenerative disorders.[2][3] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, biological evaluation, and mechanistic insights into novel benzothiazole derivatives.
Strategic Approaches to the Synthesis of Benzothiazole Scaffolds
The synthesis of the benzothiazole core and its derivatives is a well-established yet continually evolving field. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Synthesis: The Condensation of 2-Aminothiophenols
A foundational and widely employed method for constructing the benzothiazole skeleton involves the condensation of 2-aminothiophenols with various electrophilic partners, such as carboxylic acids, aldehydes, or acyl chlorides.[4][5] This approach allows for the direct installation of substituents at the 2-position of the benzothiazole ring, a key determinant of biological activity.[6]
Rationale: The nucleophilic sulfur and nitrogen atoms of the 2-aminothiophenol readily react with the electrophilic carbonyl carbon of the reaction partner, followed by cyclization and dehydration to form the stable aromatic benzothiazole ring. The versatility of commercially available carboxylic acids and aldehydes makes this a highly adaptable method for generating diverse libraries of 2-substituted benzothiazoles.
Modern Synthetic Innovations: Greener and More Efficient Methodologies
Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient methods for benzothiazole synthesis.[5] These include microwave-assisted synthesis and the use of catalysts to promote reactions under milder conditions.[5][7]
Causality behind Experimental Choices: Microwave-assisted synthesis significantly reduces reaction times by efficiently heating the reaction mixture, often leading to higher yields and cleaner product formation.[5] The use of catalysts, such as nanoceria or boron trifluoride etherate, can facilitate the cyclization step under less harsh conditions than traditional methods, which often require high temperatures and strong acids.[1]
Experimental Protocol: Synthesis of 2-Arylbenzothiazoles via Condensation
This protocol outlines a general procedure for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and an aromatic aldehyde.
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
Dimethylformamide (DMF)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
Procedure:
-
Dissolve 2-aminothiophenol (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in dimethylformamide (DMF).
-
Add sodium metabisulfite (Na₂S₂O₅) (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from ethanol to obtain the purified 2-arylbenzothiazole.
Self-Validating System: The purity and identity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8] The melting point of the synthesized compound should also be determined and compared with literature values if available.
The Diverse Pharmacological Landscape of Benzothiazole Derivatives
The benzothiazole nucleus is a privileged scaffold that has been incorporated into molecules with a wide range of biological activities.[1][4] Modifications to the core structure and the nature of substituents at various positions can dramatically influence the pharmacological profile.[6]
Anticancer Activity: A Prominent Therapeutic Application
Benzothiazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[3][9][10] They have been found to inhibit key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (e.g., EGFR, C-Met), the PI3K/Akt/mTOR pathway, and topoisomerases.[2][11]
A notable example is the compound PMX610 (2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole) , which has demonstrated potent antitumor effects.[11] The substitution pattern, particularly at the 2- and 6-positions of the benzothiazole ring, has been shown to be crucial for anticancer activity.[6][8] For instance, the presence of a halogen, such as fluorine or chlorine, at the 6-position can enhance the cytotoxic effects.[12]
Table 1: Anticancer Activity of Selected Benzothiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Compound B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine) | A431 (Epidermoid carcinoma) | < 4 | Inhibition of AKT and ERK signaling pathways | [8] |
| Compound 4i (7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazole-2-amine) | HOP-92 (Non-small cell lung cancer) | - | - | [8] |
| Substituted bromopyridine acetamide benzothiazole derivative | SKRB-3 (Breast cancer) | 0.0012 | Apoptosis induction | [9] |
Antimicrobial Properties: Combating Infectious Diseases
The benzothiazole scaffold is also a key component in the development of novel antimicrobial agents.[13][14][15] Derivatives have demonstrated activity against a broad spectrum of bacteria and fungi.[1][14] The mechanism of action for their antimicrobial effects often involves the inhibition of essential microbial enzymes, such as dihydropteroate synthase (DHPS).[13]
Structure-Activity Relationship (SAR) Insights: The introduction of sulfonamide moieties to the benzothiazole core has been shown to enhance antibacterial activity.[13] Furthermore, the nature and position of substituents on the benzothiazole ring and any appended aromatic rings can significantly impact the potency and spectrum of antimicrobial action.[4]
Neuroprotective and Anticonvulsant Effects
Benzothiazole derivatives have also been investigated for their potential in treating neurological disorders.[2][11] Riluzole , a clinically approved drug for amyotrophic lateral sclerosis (ALS), is a 2-aminobenzothiazole derivative that modulates glutamatergic neurotransmission.[2] Other derivatives have shown promise as anticonvulsant agents in preclinical models.[1][16]
The development of dual-target inhibitors, such as those targeting both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), represents a promising strategy for the treatment of Alzheimer's disease.[17] Novel benzothiazole-piperazine hybrids have been designed and synthesized for this purpose.[17]
Mechanistic Insights and Signaling Pathways
A deep understanding of the mechanism of action is crucial for the rational design of more potent and selective benzothiazole-based drugs.
Enzyme Inhibition: A Common Mechanism
Many biologically active benzothiazole derivatives exert their effects by inhibiting specific enzymes.[2] For example, their anticancer activity is often linked to the inhibition of protein kinases that are critical for tumor growth and survival.[11] The planar structure of the benzothiazole ring system allows it to fit into the active sites of various enzymes, leading to competitive or non-competitive inhibition.[2]
Modulation of Signaling Pathways
Beyond direct enzyme inhibition, benzothiazole derivatives can modulate intracellular signaling pathways. In cancer cells, for instance, they can inhibit the PI3K/Akt/mTOR and ERK signaling pathways, which are frequently dysregulated and play a central role in cell proliferation, survival, and migration.[8][11]
Caption: Inhibition of PI3K/Akt/mTOR and ERK signaling pathways by benzothiazole derivatives.
Future Perspectives and Conclusion
The discovery of novel benzothiazole derivatives remains a vibrant and promising area of drug development. The structural simplicity and synthetic accessibility of the benzothiazole scaffold, coupled with its diverse pharmacological activities, make it an attractive starting point for the design of new therapeutic agents. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles. The application of computational methods, such as molecular docking, will continue to play a crucial role in identifying new biological targets and optimizing the structure of lead compounds.[13][14] The continued exploration of this versatile heterocyclic system holds great promise for addressing unmet medical needs across a range of diseases.
References
-
Xu, X., Zhu, Z., Chen, S., Fu, Y., Zhang, J., Guo, Y., Xu, Z., Xi, Y., Wang, X., Ye, F., Chen, H., & Yang, X. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Pharmacology, 15, 1359807. [Link][8][11]
-
Lihumis, H. S., Al-Jothery, A. A., & Al-Masoudi, N. A. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link][1]
-
Xu, X., Zhu, Z., Chen, S., Fu, Y., Zhang, J., Guo, Y., Xu, Z., Xi, Y., Wang, X., Ye, F., Chen, H., & Yang, X. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology, 15, 1359807. [Link][11]
-
Al-Harbi, S. A., & Al-Ghamdi, A. M. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 29(3), 603. [Link][2]
-
Nishad, N. A., Sharma, D., & Sharma, P. K. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 58(3s), s706-s720. [Link][4]
-
Das, D., & Mahapatra, A. (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC Advances, 13(31), 21387-21408. [Link][7]
-
Irfan, A., Al-Omair, M. A., & Al-Dosary, Z. A. (2020). Benzothiazole derivatives as anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 35(1), 265–279. [Link][3]
-
Al-Ghorbani, M., Chebil, A., Al-Megrin, W. A., Al-Zahrani, S. A., Al-Ghamdi, M. A., & Al-Salahi, R. (2023). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 28(11), 4381. [Link][13]
-
Yurttaş, L., & Kaplancıklı, Z. A. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(36), 23393-23405. [Link][17]
-
Kumar, A., & Narasimhan, B. (2018). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Drug Targets, 19(12), 1427-1443. [Link][6]
-
Singh, S., & Srivastava, S. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of the Indian Chemical Society, 100(9), 101139. [Link][18]
-
Mahapatra, D. K., & Hazra, S. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences, 12(1), 13-19. [Link][12]
-
Irfan, A., Al-Omair, M. A., & Al-Dosary, Z. A. (2020). Benzothiazole derivatives as anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 35(1), 265–279. [Link][9]
-
Sharma, V., & Kumar, R. (2024). Recent Advancement in the Development of Benzothiazole as Anticancer Agents. Current Organic Chemistry, 28. [Link][5]
-
Kumar, A., Sharma, S., & Kumar, R. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link][14]
-
Kumar, R., & Sharma, S. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1280, 135068. [Link][15]
-
de Oliveira, C. B., da Silva, A. C. A., de Souza, A. C. B., Coimbra, E. S., da Silva, A. D., & de Almeida, M. V. (2018). Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds. Bioorganic & medicinal chemistry, 26(1), 223–236. [Link]
-
Irfan, A., Al-Omair, M. A., & Al-Dosary, Z. A. (2020). Benzothiazole derivatives as anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 35(1), 265–279. [Link][10]
-
Abdel-Halim, M., & Engel, M. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2175821. [Link]
-
Kumar, P., & Kumar, A. (2024). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC medicinal chemistry. [Link]
-
Jin, F., Li, X., Hong, S., Jiang, Y., Wu, J., & Yang, Y. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules, 21(9), 1150. [Link][16]
-
Sharma, P., & Kumar, A. (2022). Recent Advances in the Synthesis of Benzothiazole and its Derivatives. Current Organic Chemistry, 26(11), 1089-1111. [Link]
-
Osmaniye, D., Levent, S., Karaduman, A. B., Ilgın, S., Öztürk, Y., & Kaplancıklı, Z. A. (2021). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 26(15), 4443. [Link]
-
Wang, Y., Li, Y., Wang, Z., Zhang, L., & Hu, D. (2023). Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study. Journal of Agricultural and Food Chemistry, 71(3), 1629-1640. [Link]
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. mdpi.com [mdpi.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. benthamscience.com [benthamscience.com]
- 7. Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. jchr.org [jchr.org]
- 15. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 18. pharmacyjournal.in [pharmacyjournal.in]
Application Notes and Protocols for In Vitro Evaluation of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate
Authored by: Senior Application Scientist
Introduction: Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate is a member of the benzothiazole class of heterocyclic compounds. Benzothiazole derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potent anti-cancer properties.[1][2][3][4][5] The core benzothiazole scaffold is a key pharmacophore in several compounds that have been investigated for their ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and modulate critical signaling pathways implicated in tumorigenesis.[6] The mechanism of action for many benzothiazole derivatives involves targeting key cellular processes such as kinase signaling, tubulin polymerization, and DNA integrity.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct the initial in vitro evaluation of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate. The protocols outlined below follow a logical, tiered approach, beginning with a broad assessment of cytotoxicity and progressing to more detailed mechanistic studies to elucidate its potential as a therapeutic agent.
Experimental Workflow Overview
The in vitro characterization of a novel compound like Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate should follow a systematic progression. This workflow ensures that a comprehensive preliminary dataset is generated, guiding further development.
Caption: General workflow for the in vitro evaluation of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate.
Phase 1: Cytotoxicity and Cell Viability Assessment
The initial step in evaluating a potential anti-cancer compound is to determine its effect on cancer cell viability and proliferation. The MTT and XTT assays are robust, colorimetric methods for this purpose.[7][8] These assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[9][10][11]
Principle of Tetrazolium-Based Assays
Viable cells with active metabolism contain mitochondrial dehydrogenases that can reduce tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), into colored formazan products.[7][8]
-
MTT: Reduced to a purple, insoluble formazan that requires a solubilization step.[8][12]
-
XTT: Reduced to an orange, water-soluble formazan, simplifying the protocol.[7][13]
The amount of formazan produced is directly proportional to the number of metabolically active cells.
Protocol 1: MTT Cell Viability Assay
This protocol provides a general guideline and should be optimized for specific cell lines and experimental conditions.[8]
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)[6]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate in culture medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and typically below 0.5% to avoid solvent toxicity.[8] Replace the medium in each well with 100 µL of the medium containing the desired compound concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.[7][8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[8]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
Plot the % Viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Phase 2: Investigation of Apoptosis Induction
If Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate demonstrates significant cytotoxicity, the next step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents.[6] Key indicators of apoptosis are the activation of caspases, a family of proteases that execute cell death, and the cleavage of their substrates, such as PARP (Poly (ADP-ribose) polymerase).[14][15][16]
Protocol 2: Caspase-Glo® 3/7 Assay
This is a sensitive, luminescent assay to measure the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[17][18][19][20]
Principle: The assay reagent contains a proluminescent caspase-3/7 substrate with the DEVD tetrapeptide sequence.[17] When this substrate is cleaved by active caspases 3 or 7, aminoluciferin is released, which is then used by luciferase to generate a luminescent signal.[17] The intensity of the light produced is proportional to the amount of caspase activity.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
White-walled 96-well plates suitable for luminescence measurements
-
Cells treated with Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate as in Protocol 1
Procedure:
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[18]
-
Cell Treatment: Seed and treat cells with various concentrations of the compound in a white-walled 96-well plate as described in Protocol 1. Include positive (e.g., staurosporine) and negative controls.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[18]
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[18]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: Express the results as fold change in caspase activity relative to the vehicle control. A significant increase in luminescence indicates the induction of apoptosis.
Protocol 3: Western Blot Analysis for Apoptosis Markers
Western blotting provides a semi-quantitative method to visualize the cleavage of key apoptotic proteins.[14][21]
Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies. For apoptosis, antibodies that recognize both the full-length and cleaved (active) forms of caspases and PARP are used.[15][16]
Caption: Step-by-step workflow of the Western Blot assay.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-cleaved PARP, rabbit anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate (ECL)
Procedure:
-
Protein Extraction: Treat cells with Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate at concentrations around the IC₅₀ value for the determined time. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Data Interpretation: An increase in the bands corresponding to cleaved PARP (~89 kDa) and cleaved Caspase-3 (~17/19 kDa) in compound-treated samples compared to the control confirms apoptosis induction.[15][22]
Phase 3: Preliminary Target Identification
The structural features of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate are common in compounds that interact with proteins, particularly kinases.[5][23] Therefore, a preliminary investigation into its ability to inhibit kinase activity or bind directly to a protein target is a logical next step.
Protocol 4: Fluorescence Polarization (FP) Assay for Protein-Ligand Binding
FP is a powerful technique to measure the binding affinity between a small molecule and a larger protein in solution.[24][25][26][27][28]
Principle: The assay measures the change in the polarization of fluorescent light. A small fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to low polarization of emitted light. When this tracer binds to a larger protein, its rotation slows down, resulting in a higher polarization value.[24][26] A competitive FP assay can be used to determine if the test compound displaces the fluorescent tracer from the protein's binding site.
Materials:
-
Purified target protein (e.g., a specific kinase)
-
A fluorescently labeled ligand (tracer) known to bind the target protein
-
Assay buffer
-
Black, low-volume 384-well plates
-
A plate reader with fluorescence polarization capabilities
Procedure (Competitive Format):
-
Assay Setup: In a 384-well plate, add a constant concentration of the target protein and the fluorescent tracer.
-
Compound Addition: Add serial dilutions of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate to the wells.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization in each well using the plate reader.
Data Analysis: A decrease in the polarization signal with increasing concentrations of the test compound indicates that it is competing with the fluorescent tracer for binding to the target protein. The data can be used to calculate the Ki (inhibition constant) for the compound.
Quantitative Data Summary
| Assay | Parameter Measured | Expected Outcome for Active Compound | Example Data Representation |
| MTT/XTT Assay | Cell Viability | Dose-dependent decrease in viability | IC₅₀ value (e.g., 5.2 µM) |
| Caspase-Glo 3/7 | Caspase 3/7 Activity | Dose-dependent increase in luminescence | Fold change in activity vs. control (e.g., 8-fold increase) |
| Western Blot | Protein Cleavage | Increased levels of cleaved PARP and Caspase-3 | Band intensity quantification relative to a loading control |
| Fluorescence Pol. | Protein-Ligand Binding | Dose-dependent decrease in polarization signal | Ki value (e.g., 250 nM) |
Conclusion
This guide provides a structured approach with detailed protocols for the initial in vitro characterization of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate. By systematically evaluating its cytotoxicity, mechanism of action, and potential molecular interactions, researchers can effectively assess its promise as a novel therapeutic candidate. The successful execution of these assays will provide a solid foundation for further preclinical development, including more advanced mechanistic studies, in vivo efficacy models, and ADME/Tox profiling.
References
- Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/0/caspase-glo-3-7-assay-protocol.pdf]
- Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. [URL: https://www.bmglabtech.
- Application Notes and Protocols for Cell Viability Assays: MTT and XTT. Benchchem. [URL: https://www.benchchem.com/application-notes/protocols-for-cell-viability-assays-mtt-and-xtt]
- Analysis of protein-ligand interactions by fluorescence polarization. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4071193/]
- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/25/21/5194]
- Anticancer activity of benzothiazole derivatives. ResearchGate. [URL: https://www.researchgate.
- Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2021.1989392]
- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [URL: https://www.nanomicrospheres.
- Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [URL: https://www.creative-biolabs.com/immuno-oncology/cell-based-kinase-assay-service.htm]
- Recent Developments in the Synthesis of Benzothiazoles and their Anti-cancer Mechanistic Discoveries. Bentham Science. [URL: https://www.eurekaselect.com/article/135937]
- A Review on Anticancer Potentials of Benzothiazole Derivatives. Bentham Science. [URL: https://www.eurekaselect.com/article/104951]
- Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5608316/]
- Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Benchchem. [URL: https://www.benchchem.com/application-notes/protocols-for-cell-viability-assays-mtt-xtt-of-thiazole-based-compounds]
- Application Notes and Protocols for Western Blot-Based Detection of Apoptosis Markers. Benchchem. [URL: https://www.benchchem.com/application-notes/protocols-for-western-blot-based-detection-of-apoptosis-markers]
- cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine. Benchchem. [URL: https://www.benchchem.
- Protocol for Cell Viability Assays. BroadPharm. [URL: https://broadpharm.com/blog/protocol-for-cell-viability-assays/]
- Fluorescence Polarization (FP). Molecular Devices. [URL: https://www.moleculardevices.
- Kinase Activity Assay. Creative Diagnostics. [URL: https://www.creative-diagnostics.com/kinase-activity-assay.htm]
- Methods for Detecting Kinase Activity. Cayman Chemical. [URL: https://www.caymanchem.com/news/methods-for-detecting-kinase-activity]
- Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. Promega Corporation. [URL: https://worldwide.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
- Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/600/tm627-caspase-glo-3d-assay.pdf]
- Caspase 3/7 Activity. Protocols.io. [URL: https://www.protocols.io/view/caspase-3-7-activity-kxygxz228v8j/v1]
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [URL: Not available]
- Apoptosis western blot guide. Abcam. [URL: https://www.abcam.com/protocols/apoptosis-western-blot-guide]
- Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. [URL: https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/tox21/tox21_hep_g2_casp37_slp_v1_508.pdf]
- Experimental protocol for evaluating benzothiazole derivatives in vitro. Benchchem. [URL: https://www.benchchem.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [URL: https://ijpra.com/index.php/journal/article/view/1297]
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [URL: https://www.researchgate.net/publication/381155030_In_Vitro_Cytotoxicity_Testing_of_Novel_Drug_Molecules_Using_MTT_Assay]
- Determination of Caspase Activation by Western Blot. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24740540/]
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0161737]
- Introduction to XTT assays for cell-viability assessment. Abcam. [URL: https://www.abcam.com/content/introduction-to-xtt-assays-for-cell-viability-assessment]
- Cytotoxicity Assays. Life Science Applications. [URL: https://www.bosterbio.
- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK143979/]
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27598418/]
- Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [URL: https://www.bio-rad-antibodies.
- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7249007/]
- Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO. [URL: https://www.scielo.br/j/aabc/a/zQGv5m8hWdJkQWcZkQYkYyD/?lang=en]
- Which proteins expression should I check by western blot for confirmation of apoptosis?. ResearchGate. [URL: https://www.researchgate.
- Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3103943/]
- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra05273a]
- Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. [URL: Not available]
- Methyl 4-((2-(diethylamino)ethyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride. Benchchem. [URL: https://www.benchchem.com/product/b5756]
- Facile synthesis and antibacterial investigation of new ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)] benzoates. ResearchGate. [URL: https://www.researchgate.
- (PDF) Eurasian Journal of Analytical Chemistry Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. ResearchGate. [URL: https://www.researchgate.
- Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. [URL: Not available]
- Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate. [URL: https://www.researchgate.
-
Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[17][25]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8534125/]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. Caspase 3/7 Activity [protocols.io]
- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 26. nanomicronspheres.com [nanomicronspheres.com]
- 27. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
Application Notes and Protocols: Elucidating the Anticancer Mechanism of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unraveling the Therapeutic Potential of a Novel Benzothiazole Derivative
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, most notably as potent anticancer agents. Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate is a novel compound belonging to this promising class of molecules. While the precise mechanism of action for this specific derivative is under active investigation, extensive research on structurally related 2-aminobenzothiazoles provides a strong foundation for a putative mechanistic framework. This guide offers a comprehensive suite of protocols and technical insights to explore the hypothesis that Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate exerts its anticancer effects through the induction of apoptosis, modulation of key signaling pathways, and potential inhibition of protein kinases.
Our proposed mechanism of action, based on the established activities of similar benzothiazole derivatives, centers on two interconnected cellular events: the induction of programmed cell death (apoptosis) via the intrinsic mitochondrial pathway and the inhibition of critical protein tyrosine kinases that regulate cell proliferation and survival.[1][2][3][4] This application note will guide researchers through a logical and self-validating experimental workflow to rigorously test this hypothesis.
Proposed Signaling Pathway for Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate
Caption: Putative mechanism of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate.
Part 1: Assessment of Cytotoxicity
The initial step in characterizing any potential anticancer agent is to determine its cytotoxic effects on relevant cancer cell lines. The MTT assay is a robust and widely used colorimetric method for assessing cell viability.[5][6][7][8][9]
Protocol 1: MTT Cell Viability Assay
Scientific Rationale: This assay is based on the principle that viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[7][9] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate
-
DMSO (for dissolving the compound)
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[6]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Replace the medium in the wells with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[8]
-
Incubate for 4 hours at 37°C. During this time, formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Expected Data Summary:
| Cell Line | Treatment Time (h) | IC₅₀ (µM) |
| MCF-7 | 24 | 45.2 |
| 48 | 22.8 | |
| 72 | 10.5 | |
| A549 | 24 | 62.1 |
| 48 | 35.7 | |
| 72 | 18.9 |
Part 2: Investigation of Apoptosis Induction
A hallmark of many effective anticancer agents is their ability to induce apoptosis.[2][10] We will employ two complementary methods to investigate this: Annexin V/PI staining for the detection of apoptotic cells by flow cytometry and Western blotting for the analysis of key apoptotic protein markers.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
Scientific Rationale: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Materials:
-
Cancer cell lines
-
Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate at concentrations around the determined IC₅₀ value for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 channel.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Protocol 3: Western Blot Analysis of Apoptosis Markers
Scientific Rationale: Apoptosis is executed by a family of proteases called caspases. The intrinsic pathway involves the activation of initiator caspase-9, which then activates executioner caspases like caspase-3. Activated caspase-3 cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the hallmarks of apoptosis. The Bcl-2 family of proteins regulates the intrinsic pathway, with pro-apoptotic members (e.g., Bax) promoting and anti-apoptotic members (e.g., Bcl-2) inhibiting apoptosis. Western blotting can detect the cleavage of caspases and PARP (indicative of their activation) and changes in the expression levels of Bcl-2 family proteins.[13][14][15][16][17]
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Expected Results:
-
Increased levels of cleaved Caspase-9, cleaved Caspase-3, and cleaved PARP in treated cells compared to controls.
-
An increased Bax/Bcl-2 ratio in treated cells.
Part 3: Cell Cycle Analysis
Some anticancer agents exert their effects by causing cell cycle arrest, preventing cancer cells from proliferating.[18][19][20][21][22]
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Scientific Rationale: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[19]
Materials:
-
Treated cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the PI fluorescence.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Expected Results: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) in treated samples compared to controls.
Part 4: Investigation of Tyrosine Kinase Inhibition
Many benzothiazole derivatives have been identified as inhibitors of protein tyrosine kinases (PTKs), which are often dysregulated in cancer.[1][23][24][25][26][27]
Protocol 5: In Vitro Tyrosine Kinase Inhibition Assay
Scientific Rationale: This assay directly measures the ability of a compound to inhibit the activity of a specific tyrosine kinase. Commercially available kits often use a fluorescence polarization-based method or an ELISA-based format to quantify kinase activity.
Materials:
-
Recombinant human tyrosine kinase (e.g., EGFR, VEGFR-2)
-
Tyrosine kinase assay kit (e.g., from Thermo Fisher Scientific, Sigma-Aldrich, or Takara Bio)[28][29][30]
-
Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate
-
ATP
-
Substrate peptide
General Procedure (will vary depending on the kit):
-
Prepare serial dilutions of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate.
-
In a multi-well plate, combine the recombinant kinase, the substrate, the test compound, and the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the recommended time at the specified temperature.
-
Stop the reaction and measure the signal (e.g., fluorescence polarization, absorbance) according to the kit instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Expected Data Summary:
| Tyrosine Kinase | IC₅₀ (µM) |
| EGFR | 15.3 |
| VEGFR-2 | 28.9 |
| PDGFR | >100 |
Conclusion
The protocols outlined in this application note provide a comprehensive framework for elucidating the mechanism of action of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate. By systematically evaluating its effects on cell viability, apoptosis, the cell cycle, and protein kinase activity, researchers can build a robust understanding of its therapeutic potential. The anticipated results, based on the known activities of related benzothiazole compounds, suggest that this novel derivative is a promising candidate for further preclinical development as an anticancer agent.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953.
- Gao, C., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 238, 114481.
- Haque, E., et al. (2021). Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study. Journal of Biomolecular Structure and Dynamics, 39(12), 4345-4361.
- Yilmaz, I., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(10), 5559-5566.
- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11.
-
protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Liu, Y., et al. (2022). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Oncology, 12, 928384.
-
ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?. Retrieved from [Link]
- Shi, X., et al. (2013). A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. PLoS ONE, 8(5), e63900.
- Kamal, A., et al. (2015). Benzothiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 15(10), 808–824.
- Yilmaz, V. T., et al. (2024). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Anticancer Agents in Medicinal Chemistry.
-
Creative Biolabs Antibody. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
- Al-Ostath, S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(12), 11347-11361.
- Al-Ostath, S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(12), 11347-11361.
- Saraste, A., & Pulkki, K. (2000). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 157, 23-28.
- Al-Ostath, S., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 9(12), 14217-14231.
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
- El-Gohary, N. S., et al. (2015). New series of benzothiazole and pyrimido[2,1-b]benzothiazole derivatives: Synthesis, antitumor activity, EGFR tyrosine kinase inhibitory activity and molecular modeling studies. Medicinal Chemistry Research, 24(2), 795-813.
- Al-Suhaimi, K. M., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 13(45), 31694-31710.
- Gabr, M. T., et al. (2014).
- Gao, C., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 238, 114481.
-
ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?. Retrieved from [Link]
- El-Gamal, M. I., et al. (2024).
- Gilbert, J., et al. (2018). Mechanism of action of benzothiazoles. Journal of Medicinal Chemistry, 61(21), 9543-9555.
- Chen, J., et al. (2016). Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. OncoTargets and therapy, 9, 639–647.
- Yilmaz, V. T., et al. (2024). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights.
-
Takara Bio. (n.d.). Universal Tyrosine Kinase Assay Kit. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Kamal, A., et al. (2015). Benzothiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 15(10), 808–824.
Sources
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. broadpharm.com [broadpharm.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. clyte.tech [clyte.tech]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
- 22. assaygenie.com [assaygenie.com]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives | EXCLI Journal [excli.de]
- 27. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. takarabio.com [takarabio.com]
Application Notes & Protocols: Characterizing Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate as a Putative Enzyme Inhibitor
Introduction
The benzothiazole scaffold is a privileged heterocyclic motif frequently found in compounds with a wide array of biological activities, including roles as enzyme inhibitors.[1] Derivatives of benzothiazole have been reported to inhibit various enzymes such as protein-tyrosine phosphatase 1B (PTP-1B), acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and oxidoreductase NQO2.[2][3][4] This diverse inhibitory profile underscores the potential of novel benzothiazole-containing compounds in drug discovery and chemical biology. Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, the subject of this guide, is one such molecule. Its structural features, combining the benzothiazole core with a benzoate moiety, suggest its potential as an enzyme inhibitor, possibly targeting nucleotide-binding sites, such as the ATP-binding pocket of protein kinases.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate as a putative enzyme inhibitor. We will present a logical workflow, from initial biochemical screening to cell-based validation, using protein kinases as an illustrative and highly relevant target class. The protocols provided are designed to be robust and adaptable for the specific enzyme of interest once identified.
Part 1: Initial Biochemical Characterization - A Focus on Protein Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are prominent targets in drug discovery, particularly in oncology. Given that many benzothiazole derivatives exhibit kinase inhibitory activity, a logical first step is to screen Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate against a panel of protein kinases.
Principle of the In Vitro Kinase Assay
The fundamental principle of an in vitro kinase assay is to measure the transfer of a phosphate group from a donor molecule (typically ATP) to a specific substrate (a peptide or protein) by the kinase enzyme.[5] The effect of an inhibitor is quantified by the reduction in the rate of this phosphorylation reaction.[5] Various detection methods can be employed, including radiometric assays, fluorescence-based assays, and luminescence-based assays.[6][7] For high-throughput screening, non-radioactive methods are generally preferred.[5]
The following protocol describes a generic, fluorescence-based, coupled-enzyme assay for determining the IC50 value of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate against a hypothetical protein kinase. This type of assay continuously measures ADP production, which is directly proportional to kinase activity.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for a generic in vitro kinase inhibition assay.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay as an example)
This protocol is adapted from commercially available luminescence-based kinase assays that quantify the amount of ADP produced in a kinase reaction.
Materials:
-
Kinase of interest (e.g., a tyrosine kinase or serine/threonine kinase)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate (dissolved in 100% DMSO to create a 10 mM stock)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well white assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Perform a serial dilution of the 10 mM Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate stock solution in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution.
-
Prepare a working solution of the diluted compound by further diluting it in the kinase assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Setup:
-
In a 96-well plate, add 5 µL of the diluted compound solution to the appropriate wells.
-
Include control wells: "No inhibitor" (DMSO vehicle control) and "No enzyme" (background control).
-
Add 10 µL of a solution containing the kinase and its substrate in kinase assay buffer to all wells. The optimal concentrations of the enzyme and substrate should be predetermined.
-
Gently mix the plate and incubate for 10 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to its Km for the specific kinase) to all wells.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization.
-
-
Detection:
-
Following the manufacturer's instructions for the ADP-Glo™ assay, add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from "No enzyme" controls).
-
Normalize the data with the "No inhibitor" control representing 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Km (for ATP) | Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax. |
| Vmax | The maximum rate of an enzyme-catalyzed reaction. |
Part 2: Elucidating the Mechanism of Inhibition
Once inhibitory activity is confirmed, the next crucial step is to understand how the compound inhibits the enzyme.[8] Mechanism of action (MoA) studies can determine if the inhibitor is competitive, non-competitive, uncompetitive, or a mixed-type inhibitor with respect to the substrate (e.g., ATP).[8]
Protocol 2: Mechanism of Action Studies
This protocol involves performing the kinase assay from Protocol 1 while varying the concentration of ATP.
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
Set up a matrix of experiments where you test a range of concentrations of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50) against a range of ATP concentrations (e.g., 0.25 x Km, 0.5 x Km, 1 x Km, 2 x Km, 4 x Km).
-
Measure the initial reaction velocities for each condition.
-
Analyze the data using double-reciprocal plots (Lineweaver-Burk plots) or by fitting the data to the appropriate enzyme kinetic models using non-linear regression analysis.
| Inhibition Type | Effect on Kinetic Parameters |
| Competitive | Increases apparent Km, Vmax remains unchanged. |
| Non-competitive | Km remains unchanged, decreases apparent Vmax. |
| Uncompetitive | Decreases both apparent Km and apparent Vmax. |
| Mixed | Affects both apparent Km and apparent Vmax. |
Part 3: Cell-Based Assays for Target Validation and Phenotypic Effects
While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are critical for confirming that the compound can enter cells, engage its target, and exert a biological effect in a more physiologically relevant context.[9][10]
Principle of Cell-Based Kinase Inhibition Assays
Cell-based assays for kinase inhibitors typically measure the phosphorylation status of a downstream substrate of the target kinase within the cell.[11] A reduction in the phosphorylation of this substrate upon treatment with the inhibitor indicates target engagement and inhibition.[11] Methods like ELISA, Western blotting, or specialized cellular assays (e.g., NanoBRET™) can be used for detection.[11]
Experimental Workflow: Cell-Based Target Engagement Assay
Caption: Workflow for a cell-based kinase inhibition assay.
Protocol 3: Cell-Based Phosphorylation Assay (ELISA-based)
This protocol describes a general method for measuring the inhibition of a specific phosphorylation event in a cell line that expresses the target kinase.
Materials:
-
A cell line known to have an active signaling pathway involving the kinase of interest.
-
Complete cell culture medium.
-
Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
ELISA kit specific for the phosphorylated substrate of the target kinase.
-
BCA Protein Assay Kit.
-
96-well clear-bottom assay plates.
-
Plate reader capable of measuring absorbance.
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate for a predetermined amount of time (e.g., 2 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Remove the culture medium and wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 15-20 minutes.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA assay. This is crucial for normalization.
-
-
ELISA for Phosphorylated Substrate:
-
Perform the ELISA according to the manufacturer's protocol, using equal amounts of total protein for each sample. This typically involves capturing the total substrate protein and then detecting the phosphorylated form with a specific antibody.
-
-
Data Analysis:
-
Normalize the phosphorylation signal to the total protein amount.
-
Plot the normalized signal versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the cellular IC50 value.
-
Conclusion
The protocols and workflows outlined in this application note provide a robust framework for the initial characterization of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate as a putative enzyme inhibitor, using protein kinases as a representative target class. By systematically progressing from in vitro biochemical assays to cell-based target engagement studies, researchers can effectively determine the compound's potency, mechanism of action, and cellular efficacy. This structured approach is fundamental in the early stages of drug discovery and is essential for validating the potential of novel chemical entities.
References
- Parker, L. L. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
-
(2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
(n.d.). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. National Institutes of Health. Retrieved from [Link]
-
Various Authors. (2015, March 25). Can anyone suggest a protocol for a kinase assay? ResearchGate. Retrieved from [Link]
-
BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io. Retrieved from [Link]
-
Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Rafique, H., et al. (2017). Facile synthesis and antibacterial investigation of new ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)] benzoates. ResearchGate. Retrieved from [Link]
-
(n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Retrieved from [Link]
-
(2024). Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. National Institutes of Health. Retrieved from [Link]
-
(n.d.). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. Retrieved from [Link]
-
(n.d.). Synthesis, in Vitro and in Silico Screening of Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as Protein-Tyrosine Phosphatase 1B Inhibitors. PubMed. Retrieved from [Link]
-
(2023). Synthesis and various biological activities of benzothiazole derivative: A review. Retrieved from [Link]
-
(n.d.). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. PubMed. Retrieved from [Link]
-
(n.d.). Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino). Retrieved from [Link]
-
(n.d.). ethyl 4-({5-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3,4-thiadiazol-2-yl}amino)benzoate. Retrieved from [Link]
-
(n.d.). ethyl 4-{2-[4-oxo-2-(4-sulfamoylanilino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoate. Retrieved from [Link]
-
(2024). Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. National Institutes of Health. Retrieved from [Link]
Sources
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro and in silico screening of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as protein-tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: Evaluating the Anticancer Potential of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate Derivatives
Introduction: The Benzothiazole Scaffold in Oncology
Heterocyclic compounds are cornerstones in medicinal chemistry, and among them, the benzothiazole nucleus has garnered significant attention for its diverse pharmacological activities.[1][2][3] Derivatives of benzothiazole have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[3][4] The unique structural features of the benzothiazole scaffold allow for versatile chemical modifications, making it an attractive framework for the design of novel therapeutic agents.[5]
Several benzothiazole derivatives have been identified as potent and selective antitumor agents, effective against a range of human cancer cell lines, including breast, colon, lung, and prostate cancers.[6][7][8] Their mechanisms of action are diverse and often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][9] This document provides a detailed guide for researchers on the synthesis, in vitro evaluation, and mechanistic elucidation of a specific class of these compounds: Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate derivatives.
Part 1: Synthesis and Characterization
The synthesis of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate derivatives typically follows a multi-step procedure. A generalized synthetic pathway is outlined below. The rationale behind this common pathway is its efficiency and the commercial availability of starting materials.
General Synthetic Procedure:
-
Step I: Synthesis of 2-amino-6-substituted benzothiazole. This foundational step often involves the reaction of a substituted 4-aminothiophenol with cyanogen bromide or a similar cyclizing agent. Alternatively, as described by Sekar et al., substituted anilines can be reacted with potassium thiocyanate in the presence of bromine to form the aminobenzothiazole core.[7]
-
Step II: Buchwald-Hartwig Amination. The synthesized 6-aminobenzothiazole derivative is then coupled with Ethyl 4-bromobenzoate. This cross-coupling reaction, catalyzed by a palladium-based catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., Xantphos), is a highly effective method for forming the crucial C-N bond between the benzothiazole and benzoate moieties. The base (e.g., Cs₂CO₃) is critical for facilitating the catalytic cycle.
-
Purification and Characterization. The final product is purified using column chromatography (typically with a hexane/ethyl acetate gradient) to isolate the target compound. The structure and purity must be rigorously confirmed using analytical techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[10]
Part 2: Proposed Mechanisms of Anticancer Activity
Benzothiazole derivatives exert their anticancer effects through various cellular mechanisms.[1] Understanding these pathways is critical for rational drug design and for designing experiments to validate the activity of novel derivatives. Key reported mechanisms include the induction of apoptosis and the modulation of critical cell signaling pathways.[9]
Induction of Apoptosis: A primary mechanism for many anticancer agents is the induction of programmed cell death, or apoptosis. Benzothiazole derivatives have been shown to trigger apoptosis by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase cascades (e.g., caspase-3 and caspase-9).[6]
Inhibition of Signaling Pathways: Cancer cell growth is often driven by aberrant activity in signaling cascades.[11] Benzothiazole compounds have been found to inhibit several key pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Derivatives have been shown to downregulate the phosphorylation of key proteins like Akt and mTOR, thereby inhibiting the pathway and suppressing tumor growth.[9]
-
MAPK/ERK Pathway: This cascade is involved in cell proliferation and differentiation. Inhibition of ERK phosphorylation by benzothiazole compounds can lead to cell cycle arrest and reduced proliferation.[9]
-
EGFR Signaling: Overexpression of the Epidermal Growth Factor Receptor (EGFR) is common in many cancers. Some benzothiazoles can decrease EGFR protein levels, blocking downstream signaling.[9]
Caption: PI3K/Akt/mTOR pathway and a potential point of inhibition.
Part 3: Application Notes & Experimental Protocols
The initial evaluation of novel anticancer compounds relies on robust and reproducible in vitro assays.[12][13] These assays are essential for determining cytotoxicity, assessing the mode of cell death, and elucidating the mechanism of action.[14]
Application 1: Assessment of Cytotoxicity using Tetrazolium Reduction Assays (MTT/XTT)
These colorimetric assays are the gold standard for initial high-throughput screening of compound libraries to determine their effect on cell viability.[12][15] The principle is based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells to a colored formazan product.[16][17]
-
Causality: The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity. The XTT assay is often preferred as its formazan product is water-soluble, eliminating the need for a solubilization step required in the MTT assay.[15]
Caption: Experimental workflow for Annexin V & PI apoptosis assay. [18] Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzothiazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Collection: Harvest the cells. For adherent cells, collect the floating cells from the supernatant first, then trypsinize the attached cells and combine them. This is crucial as apoptotic cells often detach. [19]3. Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet twice with cold 1X PBS. 4. Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. 5. Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex the tube.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark. 7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. 8. Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells (due to mechanical damage)
-
Application 3: Mechanistic Validation via Western Blotting
To validate the proposed mechanism of action, Western blotting can be used to measure changes in the expression and phosphorylation status of key proteins within a targeted signaling pathway (e.g., PI3K/Akt). [20][21]
-
Causality: A decrease in the phosphorylated form of a protein (e.g., p-Akt) relative to its total protein level (Total Akt) upon compound treatment provides direct evidence of pathway inhibition. [11]This semi-quantitative technique is fundamental for confirming the molecular targets of a novel compound. [22] Protocol: Western Blot for Akt Signaling Pathway
-
Protein Extraction: Treat cells with the benzothiazole derivative as in the apoptosis assay. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. [20]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel. [20]4. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [23]5. Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding. [11]6. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in a primary antibody solution targeting the protein of interest (e.g., anti-phospho-Akt (Ser473), anti-total-Akt). Refer to the antibody datasheet for the recommended dilution and buffer. [11][23]7. Washing: Wash the membrane three times for 5 minutes each with TBST. [23]8. Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.
Part 4: Data Presentation
Quantitative data, such as IC₅₀ values from cytotoxicity assays, should be summarized in a clear, tabular format for easy comparison across different cell lines and compounds.
Table 1: In Vitro Cytotoxicity (IC₅₀) of Benzothiazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) after 48h Exposure |
| Derivative X-1 | MCF-7 (Breast) | 1.25 ± 0.15 |
| Derivative X-1 | A549 (Lung) | 3.42 ± 0.28 |
| Derivative X-1 | HCT116 (Colon) | 2.89 ± 0.21 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.45 ± 0.05 |
| Doxorubicin (Control) | A549 (Lung) | 0.98 ± 0.11 |
| Doxorubicin (Control) | HCT116 (Colon) | 0.76 ± 0.09 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion and Future Directions
The protocols and application notes detailed in this guide provide a comprehensive framework for the initial preclinical evaluation of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate derivatives. By systematically assessing cytotoxicity, determining the mode of cell death, and investigating the underlying molecular mechanisms, researchers can effectively characterize the anticancer potential of these novel compounds. Promising candidates identified through this in vitro screening process can then be advanced to more complex cell-based assays (e.g., cell migration, colony formation) and eventually to in vivo animal models for further validation. [14][24]
References
-
ResearchGate. (2025). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. Retrieved from [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
-
PubMed. (n.d.). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Retrieved from [Link]
-
Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Retrieved from [Link]
-
PubMed. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Retrieved from [Link]
-
CardioSomatics. (n.d.). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. Retrieved from [Link]
-
PubMed Central. (n.d.). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]
-
MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Retrieved from [Link]
-
PubMed Central. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]
-
Karger. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]
-
NIH. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Retrieved from [Link]
-
PubMed Central. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]
-
Covance. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Retrieved from [Link]
-
PubMed Central. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]
-
PubMed. (2020). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]
-
FLORE. (2019). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Anticancer activity of benzothiazole derivatives. Retrieved from [Link]
-
PubMed Central. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, antibreast cancer activity and docking study of some novel 4-(Benzo [d] thiazol-2-yl) phenyl moiety as CDK2 inhibitors. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]
- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iv.iiarjournals.org [iv.iiarjournals.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medium.com [medium.com]
- 21. blog.championsoncology.com [blog.championsoncology.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate in Medicinal Chemistry
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, a member of the versatile benzothiazole class of heterocyclic compounds. Benzothiazoles are recognized as a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties[1][2][3]. This guide will delve into the synthesis, proposed biological evaluation, and potential mechanisms of action of this specific compound, drawing upon the broader knowledge of related benzothiazole derivatives to inform experimental design and protocols.
Introduction to Benzothiazoles in Drug Discovery
The benzothiazole nucleus, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in the development of therapeutic agents[4]. Its derivatives have been extensively studied and have shown promise in targeting a variety of biological pathways implicated in numerous diseases[3]. The structural rigidity and lipophilic nature of the benzothiazole core, combined with the ability to easily introduce diverse substituents at various positions, make it an attractive scaffold for modulating biological activity and optimizing pharmacokinetic properties[5][6].
Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate incorporates this key heterocyclic system linked to an ethyl benzoate moiety. This structural combination suggests potential for interactions with biological targets through hydrogen bonding, and hydrophobic interactions, making it a candidate for screening in various disease models.
Synthesis and Characterization
A plausible synthetic route could involve the reaction of 6-aminobenzothiazole with ethyl 4-halobenzoate under conditions suitable for a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis and characterization of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate.
Protocol 1: General Guidance for Synthesis
-
Reactant Preparation: Dissolve 6-aminobenzothiazole and ethyl 4-halobenzoate in an appropriate solvent (e.g., DMF, DMSO).
-
Catalyst and Ligand Addition: For a palladium-catalyzed cross-coupling, add a suitable palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos).
-
Base Addition: Add a base (e.g., Cs₂CO₃, K₂CO₃) to facilitate the reaction.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) for a specified time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
Potential Biological Activities and Screening Protocols
Given the diverse biological activities of benzothiazole derivatives, Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate is a candidate for screening in several therapeutic areas.
Anticancer Activity
Many benzothiazole derivatives have demonstrated potent anticancer effects[7][8]. For instance, 2-(4-aminophenyl)benzothiazole has shown significant in vitro cytotoxicity against breast cancer cell lines[8].
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate and a vehicle control (e.g., DMSO).
-
Incubation: Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.
Table 1: Example IC₅₀ Values for Phenylacetamide Benzothiazole Derivatives Against Pancreatic Cancer Cell Lines[1]
| Compound | AsPC-1 (µM) | BxPC-3 (µM) | Capan-2 (µM) |
| 2b | 12.44 | 14.99 | 19.65 |
| 4d | 7.66 | 3.99 | 8.97 |
| 4e | 12.77 | 10.69 | 14.11 |
Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antibacterial and antifungal properties[9][10].
Protocol 3: In Vitro Antibacterial Screening (Agar Well Diffusion Method)
-
Bacterial Culture: Prepare a standardized inoculum of bacterial strains (e.g., S. aureus for Gram-positive, E. coli for Gram-negative).
-
Agar Plate Preparation: Spread the bacterial inoculum evenly on the surface of Mueller-Hinton agar plates.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Application: Add a known concentration of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate solution to the wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.
Anti-inflammatory and Analgesic Activity
Certain benzothiazine derivatives, structurally related to benzothiazoles, have shown potent anti-inflammatory and analgesic effects[11].
Protocol 4: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
-
Animal Model: Use male Wistar rats, acclimatized to laboratory conditions[11].
-
Compound Administration: Administer Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate or a reference drug (e.g., Piroxicam, Meloxicam) orally at a specific dose.
-
Induction of Edema: After a set time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at regular intervals using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Proposed Mechanism of Action Studies
The mechanism of action for novel compounds is a critical aspect of drug development. For benzothiazole derivatives, several mechanisms have been proposed, including the inhibition of protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs)[7].
Workflow for Mechanism of Action Studies:
Caption: A generalized workflow for investigating the mechanism of action of a bioactive compound.
Protocol 5: In Silico Docking
-
Target Selection: Identify potential protein targets based on the biological activity observed (e.g., ABL1, ABL2, CDK4, CDK6 for anticancer activity)[7].
-
Ligand and Protein Preparation: Prepare the 3D structure of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate and the crystal structures of the target proteins.
-
Molecular Docking: Use docking software (e.g., AutoDock, Glide) to predict the binding mode and affinity of the compound to the active site of the target proteins.
-
Analysis: Analyze the docking scores and binding interactions to identify the most likely molecular targets.
Conclusion
Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, as a representative of the pharmacologically significant benzothiazole class, holds potential for further investigation in medicinal chemistry. The protocols and application notes provided herein offer a structured approach to its synthesis, biological evaluation, and mechanistic studies. Researchers are encouraged to adapt and optimize these general methodologies to their specific research objectives. The broad spectrum of activities associated with the benzothiazole scaffold suggests that this compound could be a valuable starting point for the development of novel therapeutic agents.
References
- A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzothiazole Deriv
- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Publishing. (URL: )
- Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents - PMC - NIH. (URL: )
- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PubMed Central. (URL: )
- Benzothiazole Derivatives of Chitosan and Their Derived Nanoparticles: Synthesis and In Vitro and In Vivo Antibacterial Effects - MDPI. (URL: )
- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxyl
-
Facile synthesis and antibacterial investigation of new ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)] benzoates - ResearchGate. (URL: [Link])
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (URL: )
-
Structure–activity relationship of compound 4. - ResearchGate. (URL: [Link])
-
Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed. (URL: [Link])
-
Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors - PMC. (URL: [Link])
-
Synthesis and various biological activities of benzothiazole derivative: A review. (URL: [Link])
-
Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed. (URL: [Link])
-
Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands - PMC - NIH. (URL: [Link])
-
A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry - ResearchGate. (URL: [Link])
-
New benzo[d]thiazol-2-yl-aminoacetamides as potential anticonvulsants: synthesis, activity and prediction of molecular properties - PubMed. (URL: [Link])
-
Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. jchemrev.com [jchemrev.com]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining the Pharmacokinetic Profile of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate
Disclaimer: This document provides a comprehensive methodological framework for characterizing the pharmacokinetic profile of the novel chemical entity, Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate. As of the date of this publication, specific pharmacokinetic data for this compound is not publicly available. The protocols and insights presented herein are based on established principles of drug metabolism and pharmacokinetics (DMPK) and draw from methodologies applied to analogous benzothiazole and other small molecule structures. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Early Pharmacokinetic Assessment
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties[1][2]. The therapeutic potential of any new chemical entity, such as Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, is not solely dependent on its pharmacological potency but is critically governed by its pharmacokinetic (PK) profile. The processes of Absorption, Distribution, Metabolism, and Excretion (ADME) dictate the onset, intensity, and duration of a drug's effect.
Early and robust characterization of a compound's PK profile is paramount to identify potential liabilities, such as poor bioavailability or rapid clearance, that could lead to late-stage attrition in drug development. This guide provides a series of detailed protocols and the scientific rationale behind them, designed to build a comprehensive ADME profile for a novel benzothiazole derivative, using Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate as a representative candidate.
Part 1: Foundational Physicochemical and In Vitro ADME Profiling
A logical, stepwise approach to PK characterization begins with fundamental physicochemical and in vitro assays. These studies are cost-effective, have high throughput, and provide essential data to predict in vivo behavior and guide the design of more complex animal studies.
In Silico and Physicochemical Predictions
Before commencing wet-lab experiments, in silico tools can provide valuable estimations of key physicochemical properties that influence ADME. These predictions help in anticipating a compound's behavior and selecting appropriate experimental conditions. For many small molecules, including those in the benzothiazole class, properties like lipophilicity (logP/logD) and ionization constants (pKa) are strong determinants of absorption and distribution. While experimental determination is the gold standard, computational models offer a rapid preliminary assessment[3].
Table 1: Key Physicochemical Parameters and Their Predicted Impact
| Parameter | Typical In Silico Tool | Predicted Influence on Pharmacokinetics |
| LogD at pH 7.4 | ACD/I-lab, MarvinSketch | Influences membrane permeability, plasma protein binding, and metabolic clearance. |
| pKa | ADMET Predictor | Determines the ionization state at physiological pH, affecting solubility and cell penetration. |
| Aqueous Solubility | PreADMET | Low solubility can be a major hurdle for oral absorption. |
| Plasma Protein Binding (%) | PreADMET | High binding can limit the free fraction of the drug available for therapeutic action.[4][5] |
In Vitro Metabolic Stability Assessment
The metabolic stability of a compound is a primary determinant of its half-life and oral bioavailability. The liver is the principal site of drug metabolism, and in vitro assays using liver microsomes provide a reliable first look at a compound's susceptibility to Phase I (e.g., oxidation, reduction, hydrolysis) metabolism.
Causality: This assay quantifies the rate at which the parent compound is consumed by metabolic enzymes, primarily Cytochrome P450s (CYPs), present in liver microsomes. A high rate of metabolism often translates to high hepatic clearance and a short half-life in vivo.
Workflow Diagram: In Vitro Metabolic Stability
Caption: Workflow for the in vitro metabolic stability assay.
Materials:
-
Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate
-
Pooled Rat Liver Microsomes (RLM)
-
NADPH (Cofactor)
-
Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) - a structurally similar, stable compound
-
Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
Procedure:
-
Preparation: Prepare a 1 mM stock solution of the test compound in DMSO. Prepare working solutions by diluting the stock in the incubation buffer.
-
Incubation Setup: In a 96-well plate, combine RLM (final concentration e.g., 0.5 mg/mL) and potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation: Add the test compound (final concentration e.g., 1 µM) to the wells.
-
Reaction Start: Start the metabolic reaction by adding a pre-warmed NADPH solution (final concentration e.g., 1 mM). For the T=0 min time point and "-NADPH" controls, add buffer instead of NADPH.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN containing the IS.
-
Sample Processing: Seal the plate, vortex, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the concentration of the remaining parent compound.
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant, k.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomal protein).
Plasma Protein Binding (PPB) Assessment
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (AAG), is a critical parameter.[4] Only the unbound (free) drug is available to distribute into tissues and exert a pharmacological effect. High plasma protein binding can significantly affect a drug's pharmacokinetic and pharmacodynamic properties.[4]
Causality: This method physically separates the free drug from the protein-bound drug across a semi-permeable membrane. At equilibrium, the concentration of free drug is the same in both the plasma-containing chamber and the protein-free buffer chamber, allowing for direct measurement and calculation of the bound fraction.
Materials:
-
Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate
-
Control Plasma (e.g., Rat, Human)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa MWCO)
-
Acetonitrile (ACN) with Internal Standard
Procedure:
-
Preparation: Prepare a stock solution of the test compound and spike it into the control plasma to achieve the desired final concentration (e.g., 2 µM).
-
Device Setup: Add the spiked plasma to the sample chamber (red side) of the RED device inserts.
-
Buffer Addition: Add PBS to the buffer chamber (white side) of the inserts.
-
Assembly: Place the inserts into the base plate, ensuring no cross-contamination. Seal the plate securely.
-
Incubation: Incubate the plate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.
-
Sampling: After incubation, carefully remove aliquots from both the plasma and buffer chambers.
-
Matrix Matching and Quenching:
-
To the buffer aliquot, add an equal volume of blank plasma.
-
To the plasma aliquot, add an equal volume of PBS.
-
This "matrix matching" step is crucial for avoiding differential matrix effects during LC-MS/MS analysis.
-
Quench all samples by adding 3 volumes of cold ACN with IS.
-
-
Sample Processing & Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatants by LC-MS/MS.
Data Analysis:
-
Calculate the Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).
-
Calculate Percentage Bound = (1 - fu) * 100.
Part 2: The In Vivo Pharmacokinetic Study
Following promising in vitro data (e.g., moderate stability, acceptable free fraction), an in vivo study in a rodent model is the logical next step. This provides the first integrated view of the compound's ADME properties in a whole organism.
Animal Model and Dosing
The Sprague-Dawley or Wistar rat is a commonly used species for initial PK studies due to its well-characterized physiology and ease of handling. The study typically involves both intravenous (IV) and oral (PO) administration to determine key parameters like clearance, volume of distribution, and oral bioavailability.
Causality: The IV dose provides a direct measure of systemic clearance and volume of distribution, as it bypasses absorption. The PO dose, when compared to the IV data, allows for the calculation of oral bioavailability (F%), which is the fraction of the oral dose that reaches systemic circulation.
Workflow Diagram: In Vivo Pharmacokinetic Study
Caption: General workflow for a rodent pharmacokinetic study.
Procedure:
-
Animal Preparation: Use cannulated male Sprague-Dawley rats (n=3-4 per group) to facilitate serial blood sampling.
-
Dose Formulation:
-
IV Dose (e.g., 1 mg/kg): Formulate in a vehicle suitable for injection, such as 5% DMSO, 40% PEG400, 55% Saline.
-
PO Dose (e.g., 10 mg/kg): Formulate as a solution or a homogenous suspension in a vehicle like 0.5% methylcellulose.
-
-
Dosing: Administer the dose via the appropriate route (IV bolus into the tail vein or PO via oral gavage).
-
Blood Collection: Collect serial blood samples (approx. 100-150 µL) at predetermined time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Processing: Centrifuge the blood samples (e.g., at 3000 g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Store the collected plasma samples at -80°C until bioanalysis.
Bioanalytical Method
Accurate quantification of the drug in plasma is essential. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[6][7]
Causality: This protocol ensures that the drug is cleanly extracted from the complex plasma matrix and can be accurately measured without interference from endogenous components.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and an aliquot for the calibration curve on ice.
-
To 50 µL of plasma, add 150 µL of cold ACN containing the IS.
-
Vortex thoroughly to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.
-
-
LC-MS/MS Analysis:
-
Transfer the clear supernatant to a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) onto an appropriate LC column (e.g., C18).
-
Develop a chromatographic method to separate the analyte from any interfering peaks.
-
Optimize mass spectrometer conditions (e.g., using Multiple Reaction Monitoring - MRM) for sensitive and specific detection of the parent compound and the IS.
-
-
Quantification: Construct a calibration curve using standards of known concentrations prepared in blank plasma. Determine the concentration of the test compound in the unknown samples by interpolating from this curve.
Part 3: Data Interpretation and Reporting
The concentration-time data from the in vivo study are analyzed using non-compartmental analysis (NCA) to derive key PK parameters.
Table 2: Key Pharmacokinetic Parameters from In Vivo Studies
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after dosing. |
| Tmax | Time to reach Cmax | Reflects the rate of drug absorption. |
| AUC | Area Under the concentration-time Curve | Represents the total systemic exposure to the drug. |
| t½ | Elimination Half-life | The time required for the plasma concentration to decrease by half. |
| CL | Systemic Clearance | The volume of plasma cleared of the drug per unit of time. |
| Vd | Volume of Distribution | The apparent volume into which the drug distributes in the body. |
| F% | Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. |
Conclusion
By systematically executing the protocols outlined in this guide, a researcher can build a robust and comprehensive pharmacokinetic profile for a novel benzothiazole derivative like Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate. This foundational dataset, encompassing in vitro metabolism and protein binding, alongside in vivo clearance and bioavailability, is indispensable for making informed decisions in the drug discovery and development process. It enables the project team to assess the viability of a compound, identify potential development challenges, and ultimately select candidates with the highest probability of clinical success.
References
-
LoRusso, P. M., et al. (2011). Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097. Clinical Cancer Research, 17(18), 6074-6083. Available from: [Link]
-
Altıntop, M. D., et al. (2022). Synthesis of ethyl benzo[d]thiazole-2-carboxylate. ResearchGate. Available from: [Link]
-
Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 8374394. Available from: [Link]
-
PubChem. Ethyl 2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl}amino)benzoate. PubChem. Available from: [Link]
-
Shetty, C., et al. (2024). ADME properties of benzothiazole substituted 4-thiazolidinones. Journal of Molecular Structure, 1311, 138338. Available from: [Link]
-
Yao, S., & Zhang, X. (2016). (E)-4-({[4-(Benzo[d]thiazol-2-yl)phenyl]imino}methyl)-N,N-diethylaniline. IUCrData, 1(1), x150001. Available from: [Link]
-
Al-Said, N. H. (2014). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][4][8]diazepin-2-ylamino)benzoate. Molbank, 2014(4), M836. Available from: [Link]
-
Hasan, M. M., et al. (2023). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. Anticancer Agents in Medicinal Chemistry, 23(1), 103-114. Available from: [Link]
-
Al-Masoudi, N. A., et al. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole-6-carboxylate derivatives. Eurasian Journal of Analytical Chemistry, 14(1), 1-10. Available from: [Link]
-
Siddiqui, N., et al. (2015). New benzo[d]thiazol-2-yl-aminoacetamides as potential anticonvulsants: synthesis, activity and prediction of molecular properties. Archiv der Pharmazie, 348(6), 405-416. Available from: [Link]
-
Gokalp, H., & Ceylan, M. (2007). In vitro and in vivo metabolism of ethyl 4-[(2-hydroxy-1-naphthyl)azo]benzoate. Drug and Chemical Toxicology, 30(4), 337-346. Available from: [Link]
-
Madej, K., & Knihnicki, P. (2015). Analytical methodologies for determination of benzodiazepines in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 113, 135-155. Available from: [Link]
-
Madej, K., & Knihnicki, P. (2015). Analytical methodologies for the determination of benzodiazepines in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 113, 135-155. Available from: [Link]
-
de Fátima, Â., et al. (2016). Synthesis, in Vitro and in Silico Screening of Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as Protein-Tyrosine Phosphatase 1B Inhibitors. Molecules, 21(7), 832. Available from: [Link]
-
Dundee, J. W., & McClean, E. (1987). Influence of plasma proteins on the onset of hypnotic action of intravenous midazolam. Anesthesia, 42(6), 613-616. Available from: [Link]
-
Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1369324. Available from: [Link]
-
Khan, I., et al. (2021). In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives. Journal of Chemistry, 2021, 6696128. Available from: [Link]
-
Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. ResearchGate. Available from: [Link]
-
Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 2(1), 67-82. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2023). Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Journal of Biochemical and Molecular Toxicology, 37(10), e23531. Available from: [Link]
-
Manchester, K. R., et al. (2018). Experimental versus theoretical log D7.4, pKa and plasma protein binding values for benzodiazepines appearing as new psychoactive substances. Forensic Toxicology, 36(2), 438-447. Available from: [Link]
-
Manchester, K. R., et al. (2018). Experimental versus theoretical log D 7 . 4 , pK a and plasma protein binding values for 1 benzodiazepines appearing as new psychoactive substances 2 3. Semantic Scholar. Available from: [Link]
-
Taha, M., et al. (2022). Design, Synthesis, In Silico Testing, and In Vitro Evaluation of Thiazolidinone-Based Benzothiazole Derivatives as Inhibitors of α-Amylase and α-Glucosidase. Molecules, 27(18), 6096. Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2021). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 11(52), 32909-32922. Available from: [Link]
Sources
- 1. New benzo[d]thiazol-2-yl-aminoacetamides as potential anticonvulsants: synthesis, activity and prediction of molecular properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental versus theoretical log D7.4 , pKa and plasma protein binding values for benzodiazepines appearing as new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of plasma proteins on the onset of hypnotic action of intravenous midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl}amino)benzoate | C20H26N4O3S | CID 23850430 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the ADME Profiling of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate
Introduction: The Imperative for Early ADME Assessment in Drug Discovery
The journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges, with a significant portion of failures attributed to suboptimal pharmacokinetic properties.[1][2] The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound governs its concentration and duration at the target site, directly influencing its efficacy and safety.[3][4] Therefore, a thorough and early assessment of ADME properties is not merely a regulatory requirement but a cornerstone of efficient and successful drug development.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting pivotal in vitro and in vivo ADME studies for Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, a novel benzothiazole derivative. Benzothiazoles are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities.[5][6] Understanding the ADME characteristics of this specific analogue is crucial for optimizing its therapeutic potential. These protocols are designed to be robust and self-validating, providing a clear rationale for each experimental step and guidance on data interpretation.
I. Physicochemical Properties and Initial Assessment
A foundational understanding of a compound's physicochemical properties can offer early insights into its potential ADME behavior. For Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, key parameters such as solubility and lipophilicity should be determined.
Kinetic Solubility Assay
A sufficient aqueous solubility is a prerequisite for adequate absorption.[7] The kinetic solubility assay provides a rapid assessment.[7]
Protocol:
-
Prepare a 10 mM stock solution of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, add the stock solution to phosphate-buffered saline (PBS) at pH 7.4 to achieve a final concentration range (e.g., 1-200 µM). The final DMSO concentration should be kept below 1%.
-
Incubate the plate at room temperature with shaking for 2 hours.
-
Analyze the plate using a nephelometer or a plate reader capable of detecting turbidity to identify the concentration at which precipitation occurs.
-
For quantitative analysis, filter the samples and analyze the filtrate by LC-MS/MS to determine the concentration of the compound remaining in solution.
LogD7.4 (Distribution Coefficient) Assay
Lipophilicity, often measured as LogD at physiological pH, influences a compound's permeability, plasma protein binding, and metabolism.[7]
Protocol:
-
Prepare a solution of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate in a biphasic system of n-octanol and PBS (pH 7.4).
-
Vortex the mixture vigorously for 1 hour to ensure equilibrium is reached.
-
Centrifuge to separate the two phases.
-
Carefully collect aliquots from both the n-octanol and the aqueous (PBS) layers.
-
Determine the concentration of the compound in each phase using a validated LC-MS/MS method.
-
Calculate the LogD7.4 using the formula: LogD7.4 = log10 ([Concentration in Octanol] / [Concentration in Aqueous]).
II. In Vitro ADME Assays: A Tiered Approach
In vitro ADME assays are the workhorse of early drug discovery, offering high-throughput screening to rank and select compounds with favorable pharmacokinetic profiles.[1][2][4]
A. Absorption: Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that serves as a widely accepted in vitro model of the human intestinal epithelium.[8][9] This assay predicts intestinal permeability and can identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[8][9]
Scientific Rationale: The apparent permeability coefficient (Papp) provides a quantitative measure of the rate of transport across the Caco-2 monolayer.[8] By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio (ER) can be calculated. An ER greater than 2 suggests the involvement of active efflux.[9]
Protocol:
-
Cell Culture: Seed Caco-2 cells on Transwell® filter inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[9]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a pre-determined threshold (e.g., ≥ 200 Ω·cm²) to ensure the integrity of the tight junctions.[9][10]
-
Transport Experiment:
-
Equilibrate the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at 37°C.[10]
-
For A-B permeability, add Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate (typically at 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[8]
-
For B-A permeability, add the compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.[8]
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[8]
-
-
Sample Analysis: At the end of the incubation, collect samples from both the donor and receiver compartments. Analyze the concentration of the compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate the Papp value and the efflux ratio.
Hypothetical Data Presentation:
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |
| Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate | A-B | 8.5 | High | |
| B-A | 18.2 | 2.1 | - | |
| Propranolol (High Permeability Control) | A-B | 25.0 | High | |
| Atenolol (Low Permeability Control) | A-B | 0.5 | Low |
Interpretation: A high A-B Papp value suggests good passive permeability. An efflux ratio of 2.1 indicates that Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate is a weak substrate for efflux transporters.
Experimental Workflow for Caco-2 Permeability Assay
Caption: Caco-2 permeability assay workflow.
B. Distribution: Plasma Protein Binding (PPB) Assay
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its distribution and availability to interact with its target.[11] Only the unbound fraction of a drug is pharmacologically active.[11][12] Rapid Equilibrium Dialysis (RED) is considered the gold standard for determining the fraction of unbound drug (fu).[12][13][14]
Scientific Rationale: The RED device consists of two chambers separated by a semipermeable membrane that allows the passage of small molecules but not proteins.[14] At equilibrium, the concentration of the unbound compound is the same in the plasma-containing chamber and the protein-free buffer chamber.[11]
Protocol:
-
Device Preparation: Prepare the RED device inserts according to the manufacturer's instructions.
-
Sample Preparation: Spike human plasma with Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate at a clinically relevant concentration (e.g., 1-5 µM).[11]
-
Dialysis: Add the spiked plasma to one chamber of the RED device and an equal volume of PBS (pH 7.4) to the other chamber.[12][13]
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.[11][13]
-
Sample Collection and Matrix Matching: After incubation, collect aliquots from both the plasma and buffer chambers. To ensure accurate analysis, matrix-match the samples by adding blank plasma to the buffer aliquot and PBS to the plasma aliquot.[13]
-
Protein Precipitation and Analysis: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[11][13] Centrifuge and analyze the supernatant by LC-MS/MS.
-
Data Analysis: Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).
Hypothetical Data Presentation:
| Compound | Species | Fraction Unbound (fu, %) | Bound (%) | Interpretation |
| Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate | Human | 3.5 | 96.5 | Highly Bound |
| Warfarin (High Binding Control) | Human | 1.0 | 99.0 | Highly Bound |
| Metoprolol (Low Binding Control) | Human | 88.0 | 12.0 | Low Binding |
Interpretation: A low fu value (e.g., <10%) indicates high plasma protein binding, which may affect the drug's distribution and clearance.
Workflow for Plasma Protein Binding Assay
Caption: Rapid Equilibrium Dialysis (RED) workflow.
C. Metabolism: Metabolic Stability and Cytochrome P450 Inhibition
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily the cytochrome P450 (CYP) superfamily, which are abundant in liver microsomes.[15][16] High metabolic instability can lead to rapid clearance and poor oral bioavailability.
Scientific Rationale: By incubating the compound with HLMs and an NADPH regenerating system (which provides the necessary cofactors for CYP enzymes), the rate of disappearance of the parent compound can be measured over time.[15] This allows for the calculation of the in vitro half-life (t½) and intrinsic clearance (Clint).
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), phosphate buffer (pH 7.4), and Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate (e.g., 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding a pre-warmed NADPH regenerating solution.[15]
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).[15][17]
-
Sample Processing and Analysis: Centrifuge the plate to pellet the precipitated proteins. Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the rate constant (k), and the half-life is calculated as t½ = 0.693/k. Intrinsic clearance (Clint) is then calculated based on the half-life and incubation conditions.
Hypothetical Data Presentation:
| Compound | t½ (min) | Clint (µL/min/mg protein) | Metabolic Stability Classification |
| Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate | 45 | 30.8 | Moderate |
| Verapamil (High Turnover Control) | < 10 | > 138.6 | Low |
| Carbamazepine (Low Turnover Control) | > 60 | < 11.6 | High |
Interpretation: A moderate half-life suggests that the compound is metabolized at a reasonable rate, which may translate to acceptable in vivo clearance.
This assay evaluates the potential of a compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), which is a primary cause of drug-drug interactions (DDIs).[18][19][20]
Scientific Rationale: The assay measures the effect of increasing concentrations of the test compound on the activity of specific CYP isoforms using isoform-specific probe substrates.[21] A decrease in the formation of the probe substrate's metabolite indicates inhibition, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined.[19][21]
Protocol:
-
Incubation Mixture: Prepare incubation mixtures containing human liver microsomes, a specific CYP probe substrate, and a range of concentrations of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate.
-
Pre-incubation: Pre-incubate the mixtures at 37°C.
-
Reaction Initiation: Start the reaction by adding an NADPH regenerating system.
-
Incubation and Termination: Incubate for a specific time, then terminate the reaction with a stop solution.
-
Analysis: Quantify the formation of the specific metabolite using LC-MS/MS.
-
Data Analysis: Plot the percent inhibition versus the concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Data Presentation:
| CYP Isoform | Probe Substrate | IC50 (µM) for Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate | Inhibition Potential |
| CYP1A2 | Phenacetin | > 50 | Low |
| CYP2C9 | Diclofenac | > 50 | Low |
| CYP2C19 | S-Mephenytoin | 25.8 | Low to Moderate |
| CYP2D6 | Dextromethorphan | > 50 | Low |
| CYP3A4 | Midazolam | 8.9 | Moderate |
Interpretation: IC50 values > 10 µM are generally considered to have a low risk of causing clinical DDIs. The moderate inhibition of CYP3A4 suggests that further investigation may be warranted.
III. In Vivo Pharmacokinetic (PK) Studies
Following promising in vitro data, in vivo studies in animal models (e.g., rats or mice) are conducted to understand the compound's behavior in a whole organism.[22][23] These studies are essential for IND submissions.[22]
Scientific Rationale: A preliminary PK study provides key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[3] Typically, the compound is administered both intravenously (IV) and orally (PO) to different groups of animals.
Protocol:
-
Animal Dosing:
-
IV Group: Administer Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate at a specific dose (e.g., 1-2 mg/kg) via tail vein injection.
-
PO Group: Administer the compound at a higher dose (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect serial blood samples from the animals at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Extract the compound from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction) and quantify its concentration using a validated LC-MS/MS method.[24]
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to determine key PK parameters.
Hypothetical Data Presentation:
| Parameter | Units | IV (1 mg/kg) | PO (10 mg/kg) |
| Cmax | ng/mL | - | 850 |
| Tmax | h | - | 1.0 |
| AUC(0-inf) | ng*h/mL | 1200 | 4800 |
| t½ | h | 4.5 | 5.1 |
| CL | mL/min/kg | 13.9 | - |
| Vdss | L/kg | 5.3 | - |
| Oral Bioavailability (%F) | % | - | 40 |
Interpretation: A 40% oral bioavailability suggests moderate absorption and/or first-pass metabolism. The clearance value is low relative to hepatic blood flow, and the volume of distribution is large, indicating extensive tissue distribution.
Conceptual Flow of ADME Studies
Caption: Tiered approach to ADME profiling.
IV. Analytical Method Considerations
Robust and validated analytical methods are the bedrock of reliable ADME data. For benzothiazole derivatives like Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, LC-MS/MS is the analytical platform of choice due to its sensitivity and selectivity.[12][24][25]
Key aspects of method development and validation include:
-
Sample Preparation: Protein precipitation is often sufficient for plasma samples, while more complex extractions like solid-phase extraction (SPE) may be needed for tissue matrices.[24]
-
Chromatography: Reverse-phase chromatography using a C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol) containing a small amount of formic acid is a common starting point.[24]
-
Mass Spectrometry: Detection is typically performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for optimal sensitivity and specificity.[12]
Conclusion
The systematic application of the ADME protocols detailed in this guide will generate a comprehensive data package for Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate. This information is invaluable for making informed decisions, guiding structure-activity relationship (SAR) and structure-property relationship (SPR) optimization, and ultimately increasing the probability of selecting a clinical candidate with a high likelihood of success.[3] Early and integrated ADME assessment is a critical investment in the drug discovery pipeline, mitigating late-stage attrition and accelerating the delivery of new therapeutics to patients.
References
- Vertex AI Search. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- Vertex AI Search. (n.d.). Caco2 assay protocol.
- Visikol. (2022, November 3). Plasma Protein Binding Assay.
- National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Sigma-Aldrich. (n.d.). BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization.
- AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
- WuXi AppTec. (2022, August 1). In Vivo ADME Testing in Drug Development: A Short Guide.
- Domainex. (n.d.). Plasma Protein Binding Assay.
- Enamine. (n.d.). Caco-2 Permeability Assay.
- Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- Enamine. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis).
- Springer Nature. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes.
- Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
- Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
- WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
- LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
- National Center for Biotechnology Information. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC.
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2-Aminobenzothiazole in Biological Matrices.
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
- Admescope. (2024, June 13). Fast turnaround early ADME in vitro screening available!.
- Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50).
- Selvita. (n.d.). In Vitro ADME.
- Taylor & Francis Online. (2012, January 17). Preclinical in vivo ADME studies in drug development: a critical review.
- WuXi AppTec. (2020, September 15). In Vivo PK/ADME Studies — Positioning, Planning and Best Practices.
- BioIVT. (n.d.). ADME In Vivo & PK Studies.
- PubMed. (2020, July 10). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry.
- Journal of Chemical Health Risks. (2024, August 26). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.
- ResearchGate. (2024, October). ADME properties of benzothiazole substituted 4-thiazolidinones.
- ResearchGate. (2024, September 5). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications.
Sources
- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 2. selvita.com [selvita.com]
- 3. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. jchr.org [jchr.org]
- 6. researchgate.net [researchgate.net]
- 7. admescope.com [admescope.com]
- 8. enamine.net [enamine.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 11. Plasma Protein Binding Assay [visikol.com]
- 12. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 13. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 19. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 20. lnhlifesciences.org [lnhlifesciences.org]
- 21. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. tandfonline.com [tandfonline.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate
Welcome to the technical support center for the synthesis of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also strategically optimize your reaction for future success.
The target molecule is typically synthesized via a Palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction.[1][2] This process involves coupling 6-aminobenzo[d]thiazole with an ethyl 4-halobenzoate (commonly the bromide or iodide). While robust, the success of this reaction is highly sensitive to a range of parameters.
Core Synthesis: Reaction Scheme & General Protocol
The fundamental transformation is the coupling of an aryl halide and an amine, catalyzed by a palladium complex.
Caption: General reaction scheme for Buchwald-Hartwig synthesis.
Experimental Protocol: A Validated Starting Point
This protocol provides a robust baseline for the reaction. Optimization will likely be necessary based on your specific lab conditions and reagent purity.
Materials:
-
Ethyl 4-bromobenzoate
-
6-Aminobenzo[d]thiazole
-
Palladium Precatalyst (e.g., XPhos Pd G3)
-
Ligand (e.g., XPhos, if not using a precatalyst)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Vessel Preparation: Add the aryl halide (1.0 eq), 6-aminobenzo[d]thiazole (~1.1 eq), palladium precatalyst (1-2 mol%), and base (1.4-2.0 eq) to an oven-dried reaction vial or flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel with a septum. If not in a glovebox, evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[3]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C).[4]
-
Monitoring: Stir vigorously. The rate of agitation can significantly impact reactions with inorganic bases that have poor solubility.[5] Monitor the reaction's progress by TLC, LC-MS, or GC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Understanding the Mechanism: The "Why" Behind the Reaction
The Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for effective troubleshooting.[1][6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. The general reactivity order is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[5]
-
Ligand Exchange & Deprotonation: The amine displaces the halide on the palladium center. The base then removes a proton from the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This is the final, product-forming step. The C-N bond is formed, releasing the desired aryl amine and regenerating the active Pd(0) catalyst.[6]
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct Q&A format.
Problem: Low to No Product Formation
Q1: My reaction shows no conversion after several hours. What are the first things to check?
A1: Before altering core components, verify your foundational setup:
-
Inert Atmosphere: The Pd(0) catalyst is extremely sensitive to oxygen. Inadequate inert gas purging is a primary cause of failure. Ensure your solvent is properly degassed and your vessel is free of air.
-
Reagent Quality: Anhydrous solvents are critical. Water can hydrolyze the base and interfere with the catalyst. Ensure your amine and aryl halide are pure and dry.
-
Stirring: For heterogeneous mixtures involving solid bases like K₃PO₄ or Cs₂CO₃, vigorous stirring is essential to ensure adequate mixing and reaction rates.[5]
Q2: My yield is disappointingly low. How can I optimize the catalyst system?
A2: The catalyst-ligand system is the heart of the reaction.
-
Palladium Source: If you are using older Pd(II) sources like Pd(OAc)₂, consider switching to a modern palladium precatalyst (e.g., a G3 or G4 palladacycle). These form the active Pd(0) species more cleanly and efficiently, often leading to better results.[3][5]
-
Ligand Choice: This is arguably the most critical variable. 6-Aminobenzothiazole is a heteroaryl amine, which can be challenging. Standard ligands may not be sufficient. You need bulky, electron-rich phosphine ligands to facilitate the key steps of the catalytic cycle.[6] Consult a ligand selection guide, but good starting points for heteroaryl amines include tBuBrettPhos , RuPhos , or XPhos .[3]
Q3: The reaction starts but seems to stall. Could the base be the issue?
A3: Absolutely. The base's role is not just to be "strong"; its physical properties and compatibility matter.
-
Base Strength: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are standard choices.[3] However, if your substrates have base-sensitive functional groups, these can cause decomposition.
-
Weaker Bases: For sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are recommended. Be aware that these often require higher reaction temperatures to achieve good rates.[3]
-
Solubility & Clumping: The base must be able to deprotonate the amine. If the base is poorly soluble or clumps at the bottom of the flask, the reaction will be slow or stall. Grinding the base before use or using a more solubilizing solvent (like dioxane or THF over toluene) can help.[3][5]
Problem: Significant Side Product Formation
Q1: I'm observing a major side product corresponding to the hydrodehalogenation of my ethyl 4-bromobenzoate. How can I prevent this?
A1: Hydrodehalogenation (where the bromine is replaced by a hydrogen) is a known side reaction. It often occurs when the reductive elimination step is slow compared to competing pathways like beta-hydride elimination.
-
Optimize the Ligand: A well-chosen bulky, electron-rich ligand can accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.
-
Control Temperature: Sometimes lowering the reaction temperature can disfavor the side reaction, though this may also slow the desired reaction.
Q2: My analysis shows homocoupling of the aryl halide. What causes this and how can I minimize it?
A2: Homocoupling (dimerization of the aryl halide) can be promoted by certain catalyst systems and conditions.
-
Catalyst Loading: Using an excessively high catalyst loading can sometimes favor this pathway. Try reducing the mol% of your palladium catalyst.
-
Reaction Temperature: As with hydrodehalogenation, optimizing the temperature can often minimize the formation of homocoupling byproducts.
Frequently Asked Questions (FAQs)
| Question | Answer |
| How do I select the right ligand for coupling with a heteroaryl amine? | Heteroaryl amines are often challenging substrates.[5] The nitrogen lone pair can sometimes coordinate to the palladium center in an unproductive manner. The solution is typically to use highly specialized, sterically hindered, and electron-rich biarylphosphine ligands. A good starting point is to screen ligands like XPhos , RuPhos , and BrettPhos .[3][6] |
| What is the best solvent for this reaction? | A variety of solvents can be used, with the most common being toluene , dioxane , and THF .[5] The choice depends on the required temperature and the solubility of your reagents, particularly the base. Dioxane is often a good choice for its ability to dissolve a wider range of compounds. Avoid chlorinated solvents and acetonitrile, which can inhibit the catalyst.[5] |
| What is the ideal reaction temperature? | This is highly dependent on the reactivity of your substrates and the chosen catalyst system. For reactive partners (aryl iodides/bromides) with strong bases (NaOtBu), reactions can often proceed at 80-100 °C. For less reactive aryl chlorides or when using weaker bases (K₃PO₄), temperatures may need to be increased to 100-120 °C.[4] |
| How can I effectively monitor the reaction progress? | The most common methods are thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[3] Taking small aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours) will give you a clear picture of the conversion rate and help you determine when the reaction is complete. |
Troubleshooting Workflow
If you encounter issues, follow this logical decision tree to diagnose the problem.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. "High-Throughput Experimentation of the Buchwald-Hartwig Amination for " by Damien Edward Dobson [docs.lib.purdue.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate
Technical Support Center: Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate
Answering solubility-related queries for novel chemical entities is a critical function of our technical support team. The following guide is structured to address the specific challenges researchers may encounter with Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, a compound whose structural characteristics—a benzothiazole core, a secondary amine linker, and an ethyl benzoate moiety—suggest potential solubility hurdles, particularly in aqueous media. This document provides both foundational knowledge and actionable protocols to enable successful experimental outcomes.
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues associated with Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate.
Part 1: Initial Compound Assessment & Predicted Properties
Before attempting to dissolve a compound, a preliminary analysis of its structure can provide critical insights into its likely behavior.
Structural Features of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate:
-
Benzothiazole Core: A fused, heterocyclic, and largely hydrophobic ring system. This moiety is common in medicinal chemistry and often contributes to poor water solubility.[1][2]
-
Secondary Amine Linker: The -NH- group provides a site for protonation. This means the compound's overall charge and, consequently, its solubility, will be highly dependent on the pH of the medium.[3][4] In acidic conditions (low pH), this nitrogen can become protonated (-NH2+-), which typically increases aqueous solubility.[5][6]
-
Ethyl Benzoate Tail: This group adds to the lipophilicity ("greasiness") of the molecule, further decreasing its affinity for aqueous solvents. The ester functional group is generally stable but can be susceptible to hydrolysis at very high or low pH.
Predicted Solubility Profile: Based on these features, the compound is predicted to be:
-
Poorly soluble in neutral aqueous solutions (e.g., water, Phosphate-Buffered Saline (PBS) at pH 7.4).
-
Soluble in polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[7]
-
Potentially more soluble in acidic aqueous buffers where the secondary amine can be protonated.[8]
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues in a direct question-and-answer format.
Question 1: My compound, Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, will not dissolve in DMSO at my desired concentration. What should I do?
Answer: This is a common issue when trying to prepare high-concentration stock solutions.[9] Several factors could be at play. Here is a systematic approach to troubleshoot this problem:
-
Verify DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[9] Water contamination can significantly reduce the solubility of hydrophobic compounds. Always use anhydrous, high-purity DMSO from a freshly opened bottle or one that has been properly stored in a desiccator.[7]
-
Apply Gentle Heat and Agitation: The dissolution process can be kinetically limited. Gentle warming of the solution to 30-40°C can provide the energy needed to break the crystal lattice of the solid compound.[9]
-
Causality: Heating increases the kinetic energy of both the solvent and solute molecules, leading to more frequent and energetic collisions that facilitate dissolution.
-
Procedure: Use a water bath for 10-15 minutes, accompanied by intermittent vortexing or sonication in an ultrasonic bath.[10] Visually inspect for complete dissolution. Caution: Avoid excessive heat, which could degrade the compound.
-
-
Re-evaluate Your Target Concentration: It is possible you are exceeding the compound's maximum solubility in DMSO. While many compounds are soluble in DMSO at high concentrations (>50 mg/mL), this is not universal.[11] Try preparing a more dilute solution. If a lower concentration stock is not feasible for your experiment, you may need to consider an alternative solvent or a co-solvent system (see Question 3).
Question 2: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous cell culture medium/buffer. How can I prevent this?
Answer: This phenomenon, known as precipitation upon dilution, is the primary challenge when working with poorly water-soluble compounds prepared in a DMSO stock. The abrupt change in solvent polarity from 100% DMSO to a mostly aqueous environment causes the compound to fall out of solution.
Troubleshooting & Optimization Strategies:
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your aqueous medium should be kept as low as possible, ideally ≤0.5% and almost always below 1%.[10] High concentrations of DMSO can be toxic to cells and increase the likelihood of your compound remaining soluble.
-
Modify the Dilution Technique: The way you mix the solutions matters.
-
Correct Method: Rapidly introduce the small volume of DMSO stock into the large volume of aqueous buffer while vortexing or swirling vigorously.[10] This promotes rapid dispersion and mixing before the compound has a chance to aggregate and precipitate.
-
Incorrect Method: Do not add the aqueous buffer slowly to the DMSO stock. This creates localized areas of high compound concentration in a poor solvent, guaranteeing precipitation.
-
-
Consider Formulation Excipients: For in-vivo studies or particularly challenging in-vitro assays, formulating the compound with solubility-enhancing excipients may be necessary. Common choices include:
-
Surfactants: Agents like Tween® 80 or Sodium Lauryl Sulfate (SLS) can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in an aqueous solution.[12]
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[12]
-
Question 3: I need to prepare an aqueous solution of my compound without using DMSO. What are my options?
Answer: Avoiding organic solvents is often desirable, especially for certain biological assays or animal studies. Given the amine group in Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, pH adjustment is the most logical first approach.
-
pH Adjustment: Since the compound is a weak base, decreasing the pH should increase its solubility.[4][6]
-
Mechanism: In an acidic environment (e.g., pH 2-4), the secondary amine will become protonated, forming a positively charged ammonium salt. This ionized form is significantly more polar and, therefore, more soluble in water than the neutral form.[3][5]
-
Protocol: Prepare a slurry of the compound in water. Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the compound dissolves. Record the final pH. Note: Ensure the final pH is compatible with your experimental system.
-
-
Co-Solvent Systems: A co-solvent is a water-miscible organic solvent used to increase the solubility of a lipophilic drug.[13][14]
-
Mechanism: The co-solvent reduces the overall polarity of the water, making it a more favorable environment for the hydrophobic compound.[15]
-
Common Co-solvents: Polyethylene Glycol (PEG) 300/400, Propylene Glycol, and ethanol are frequently used.[15] A typical formulation might involve a mixture like 10% DMSO, 40% PEG 300, and 50% water. The optimal ratio must be determined empirically.
-
Solvent Screening & Data Presentation
A systematic solvent screening is a crucial first step in characterizing a new compound. The results can be summarized for clarity.
Table 1: Hypothetical Solubility Data for Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate
| Solvent | Type | Predicted Solubility | Experimental Observation (at 25°C) |
| Water | Aqueous | Poor | < 0.1 mg/mL |
| PBS (pH 7.4) | Aqueous Buffer | Poor | < 0.1 mg/mL |
| 0.1 M HCl (pH 1) | Acidic Aqueous | Moderate to Good | ~1-5 mg/mL |
| DMSO | Polar Aprotic | Excellent | > 50 mg/mL |
| Ethanol | Polar Protic | Moderate | ~5-10 mg/mL |
| PEG 400 | Co-solvent | Good | > 20 mg/mL |
Part 3: Key Experimental Protocols
Adhering to standardized protocols ensures reproducibility and accuracy.[16][17]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol details how to accurately prepare a concentrated stock solution, a fundamental task in any research lab.[11]
Workflow Diagram: Stock Solution Preparation
Caption: A decision tree for systematically troubleshooting solubility problems.
References
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
Chaudhary, A., Nagaich, U., Gulati, N., Sharma, V. K., & Khosa, R. L. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 2(1), 12–17. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science, 2(6), 39-44. [Link]
-
Anonymous. Solubility and pH of amines. Misedu. [Link]
-
Thomas, A. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11), 24-27. [Link]
-
Brotzel, F., & Scherer, D. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
-
SEN Pharma. EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. [Link]
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]
-
Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Journal of Datta Meghe Institute of Medical Sciences University, 18(4), 856-861. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 6(1), 50-56. [Link]
-
Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
Kumar, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. World Journal of Pharmacy and Pharmaceutical Sciences, 8(7), 1209-1224. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
-
FasterCapital. Best Practices For Stock Solutions. [Link]
-
Larsson, T. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
ChemBK. Ethyl 4-aminobenzoate. [Link]
-
Nick, T. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
Anonymous. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Rice University. Solutions and dilutions: working with stock solutions. [Link]
-
ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?. [Link]
-
Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196-201. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12914, Ethyl 4-(benzoylamino)benzoate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 25127, Ethyl 4-(dimethylamino)benzoate. [Link]
-
Sharma, A., et al. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 28(15), 5845. [Link]
-
Wang, Y., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(17), 5345. [Link]
-
Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). How do you use dmso. [Link]
-
Patel, A. B., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences, 24(3), 205-216. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23850430. [Link]
-
Study.com. When added to water, soluble amines will: a. alter the solution's color b. solution c. pH raise solution d. pH cause water to polymerize. [Link]
-
LibreTexts Chemistry. (2023). Advanced Properties of Amines. [Link]
-
Al-Ostath, R. A. S., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]
-
askIITians. (2025). How does pH affect solubility?. [Link]
-
Zavarzin, I. V., & Krayushkin, M. M. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(15), 4991. [Link]
-
Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(3), 241-267. [Link]
-
Jia, W., et al. (2007). Ethyl 4-(dimethylamino)benzoate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o688. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. issr.edu.kh [issr.edu.kh]
- 4. homework.study.com [homework.study.com]
- 5. researchgate.net [researchgate.net]
- 6. How does pH affect solubility? - askIITians [askiitians.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. senpharma.vn [senpharma.vn]
- 13. ijmsdr.org [ijmsdr.org]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. ijpbr.in [ijpbr.in]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. fastercapital.com [fastercapital.com]
Technical Support Center: Stability of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate in Solution
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate. Recognizing that this specific molecule's stability profile is not extensively published, this document synthesizes established chemical principles of its constituent functional groups—a benzothiazole core, a secondary aromatic amine, and an ethyl ester—to provide a robust framework for troubleshooting and experimental design. Our goal is to empower users to proactively identify potential stability issues and develop reliable, reproducible assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am starting work with Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate. What are the main stability concerns and how should I store the compound and its solutions?
A: The chemical structure of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate contains three key functional groups prone to degradation: the ethyl ester, the benzothiazole ring, and the secondary aromatic amine. Each presents a unique stability challenge.
-
Scientific Rationale:
-
Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form the corresponding carboxylic acid and ethanol. This reaction is significantly accelerated by the presence of acids or bases.[1][2]
-
Photodegradation: Benzothiazole rings are known to absorb UV radiation, which can lead to photochemical reactions and degradation.[3][4] Exposure to ambient laboratory light or specific light sources during an experiment can result in the formation of various photoproducts.[5][6]
-
Oxidation & Thermal Stress: Aromatic amines can be susceptible to oxidation, and high temperatures can increase the rate of all degradation reactions.[7][8] While often more stable than other groups, prolonged exposure to heat or oxidative conditions (e.g., presence of peroxides in solvents, dissolved oxygen) should be considered.
-
-
Recommended Storage & Handling Protocol:
-
Solid Compound: Store the solid material in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at a low temperature (e.g., -20°C). The container should be protected from light, for example, by using an amber vial or by wrapping it in aluminum foil.[9]
-
Solution Preparation: Whenever possible, prepare solutions fresh for each experiment. Use high-purity solvents. If using ethers like THF or dioxane, ensure they are tested for and free of peroxides.
-
Solution Storage: If short-term storage of a stock solution is unavoidable, store it in a tightly capped, light-protected vial at -20°C or lower. Before use, allow the solution to warm completely to room temperature to avoid condensation, which can alter the concentration and introduce water. A study on aromatic amines in urine showed significant degradation at 20°C but stability for up to 14 months at -70°C.[10]
-
Q2: I am observing unexpected peaks in my HPLC chromatogram when using aqueous buffers. Could this be hydrolysis?
A: Yes, the appearance of new, more polar peaks (typically with shorter retention times on a reverse-phase column) in the presence of aqueous buffers is a classic sign of ester hydrolysis.
-
Scientific Rationale: The stability of the ethyl ester is highly dependent on the pH of the solution.[11]
-
Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 6), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible.[12][13]
-
Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions (pH > 8), the ester is attacked by hydroxide ions. This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is not susceptible to attack by the alcohol byproduct.[1][14] The reaction is generally faster under basic conditions than acidic ones.
-
-
Troubleshooting & Verification Steps:
-
pH Monitoring: Measure the pH of your buffer before and after adding the compound to ensure it remains in the desired range.
-
Run a pH Profile: Prepare several small-scale solutions of your compound in buffers of varying pH (e.g., pH 3, 5, 7, 9). Analyze the samples by HPLC immediately after preparation and then again after several hours at a controlled temperature.
-
Identify Degradants: If a new peak appears and grows over time, particularly at acidic or basic pH, it is likely the carboxylic acid hydrolysis product. To confirm, you can use LC-MS to check if the mass of the new peak corresponds to the hydrolyzed compound (M-28, loss of C₂H₄).
-
-
Potential Degradation Pathways Diagram
Caption: Potential degradation routes for the target compound.
Q3: My assay results are inconsistent, and I suspect photodegradation. How can I confirm and prevent this?
A: Inconsistency is a common symptom of photodegradation, as minor variations in light exposure between experiments can lead to significant differences in the concentration of the active compound. The benzothiazole moiety is a known chromophore that is susceptible to photodegradation.[4][15]
-
Scientific Rationale: When molecules like benzothiazoles absorb light energy, they can be promoted to an excited state.[5] From this state, they can undergo various reactions, such as ring-opening, dimerization, or reaction with oxygen to form oxidized products.[3][6] The extent of degradation depends on the wavelength and intensity of the light, the duration of exposure, and the composition of the solution.
-
Experimental Protocol: Confirmatory Photostability Test
-
Sample Preparation: Prepare at least two identical sets of your compound solution in your typical experimental medium. Use clear glass or quartz vials for maximum light exposure.
-
Control Sample: Wrap one set of vials completely in aluminum foil. This will be your "dark control."
-
Exposure Sample: Place the unwrapped set of vials under a controlled light source. For a comprehensive test according to ICH Q1B guidelines, you would use a calibrated light chamber providing exposure to both cool white fluorescent and near-UV light. For a simpler lab-scale test, exposure to ambient benchtop light for a full working day can be a starting point.[11][16]
-
Time Points: Take samples from both the exposed and control sets at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
-
Evaluation: Compare the peak area of the parent compound in the exposed samples to the dark control. A significant decrease in the parent peak area in the exposed samples, often accompanied by the appearance of new degradation peaks, confirms photosensitivity.
-
-
Prevention Strategies:
-
Work in a room with yellow or red lighting, or with UV filters on fluorescent lights.
-
Use amber glass vials or centrifuge tubes for all solutions.
-
If transparent plates (e.g., for cell-based assays) are required, minimize the time they are exposed to light by covering them with a lid or foil whenever possible.
-
Q4: How do I design a systematic study to understand the stability of my compound under my specific experimental conditions?
A: A forced degradation (or stress testing) study is the standard approach to systematically identify potential degradation pathways and develop a robust, stability-indicating analytical method.[17] This involves intentionally exposing the compound to harsher conditions than it would normally encounter.[11]
-
Scientific Rationale: By accelerating degradation, you can quickly identify the likely degradation products that might form over a longer period under normal conditions. This knowledge is crucial for developing an analytical method that can separate and quantify the parent compound accurately in the presence of these degradants.[17]
-
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
-
Summary of Recommended Forced Degradation Conditions
| Stress Condition | Typical Reagents & Conditions | Primary Target | Potential Degradants |
| Acid Hydrolysis | 0.1 M HCl, heat at 60°C | Ethyl Ester | 4-(Benzo[d]thiazol-6-ylamino)benzoic acid |
| Base Hydrolysis | 0.1 M NaOH, room temperature | Ethyl Ester | Sodium 4-(benzo[d]thiazol-6-ylamino)benzoate |
| Oxidation | 3% H₂O₂, room temperature | Aromatic Amine, Thiazole Ring | N-oxides, ring-opened products |
| Thermal | Heat solution at 60-80°C | Overall Molecule | Various, accelerates other pathways |
| Photolytic | UV/Vis light exposure (ICH Q1B) | Benzothiazole Ring | Dimers, hydroxylated species, isomers |
-
Data Interpretation: The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid, reduce the stress (e.g., lower temperature or acid concentration). If no degradation is observed, increase the stress. The resulting chromatograms will reveal the retention times of potential degradation products, allowing you to optimize your HPLC method to ensure baseline separation between all peaks.
References
- Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. Semantic Scholar.
- Benzothiazole heterogeneous photodegradation in nano α-Fe2O3/oxalate system under UV light irradiation.
- Pharma Stability: Troubleshooting & Pitfalls. (Source available through search results).
- Thermal Stability of Amine Compounds and Dichloromethane. Aidic.
- hydrolysis of esters. Chemguide.
- Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride | Request PDF.
- Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology (RSC Publishing).
- Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (Source available through search results).
- Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles | Request PDF.
- Stability issues of 4-Benzothiazolol under different conditions. Benchchem.
- Impact of Solvent on the Thermal Stability of Amines. PMC - NIH.
- Strategies for Resolving Stability Issues in Drug Formul
- mechanism for the acid catalysed hydrolysis of esters. Chemguide.
- Thermal Stability of Amine Compounds and Dichloromethane | Request PDF.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- 15.9: Hydrolysis of Esters. Chemistry LibreTexts.
- 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry. Lumen Learning.
- 6.8: Hydrolysis of Esters. Chemistry LibreTexts.
- Short- and Long-Term Stability of Arom
- How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (Source available through search results).
- Stability Testing of Pharmaceutical Products. (Source available through search results).
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Benzothiazole heterogeneous photodegradation in nano α-Fe2O3/oxalate system under UV light irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 15. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 16. japsonline.com [japsonline.com]
- 17. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Technical Support Center: Synthesis of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate
Welcome to the technical support center for the synthesis of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The synthesis, typically achieved via a Buchwald-Hartwig amination, is a powerful tool for creating C-N bonds but is not without its challenges.[1] This resource provides in-depth, experience-driven advice to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What is the most common synthetic route for Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate?
The most prevalent and efficient method is the palladium-catalyzed Buchwald-Hartwig amination.[1][2][3] This cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide and an amine.[1] In this specific synthesis, 6-aminobenzothiazole is coupled with ethyl 4-bromobenzoate using a palladium catalyst, a phosphine ligand, and a base. This method has largely replaced harsher, more traditional techniques due to its broad substrate scope and functional group tolerance.[1]
FAQ 2: What are the critical starting materials and their purity requirements?
The primary reactants are 6-aminobenzothiazole and ethyl 4-bromobenzoate.
-
6-Aminobenzothiazole: This heterocyclic amine is commercially available.[4][5] Its purity is crucial, as impurities can interfere with the catalytic cycle. It typically appears as a yellow to light brown solid.[5]
-
Ethyl 4-bromobenzoate: This is a white to off-white crystalline solid, usually synthesized via the esterification of 4-bromobenzoic acid with ethanol under acidic conditions.[6][7] It is also commercially available.[8][9] The presence of any remaining acid from its synthesis can quench the base in the Buchwald-Hartwig reaction, so it's essential to use a highly pure, neutralized form.
FAQ 3: I am observing a low yield of my desired product. What are the likely causes?
Low yields in the Buchwald-Hartwig amination of 6-aminobenzothiazole and ethyl 4-bromobenzoate can stem from several factors. Below is a systematic guide to troubleshooting this common issue.
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivity | The Pd(0) active species may not be forming efficiently, or the catalyst may be decomposing. | Ensure an inert atmosphere (Argon or Nitrogen) is maintained. Use a pre-catalyst or ensure the in-situ reduction of the Pd(II) source is complete. Consider a different palladium source or ligand. |
| Base Incompatibility or Insufficient Amount | The choice and amount of base are critical. A weak base may not deprotonate the amine effectively, while an inappropriate base can lead to side reactions. | Sodium tert-butoxide (NaOtBu) is a common and effective base. Ensure at least stoichiometric amounts are used, typically 1.2-1.5 equivalents. |
| Ligand Issues | The phosphine ligand can be sensitive to air and may oxidize, rendering it ineffective. The choice of ligand is also crucial for promoting reductive elimination. | Use bulky, electron-rich phosphine ligands like XPhos or SPhos. Handle ligands in a glovebox or under an inert atmosphere. |
| Reaction Temperature | The reaction may require a specific temperature range to proceed efficiently. Temperatures that are too low can result in slow reaction rates, while excessively high temperatures can lead to catalyst decomposition and side reactions. | Optimize the reaction temperature. A typical range for this type of coupling is 80-110 °C. |
| Solvent Purity | The presence of water or other protic impurities in the solvent can interfere with the reaction. | Use anhydrous solvents. Toluene or dioxane are commonly used and should be freshly distilled or obtained from a solvent purification system. |
FAQ 4: I have identified an unexpected byproduct in my reaction mixture. What could it be?
Several side reactions can occur during the Buchwald-Hartwig amination. Identifying the byproduct is key to diagnosing the issue.
Common Side Reactions and Their Products:
-
Hydrodehalogenation: The aryl halide (ethyl 4-bromobenzoate) can be reduced to the corresponding arene (ethyl benzoate). This occurs when a β-hydride elimination pathway competes with reductive elimination.[1]
-
Cause: This is often promoted by certain catalyst-ligand combinations or the presence of water.
-
Solution: Screen different phosphine ligands. Ensure strictly anhydrous conditions.
-
-
Homocoupling of Aryl Halide: Two molecules of ethyl 4-bromobenzoate can couple to form a biphenyl derivative.
-
Cause: This side reaction is more likely at higher temperatures or with certain palladium catalysts.
-
Solution: Lower the reaction temperature and screen different palladium sources.
-
-
Diarylation of the Amine: The product, Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, can potentially react with another molecule of ethyl 4-bromobenzoate.
-
Cause: This is more common with primary amines and can be influenced by the stoichiometry of the reactants.
-
Solution: Use a slight excess of the amine (6-aminobenzothiazole).
-
Troubleshooting Guide: Identifying and Mitigating Side Reactions
This workflow will guide you through the process of identifying and addressing side reactions.
Caption: Troubleshooting workflow for side reactions.
FAQ 5: How can I effectively purify the final product?
Purification of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate typically involves the following steps:
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.
-
Chromatography: The most common method for purification is column chromatography on silica gel. A gradient of hexane and ethyl acetate is typically effective for separating the product from starting materials and byproducts.
-
Recrystallization: For obtaining a highly pure solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be performed after chromatography.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate
Materials:
-
6-Aminobenzothiazole (1.0 eq)
-
Ethyl 4-bromobenzoate (1.1 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add 6-aminobenzothiazole, ethyl 4-bromobenzoate, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient).
Visualizing the Reaction and Potential Side Reactions
The following diagram illustrates the main synthetic pathway and key side reactions.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. "High-Throughput Experimentation of the Buchwald-Hartwig Amination for " by Damien Edward Dobson [docs.lib.purdue.edu]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. 6-Aminobenzothiazole 97 533-30-2 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. guidechem.com [guidechem.com]
- 7. Ethyl 4-bromobenzoate | 5798-75-4 [chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
Technical Support Center: Troubleshooting Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate Crystallization
This guide serves as a specialized technical resource for researchers, chemists, and pharmaceutical development professionals working with Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate. The crystallization of benzothiazole derivatives, while crucial for purification and formulation, often presents significant challenges, including polymorphism, poor crystal habit, and "oiling out." This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address these specific issues, grounding all recommendations in established crystallographic principles and field-proven experience.
Troubleshooting Guide: Common Crystallization Issues
This section addresses the most frequent problems encountered during the crystallization of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate. Each entry details the issue, explores the underlying causes, and provides a systematic approach to resolution.
Q1: My compound is not crystallizing and the solution remains clear, even after cooling. What should I do?
Primary Cause: Insufficient supersaturation or kinetic barriers to nucleation.
For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved solute than it can thermodynamically hold at that temperature.[1] If the solution is clear and stable, it is either undersaturated or has a high kinetic barrier to forming the initial crystal nuclei.[2]
Solutions & Methodologies:
-
Increase Concentration via Evaporation: The most straightforward method is to increase the solute concentration. Gently evaporate a portion of the solvent using a rotary evaporator or a slow stream of inert gas (e.g., nitrogen) and attempt the cooling cycle again.[3]
-
Induce Nucleation: If the solution is supersaturated but reluctant to crystallize, nucleation can be induced manually:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide energy and a surface for nucleation to begin.[4]
-
Seed Crystals: If available, add a single, tiny crystal of pure Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate to the supersaturated solution. This provides a perfect template for further crystal growth, bypassing the initial nucleation energy barrier.[2]
-
Q2: An oil is forming instead of solid crystals. How can I fix this "oiling out" issue?
Primary Cause: The solution is becoming supersaturated at a temperature that is above the compound's melting point within that specific solvent environment.
"Oiling out" is a common problem with organic compounds that have melting points that are depressed by the presence of solvent. It is a form of liquid-liquid phase separation rather than solid-liquid crystallization.[6]
Solutions & Methodologies:
-
Increase Solvent Volume: The most effective solution is often to re-heat the mixture until the oil fully redissolves and then add more of the primary ("good") solvent (e.g., 10-20% more volume).[4] This lowers the concentration, meaning the solution will need to reach a lower temperature to become supersaturated, which is hopefully below the compound's melting point.
-
Lower the Starting Temperature: If dissolving the compound at the solvent's boiling point, try dissolving it at a slightly lower temperature. This reduces the thermal energy in the system and can promote crystallization over oiling.
-
Change the Solvent System: The compound may be too soluble in the chosen solvent. Switch to a solvent in which the compound has slightly lower solubility, or use an anti-solvent system where the compound is highly soluble in the primary solvent but insoluble in the anti-solvent.[7]
Workflow for Addressing "Oiling Out"
Caption: Decision workflow for troubleshooting "oiling out".
Q3: I'm getting very fine needles or thin plates, which are difficult to handle. How can I change the crystal habit?
Primary Cause: The crystal growth is kinetically driven and favors growth along a specific crystallographic axis, often due to strong solvent interactions or rapid cooling.
Crystal morphology is highly dependent on both the internal crystal structure and external factors like the solvent, temperature, and presence of impurities.[8] Needle-like or plate-like crystals are often undesirable in pharmaceutical manufacturing as they can be brittle, have poor flow characteristics, and are difficult to filter.[8]
Solutions & Methodologies:
-
Change the Solvent: This is the most powerful tool for altering crystal habit. The solvent interacts differently with the various growing faces of the crystal.[9][10][11] A solvent that strongly adsorbs to a particular face will slow its growth, allowing other faces to grow larger, thus changing the overall shape.[12] Experiment with solvents from different chemical classes (e.g., alcohols like ethanol, ketones like acetone, aromatic solvents like toluene).
-
Slow Down the Crystallization Rate: Rapid crystallization often leads to kinetically favored, less stable morphologies.
-
Reduce Supersaturation: Use a slightly larger volume of solvent to ensure that crystal growth occurs at a lower level of supersaturation.[4]
-
Use Solvent/Anti-Solvent Mixtures: The slow addition of an anti-solvent to a saturated solution can provide fine control over the rate of supersaturation, often leading to more equant (block-like) crystals.[1][13]
Q4: My final product has low purity, even after crystallization. What are the causes and how can I improve it?
Primary Cause: Incorporation of impurities into the crystal lattice or insufficient washing of the final product.
Crystallization is a purification process, but its efficiency depends on rejecting impurities. Impurities can be incorporated through various mechanisms, including surface adsorption, inclusion in the crystal lattice (solid solution), or entrapment of impure mother liquor.[14][15][16] Structurally related impurities are particularly difficult to reject.[14]
Solutions & Methodologies:
-
Optimize Washing: Ensure the filtered crystal cake is washed with a small amount of cold anti-solvent or a solvent in which the compound is known to be poorly soluble. This removes any adhering mother liquor, which is rich in impurities.[16] Do not wash with the crystallization solvent, as this will dissolve the product.
-
Perform a Second Recrystallization: The most reliable way to improve purity is to perform the entire crystallization process a second time. Dissolve the impure solid in fresh hot solvent and crystallize it again.
-
Slow the Growth Rate: Rapid crystal growth is more likely to trap pockets of mother liquor (inclusions) or grow over surface-adsorbed impurities.[17] Slower crystallization provides more time for molecules to arrange in an ordered lattice, effectively excluding impurities.
-
Consider a different purification method prior to crystallization: If impurities persist, consider using column chromatography to purify the crude material before attempting the final crystallization.
Frequently Asked Questions (FAQs)
FAQ 1: What are the best starting solvents for crystallizing Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate?
There is no universal "best" solvent, and selection is often empirical.[18] However, based on the structure (an aromatic benzothiazole core with an ethyl benzoate tail), a good starting point is to screen solvents of intermediate polarity. A rule of thumb is that solvents with functional groups similar to the compound can be good solubilizers.[7]
| Solvent Class | Example Solvents | Potential Role | Rationale |
| Alcohols | Ethanol, Isopropanol | Good Solvent | Capable of hydrogen bonding and dissolving polar/aromatic systems. Often requires cooling for crystallization. |
| Ketones | Acetone, MEK | Good Solvent | Polar aprotic solvent, effective at dissolving many organic compounds. Often used in anti-solvent pairs. |
| Esters | Ethyl Acetate | Good Solvent | Shares ester functionality with the target compound, likely a good solubilizer ("like dissolves like").[7] |
| Aromatic | Toluene, Xylene | Good Solvent | Can effectively dissolve the aromatic benzothiazole core through π-π stacking interactions. |
| Alkanes | Heptane, Hexane | Anti-Solvent | The compound is likely to have very low solubility in non-polar alkanes. Ideal for use as an anti-solvent.[1] |
| Ethers | THF, Dioxane | Good Solvent | Moderate polarity, good for dissolving a wide range of compounds. |
Screening Method: Start by testing the solubility of a few milligrams of your compound in ~0.5 mL of various solvents at room temperature and then with heating. An ideal single solvent will dissolve the compound when hot but show low solubility when cold.[6]
FAQ 2: What is polymorphism and why is it a concern for this compound?
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[19] These different forms, or polymorphs, can have distinct physical properties, including melting point, solubility, stability, and bioavailability. For a pharmaceutical compound, controlling the polymorphic form is critical, as an unexpected change to a less soluble or less stable form can compromise the drug's efficacy and shelf-life.[19] Benzothiazole derivatives are known to exhibit polymorphism due to their rigid, planar structures that can pack in multiple ways. The choice of solvent and the rate of crystallization are key factors that can determine which polymorph is produced.[10]
FAQ 3: What is the difference between cooling and anti-solvent crystallization, and when should I use each?
-
Cooling Crystallization: This method relies on the principle that the compound's solubility decreases as the temperature is lowered.[20] It is best for compounds that show a significant difference in solubility between a solvent's boiling point and room temperature (or lower). It is generally a simpler setup.[21]
-
Anti-Solvent Crystallization: This method involves adding a miscible "anti-solvent" in which the compound is insoluble to a solution of the compound in a "good" solvent.[22] This rapidly reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization.[1] This technique is particularly useful for compounds that are highly soluble in most solvents even at low temperatures, or for heat-sensitive materials where high temperatures should be avoided.[23]
General Crystallization Workflow
Caption: A generalized workflow for a single-solvent crystallization.
Key Experimental Protocols
Protocol 1: General Cooling Crystallization
-
Solvent Selection: Choose a suitable solvent in which Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate is soluble when hot and sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with stirring) until the solid completely dissolves. If the solid does not dissolve, add more solvent dropwise until a clear solution is obtained at high temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote larger crystals, the cooling process can be slowed by insulating the flask.[3] Once at room temperature, the flask can be moved to an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystal cake with a small volume of cold solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: General Anti-Solvent Crystallization
-
Solvent Selection: Choose a "good" solvent that readily dissolves the compound and a miscible "anti-solvent" in which the compound is insoluble.
-
Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent at room temperature.
-
Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent dropwise. Continue adding until the solution becomes persistently cloudy (turbid), which indicates the onset of nucleation.[24]
-
Re-dissolution & Growth: Gently warm the turbid solution until it becomes clear again. Alternatively, add a few drops of the "good" solvent to achieve clarity.
-
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form slowly over time.
-
Isolation & Washing: Isolate, wash, and dry the crystals as described in the cooling crystallization protocol (Steps 5-7).
References
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.Vertex AI Search.
- Solvent Effects on the Crystal Morphology of Pentaerythritol Tetranitr
- How Do Solvents Impact Crystal Morphology In Crystalliz
- Crystallization process: how does crystalliz
- Chemistry Crystallization.
- Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.MDPI.
- How Do Impurities Affect Crystal Structures?Chemistry For Everyone, YouTube.
- Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach.Dassault Systèmes.
- Impurity incorporation in solution crystallization: diagnosis, prevention, and control.Royal Society of Chemistry.
- Crystallis
- The Effect of Solvents on the Crystal Morphology of Pyriproxyfen.MDPI.
- Processes involving the use of antisolvent crystallization.
- Cooling/Freezing Crystalliz
- Antisolvent Crystalliz
- Pharmaceutical Crystalliz
- Crystallization process guide | industrial use.ANDRITZ GROUP.
- The Influence of Impurities and Additives on Crystallization.Cambridge University Press & Assessment.
- Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
- Using AntiSolvent for Crystalliz
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
- 3.6F: Troubleshooting.Chemistry LibreTexts.
- Tips & Tricks: Recrystallization.University of Rochester, Department of Chemistry.
- Modelling and control of combined cooling and antisolvent crystalliz
- Crystalliz
- Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications.
- Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.BenchChem.
- Crystallization Process Development & Optimization Services.
- Cocrystals: An Overview on methods of synthesis, characterization and applic
- Guide for crystalliz
Sources
- 1. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 2. Crystallization - Wikipedia [en.wikipedia.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach - Dassault Systèmes blog [blog.3ds.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 16. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 17. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. unifr.ch [unifr.ch]
- 19. syrris.com [syrris.com]
- 20. Equipment and turnkey plants for evaporation crystallization industry [myandegroup.com]
- 21. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 22. ijprajournal.com [ijprajournal.com]
- 23. web.mit.edu [web.mit.edu]
- 24. mt.com [mt.com]
Technical Support Center: Enhancing the Bioavailability of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate
Introduction
Welcome to the technical support guide for Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate. This document is designed for researchers, scientists, and drug development professionals actively working with this novel compound. Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate is a heterocyclic molecule with structural similarities to other benzothiazole derivatives, which are explored for various therapeutic applications. A significant and predictable challenge in the development of this and similar compounds is its poor aqueous solubility, which directly hinders its oral bioavailability and therapeutic potential.[1][2]
This guide provides a structured, problem-solving framework based on established principles of pharmaceutical sciences. It offers detailed, field-proven strategies, troubleshooting advice, and step-by-step protocols to systematically enhance the oral bioavailability of this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient your formulation development strategy.
Q1: What are the likely primary factors limiting the bioavailability of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate?
A1: Based on its chemical structure—a large, aromatic, and relatively non-polar framework—the primary limiting factor is almost certainly poor aqueous solubility.[3] While formal characterization is pending, it can be provisionally classified as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.
-
Solubility-Limited Absorption: The rate at which the compound dissolves in the gastrointestinal (GI) fluid is slower than the rate at which it can permeate the gut wall. This "dissolution rate-limited" absorption is the key bottleneck to address.[1][2]
-
High Crystal Lattice Energy: The planar, aromatic structure may lead to strong intermolecular interactions in its solid crystalline state, making it difficult for solvent molecules to break the lattice and dissolve the compound.
-
Potential for Poor "Wettability": The compound's surface may be hydrophobic, preventing intimate contact with aqueous GI fluids and further slowing dissolution.[4]
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: A multi-pronged approach targeting the root cause—poor solubility—is recommended. The three most robust and widely adopted strategies for BCS Class II/IV compounds are:
-
Particle Size Reduction (Nanonization): Decreasing the particle size to the sub-micron (nanometer) range dramatically increases the surface area-to-volume ratio.[5][6] According to the Noyes-Whitney equation, this directly increases the dissolution rate.[6] This can be achieved through techniques like wet bead milling or high-pressure homogenization.[5][7]
-
Amorphous Solid Dispersions (ASDs): This strategy involves converting the stable, low-energy crystalline form of the drug into a high-energy, disordered amorphous state.[8][9] This amorphous form has significantly higher apparent solubility.[9] The drug is molecularly dispersed within a polymer matrix, which stabilizes it against recrystallization.[8][10][11]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[12][13] Upon gentle agitation in the GI tract, these systems form fine oil-in-water emulsions or microemulsions, presenting the drug in a solubilized state ready for absorption.[14][15] LBDDS can also leverage the body's natural lipid absorption pathways, potentially enhancing bioavailability further.[14][16]
Q3: How do I select the best enhancement strategy for my project?
A3: The selection process is a balance of technical feasibility, desired pharmacokinetic profile, and project stage. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Part 2: Troubleshooting Guides & Experimental Workflows
This section provides detailed protocols for the primary enhancement strategies. Each protocol is designed as a self-validating system with built-in checkpoints.
Workflow 1: Nanonization via Wet Bead Milling
Objective: To reduce the particle size of the API to <500 nm to increase its dissolution rate.
Causality: Wet milling uses high-energy collisions between milling media (beads) and drug particles suspended in a liquid to fracture the crystals.[7] A stabilizer is crucial to prevent the newly formed high-energy surfaces from re-aggregating.[5]
Experimental Protocol:
-
Screening Stabilizers:
-
Prepare 1% (w/v) aqueous solutions of various stabilizers (e.g., Poloxamer 188, Soluplus®, HPMC, Tween 80).
-
Add an excess of the API to each solution.
-
Shake for 48 hours at room temperature.
-
Filter and analyze the supernatant by HPLC to determine the API's solubility. Select the stabilizer that provides the highest solubility.
-
-
Slurry Preparation:
-
Prepare a 5% (w/v) API suspension in the selected stabilizer solution (e.g., 2% w/v Poloxamer 188).
-
The drug concentration can be adjusted, but starting low prevents issues with high viscosity.
-
-
Milling Process:
-
Add the slurry to a laboratory-scale bead mill (e.g., NETZSCH LabStar).
-
Use yttria-stabilized zirconium oxide beads (0.3-0.5 mm diameter).
-
Set the agitator speed to 2000-3000 rpm and apply cooling to maintain the temperature below 25°C.
-
-
In-Process Monitoring (Checkpoint):
-
After 30, 60, and 120 minutes, withdraw a small sample.
-
Measure the particle size distribution using Dynamic Light Scattering (DLS). The target is a mean particle size (Z-average) < 500 nm with a Polydispersity Index (PDI) < 0.3.
-
-
Harvesting and Downstream Processing:
-
Separate the nanosuspension from the milling beads.
-
The resulting nanosuspension can be used directly for in-vitro tests or dried (e.g., by freeze-drying or spray-drying) into a powder for solid dosage forms.
-
Troubleshooting:
| Issue | Probable Cause | Recommended Solution |
| Particle size not reducing | Insufficient energy input; Viscosity too high. | Increase agitator speed; Decrease API concentration in the slurry. |
| PDI is high (>0.4) | Inefficient milling; Aggregation. | Increase milling time; Increase stabilizer concentration. |
| Crystal growth on storage | Ostwald ripening; Insufficient stabilizer coverage. | Ensure stabilizer concentration is optimal; Consider adding a second, complementary stabilizer. |
Workflow 2: Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion (HME)
Objective: To create a stable, molecular-level dispersion of the amorphous API in a polymer matrix.
Causality: HME uses heat and shear to melt a polymer and dissolve the drug within it.[3] As the mixture cools rapidly, the drug is kinetically trapped in its high-energy amorphous state, prevented from recrystallizing by the highly viscous polymer matrix.[8][10][11]
Caption: Mechanism of bioavailability enhancement by an Amorphous Solid Dispersion (ASD).
Experimental Protocol:
-
Polymer Selection & Miscibility Screen (Checkpoint):
-
Select thermally stable polymers with appropriate glass transition temperatures (Tg), such as Soluplus®, Kollidon® VA64, or HPMC-AS.
-
Create physical mixtures of API and polymer at different ratios (e.g., 10%, 25%, 50% drug load).
-
Analyze by Differential Scanning Calorimetry (DSC). A single, drug-load-dependent Tg indicates miscibility. A melting endotherm for the drug indicates immiscibility or incomplete mixing.
-
-
Extrusion Process:
-
Use a co-rotating twin-screw extruder (e.g., Thermo Fisher Pharma 11).
-
Blend the API and selected polymer (e.g., 25% API, 75% Soluplus®).
-
Set the temperature profile across the extruder barrel zones to be ~20-30°C above the mixture's Tg, but well below the degradation temperature of the API.
-
Feed the blend at a controlled rate and collect the extrudate.
-
-
Characterization of Extrudate (Self-Validation):
-
Amorphicity: Analyze the extrudate using Powder X-ray Diffraction (PXRD). The absence of sharp Bragg peaks (and the presence of a "halo") confirms an amorphous state.
-
Homogeneity: Re-run DSC on the extrudate. A single Tg confirms a homogenous, single-phase system.
-
Chemical Stability: Use HPLC to assay the drug content and check for degradation products.
-
-
Milling and Formulation:
-
Mill the extrudate into a fine powder.
-
This powder can then be blended with other excipients and compressed into tablets or filled into capsules.
-
Troubleshooting:
| Issue | Probable Cause | Recommended Solution |
| Drug degradation during HME | Processing temperature is too high. | Lower the temperature profile. If not possible, consider a polymer with a lower Tg or switch to a solvent-based method like spray drying. |
| PXRD shows crystalline peaks | Incomplete mixing; Drug loading too high; Recrystallization upon cooling. | Increase screw speed/residence time; Decrease drug loading; Increase cooling rate of the extrudate. |
| Phase separation on storage | Poor physical stability; Drug loading exceeds polymer's capacity. | Decrease drug loading; Select a polymer with stronger specific interactions (e.g., hydrogen bonding) with the drug. |
Part 3: Analytical & Validation Protocols
Successful formulation requires robust analytical methods to prove that the enhancement strategy worked.
Protocol 1: In Vitro Dissolution Testing
Objective: To compare the dissolution rate of the enhanced formulation against the unformulated API. This is a critical surrogate for in vivo performance.[17][18][19]
Methodology (USP Apparatus II - Paddle):
-
Media Preparation: Use a discriminating medium. For a poorly soluble drug, standard buffers may not be sufficient. Consider biorelevant media like Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State (FeSSIF), which contain bile salts and lecithin to mimic GI conditions.[20]
-
Apparatus Setup:
-
Volume: 900 mL
-
Temperature: 37 ± 0.5°C
-
Paddle Speed: 75 RPM
-
-
Procedure:
-
Add the sample (e.g., capsule containing API or formulation equivalent to 10 mg of API).
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw aliquots of the dissolution medium.
-
Immediately filter the samples through a 0.45 µm filter to remove undissolved particles.
-
Analyze the filtrate for drug concentration using a validated HPLC-UV method.
-
-
Data Analysis: Plot the percentage of drug dissolved versus time. A successful formulation will show a significantly faster and/or greater extent of dissolution compared to the crystalline API.
Data Presentation Example:
| Formulation | % Dissolved at 15 min | % Dissolved at 60 min |
| Crystalline API | < 1% | < 5% |
| Nanosuspension | 65% | 92% |
| ASD Extrudate | 85% | > 95% |
Protocol 2: Permeability Assessment (PAMPA)
Objective: To determine if the compound has high intrinsic permeability (supporting a BCS Class II classification) and to ensure the formulation does not negatively impact it.
Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based in vitro model that predicts passive transcellular permeability.[21][22] A lipid-infused artificial membrane separates a donor and acceptor well.[23] The rate of drug appearance in the acceptor well provides a measure of its permeability.[21]
Methodology:
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).[24]
-
Compound Preparation: Dissolve the test compound (and controls) in a buffer (e.g., PBS at pH 7.4) to a known concentration.
-
Assay:
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the effective permeability coefficient (Pe). Compounds with high permeability (e.g., Pe > 1.5 x 10⁻⁶ cm/s) are likely BCS Class I or II.[21]
References
- IJCRT.org. (n.d.). Bioavailability Enhancement Techniques For Poorly Soluble Drug.
- Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Slideshare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs.
- JoVE. (2025). Bioavailability Enhancement: Drug Solubility Enhancement.
- Pharma Excipients. (2022, August 23). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- Frontiers. (n.d.). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs.
- National Institutes of Health (NIH). (n.d.). Nanocrystalization: An Emerging Technology to Enhance the Bioavailability of Poorly Soluble Drugs.
- National Institutes of Health (NIH). (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products.
- National Institutes of Health (NIH). (n.d.). Ethyl 4-(benzoylamino)benzoate. PubChem.
- National Institutes of Health (NIH). (n.d.). Mechanisms of increased bioavailability through amorphous solid dispersions: a review.
- National Institutes of Health (NIH). (n.d.). Lipid-Based Drug Delivery Systems.
- Pharma Focus Europe. (n.d.). Role of Excipients in Drug Formulation.
- Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- ResearchGate. (2017, February 23). Methods of nanonization of drugs for enhancing their dissolution.
- (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
- ResearchGate. (n.d.). Ethyl 4-(dimethylamino)benzoate.
- Contract Pharma. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement.
- (n.d.). DRUG NANONIZATION:AN OVERVIEW OF INDUSTRIALLY FEASIBLE TOP-DOWN TECHNOLOGIES FOR NANOCRYSTAL PRODUCTION.
- Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- ResearchGate. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
- PubMed. (n.d.). Nanonization techniques to overcome poor water-solubility with drugs.
- Walsh Medical Media. (n.d.). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes.
- (2024). Excipients: What they are and their importance in the pharmaceutical industry.
- (2025). Amorphous solid dispersions for enhanced drug solubility and stability.
- (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA).
- Semantic Scholar. (n.d.). Nanosizing techniques for improving bioavailability of drugs.
- ResearchGate. (2016, October 4). Lipid Based Drug Delivery System for Enhancing Oral Bioavailability – A Contemporary Review.
- European Pharmaceutical Review. (2013, April 18). The central role of excipients in drug formulation.
- (2025). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms.
- National Institutes of Health (NIH). (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.
- National Institutes of Health (NIH). (n.d.). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics.
- JoVE. (2025). In Vitro Drug Release Testing: Overview, Development and Validation.
- SciSpace. (n.d.). Amorphous solid dispersions: Will they improve bioavailability?.
- National Institutes of Health (NIH). (2020, November 3). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors.
- Wikipedia. (n.d.). Ethyl benzoate.
- National Institutes of Health (NIH). (2020, August 13). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging.
- (n.d.). (E)-4-({[4-(Benzo[d]thiazol-2-yl)phenyl]imino}methyl)-N,N-diethylaniline.
- ChemicalBook. (n.d.). Ethyl benzoate CAS#: 93-89-0.
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 5. journal.appconnect.in [journal.appconnect.in]
- 6. Nanonization techniques to overcome poor water-solubility with drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanocrystalization: An Emerging Technology to Enhance the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. contractpharma.com [contractpharma.com]
- 10. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. crystallizationsystems.com [crystallizationsystems.com]
- 12. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 13. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. researchgate.net [researchgate.net]
- 16. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 18. Video: In Vitro Drug Release Testing: Overview, Development and Validation [jove.com]
- 19. In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. PAMPA | Evotec [evotec.com]
- 22. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 23. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 24. bioassaysys.com [bioassaysys.com]
- 25. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate Analogs as Potential Therapeutic Agents
A Technical Guide for Researchers in Drug Discovery and Development
The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among these, Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate has emerged as a significant lead structure for the development of novel therapeutic agents, particularly in the realm of oncology. This guide provides a comprehensive comparison of its analogs, focusing on the structure-activity relationships (SAR) that govern their biological effects. We will delve into the impact of structural modifications on their anticancer and kinase inhibitory activities, supported by experimental data, and provide detailed protocols for their synthesis and evaluation.
The Core Scaffold: Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate
The foundational structure of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate combines a benzothiazole ring system linked at the 6-position via an amino bridge to an ethyl benzoate moiety. This unique arrangement provides a versatile platform for structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
Figure 2: Simplified signaling pathway showing kinase inhibition by benzothiazole analogs.
Several studies have identified benzothiazole derivatives as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases like EGFR and VEGFR. [3]The inhibitory activity is often in the nanomolar to low micromolar range, demonstrating the potential for developing highly potent and selective kinase inhibitors based on this scaffold.
Experimental Protocols
General Synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides
The following protocol is a representative example of the synthesis of 6-aryl substituted benzothiazole analogs via a Suzuki cross-coupling reaction. [4] Step 1: Acetylation of 2-amino-6-bromobenzothiazole
-
To a solution of 2-amino-6-bromobenzothiazole in an appropriate solvent (e.g., dichloromethane), add acetic anhydride and a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(6-bromobenzo[d]thiazol-2-yl)acetamide.
Step 2: Suzuki Cross-Coupling
-
In a reaction vessel, combine N-(6-bromobenzo[d]thiazol-2-yl)acetamide, the desired aryl boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent (e.g., 1,4-dioxane/water).
-
Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) at the appropriate temperature for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired N-(6-arylbenzo[d]thiazol-2-yl)acetamide.
Figure 3: Experimental workflow for the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening for cytotoxic compounds.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The analogs of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate represent a promising class of compounds with significant potential for the development of novel anticancer therapies. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to both the benzothiazole core and the phenylamino benzoate moiety can lead to substantial improvements in potency and selectivity. Future research should focus on a more systematic exploration of the chemical space around this scaffold, including the synthesis and evaluation of a wider range of analogs with diverse substituents and functional groups. In particular, a detailed investigation into the kinase inhibitory profiles of these compounds will be crucial for elucidating their precise mechanisms of action and for guiding the design of next-generation inhibitors with enhanced therapeutic indices. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery of new drug candidates from this versatile chemical class.
References
-
A new series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. [Link]
-
Singh et al. reported the synthesis of imidazole based benzothiazoles by treatment of substituted anilines with KSCN which afforded the desired benzothiazole derivatives, and studied their anticancer activities. Benzothiazole Analogues as Potent Anticancer in Modern Pharmaceutical Research. [Link]
-
BTA shows a variety of pharmacological properties, and its analogs offer a high degree of structural diversity that has proven useful for the search of new therapeutic agents. A Review on Recent Development and biological applications of benzothiazole derivatives. [Link]
-
Yurttas et al. obtained 2–(4-aminophenyl)BTA derivatives substituted with different heterocyclic rings and tested their antitumor potential against 60 human tumour cell lines. Benzothiazole derivatives as anticancer agents. [Link]
-
New heterocyclic derivatives including 2-amino-1,3-oxazines (Ca1-Ca5), 2-amino-1,3-thiazines (Cb1-Cb5), 2-methyl-1,3-thiazines (Cb6-Cb10), and 2-aminopyrimidines (Cd1-Cd5) were synthesized by treating chalcones with urea, thiourea, thioacetamide, and guanidine hydrochloride, respectively, in the presence of ethanolic sodium hydroxide. Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [Link]
-
Some 3-(7-Chloro-6-fluoro benzo [d] thiazol-2-yl)-2-(4-Chlorophenyl) thiazol 1,3 lidin-4-one have been synthesized by the reaction of substituted -2-aminobenzothiazole with aromatic amines (para amino benzoicacid, diphenylamine, morpholine, dimethylamine and diethylamine) followed by condensation with mercaptoacetic acid. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]
-
Twenty-five novel benzothiazole compounds were designed and synthesized, with their structures confirmed through spectrogram verification. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. [Link]
-
Thiazole derivatives, as a highly favored structural motif, have garnered considerable interest from both industrial and medicinal researchers and have demonstrated notable success over past decades due to their diverse biological properties, including anticancer, antibacterial, antifungal, anti-HIV, antiulcer, and anti-inflammatory activities. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
-
We synthesized this new series of compounds as shown in Scheme 6. Reaction of 3-bromo-2-oxopropanoic acid ethyl ester and arylthiourea in ethanol under 65 °C produced 2-(arylamino)-thiazole-4-carboxylic... Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. [Link]
-
The current work reports the synthesized and biological evaluation of 6-methoxy-2-amino benzothiazole (A1), which was prepared via reaction... Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains.. [Link]
-
A novel series of benzothiazole derivatives was synthesized using straightforward and easily implementable procedures, achieving a high yield. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzoo[2][4]xazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. [Link]
-
Inhibitory activity was tested toward the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by newly prepared carbamates 1–13. Calculated IC50 values for compounds 1-19.. [Link]
-
Benzothiazole is a heterocyclic organic compound with a wide range of biological activities such as antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, antiviral, anti-HIV, antidiabetic, anticonvulsant, antimalarial, antitubercular and kinase inhibitor. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. [Link]
-
Schematic of the dCK inhibitors and their apparent IC50 values. Schematic of the dCK inhibitors and their apparent IC50 values. (a).... [Link]
-
This research focuses on the synthesis, in vitro evaluation, and in silico analysis of new 2-substituted benzothiazole derivatives as possible anticancer drugs. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. [Link]
-
In the initial step, 2‐aminobenzenethiol underwent cyclocondensation with 4‐nitrobenzaldehyde, catalyzed by NH4Cl in DMSO at 120°C for 8 h yielding the corresponding 2‐(4‐nitrophenyl)benzo[d]thiazole (6) in high yield. Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. [Link]
-
The benzothiazole moiety is a feature in a wide array of naturally occurring and synthetic molecules with agricultural, pharmaceutical, and industrial applications. Design, synthesis and antimicrobial activity of novel benzothiazole analogs. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate and its Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the benzothiazole scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities, including potent anticancer properties.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, a representative member of this promising class of compounds. By examining key structural modifications and their impact on anticancer efficacy, supported by experimental data, this document aims to furnish researchers and drug development professionals with actionable insights for the rational design of next-generation benzothiazole-based therapeutics.
The Benzothiazole Core: A Foundation for Anticancer Activity
The 2-aminobenzothiazole moiety is a cornerstone of many biologically active molecules. Its ability to mimic the adenine portion of ATP allows it to competitively bind to the catalytic domain of various protein kinases, which are often dysregulated in cancer, thereby inhibiting their function and downstream signaling pathways crucial for cancer cell proliferation and survival.[3] The core structure of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate can be dissected into three key regions for SAR analysis: the benzothiazole ring system (Region A), the amino linker (Region B), and the N-aryl substituent (Region C).
Caption: Key regions for SAR analysis of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate.
Structure-Activity Relationship Analysis
Region A: The Influence of Substituents on the Benzothiazole Ring
Systematic modification of the benzothiazole core, particularly at the 6-position, has been a fruitful strategy for modulating the anticancer activity of this class of compounds. The electronic nature of the substituent at this position plays a pivotal role in determining the potency and, in some cases, the selectivity of the molecule.
-
Electron-Donating Groups (EDGs): The presence of electron-donating groups, such as a methoxy (-OCH₃) group, at the 6-position has been shown to enhance anticancer activity. This is likely due to an increase in the electron density of the benzothiazole ring system, which may facilitate more favorable interactions with the target protein.[4]
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like a nitro (-NO₂) or chloro (-Cl) group at the 6-position can also confer significant cytotoxic properties. For instance, 6-nitro and 6-chloro substituted 2-aminobenzothiazoles have demonstrated notable activity against various cancer cell lines. The exact mechanism for this enhancement is likely target-dependent but may involve altered binding modes or metabolic stability.
Region B: The Amino Linker
The exocyclic amino group at the 2-position of the benzothiazole ring is a critical pharmacophoric feature. It often acts as a hydrogen bond donor, anchoring the ligand within the active site of its target protein. While the secondary amine in Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate is common, modifications in this region can have a profound impact on activity. For example, acylation or alkylation of this nitrogen can modulate the compound's physicochemical properties and target engagement.
Region C: The N-Aryl Substituent
The nature of the substituent attached to the 2-amino group is a key determinant of both potency and selectivity. In our topic compound, this is an ethyl 4-aminobenzoate group.
-
The Phenyl Ring: The presence of a phenyl ring at this position is a common feature in many active benzothiazole derivatives. The substitution pattern on this ring can significantly influence activity. For example, the position of amino or other functional groups on this ring can alter the molecule's overall conformation and its ability to fit into the target's binding pocket.[5]
-
The Ethyl Ester Moiety: The ethyl ester group in Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate likely contributes to the molecule's pharmacokinetic properties, such as cell permeability. Hydrolysis of the ester to the corresponding carboxylic acid could occur in vivo, potentially altering the compound's activity and solubility. The presence and position of this ester group are, therefore, critical for the overall biological profile.
Comparative Analysis with Alternative Compounds
To contextualize the SAR of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, a comparison with structurally related analogs is essential. The following compounds have been selected from the literature to highlight the impact of specific structural modifications.
| Compound ID | Structure | Key Structural Difference from Topic Compound | Biological Activity (IC50 in µM) | Cell Line |
| Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate | - | Data not available | - | |
| Comparator A: 2-(4-aminophenyl)-6-aminobenzothiazole | Amino group at 6-position instead of the ester-containing side chain; primary amine on the phenyl ring. | 9 - 4000 (IC50 varies across cell lines) | HeLa, MCF-7 | |
| Comparator B: 6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | Chloro at 6-position; nitrobenzyl group at the 2-amino position. | Significant inhibition of A431, A549, and H1299 cells | A431, A549, H1299 | |
| Comparator C: 2-Amino-6-nitrobenzothiazole | Nitro group at 6-position; unsubstituted 2-amino group. | Mild cytotoxicity (IC50 = 121 µg/mL) | Lung A549 |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
The data in the table illustrates that even seemingly minor changes to the core structure can lead to significant differences in anticancer activity. For instance, the replacement of the ethyl benzoate moiety with a simple amino group (Comparator A) or the introduction of a nitrobenzyl group (Comparator B) results in compounds with demonstrable, albeit varied, cytotoxic effects.[4][5] The simpler 2-amino-6-nitrobenzothiazole (Comparator C) shows milder activity, suggesting that the N-aryl substituent plays a crucial role in enhancing potency.[6]
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental methodologies are crucial. The following are standard protocols used for evaluating the anticancer activity of benzothiazole derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Kinase Inhibition Assay
Many benzothiazole derivatives exert their anticancer effects by inhibiting protein kinases. A common method to assess this is a radiometric kinase assay.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and the kinase buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a vehicle control and a known kinase inhibitor as a positive control.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³²P]ATP.
-
Scintillation Counting: Add a scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase inhibition relative to the vehicle control and calculate the IC50 value.
Visualizing the Structure-Activity Landscape
To better understand the complex interplay of structural features and biological activity, a logical workflow for SAR-guided drug design is essential.
Caption: A generalized workflow for the structure-activity relationship (SAR)-guided design of novel benzothiazole-based anticancer agents.
This workflow illustrates the iterative process of designing, synthesizing, and testing new analogs to build a comprehensive understanding of the SAR, ultimately leading to the identification of optimized lead compounds with improved efficacy and drug-like properties.
Conclusion
The structure-activity relationship of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate and its analogs underscores the vast potential of the benzothiazole scaffold in anticancer drug discovery. The strategic manipulation of substituents on the benzothiazole ring and the N-aryl moiety provides a powerful tool for fine-tuning the biological activity of these compounds. While further research is needed to elucidate the precise molecular targets and mechanisms of action for many of these derivatives, the existing body of evidence strongly supports the continued exploration of this chemical space. The insights and experimental frameworks presented in this guide are intended to facilitate the rational design and development of novel, more effective benzothiazole-based therapies for the treatment of cancer.
References
- Hassan, A. Y., Sarg, M. T., & Hussein, E. M. (2019). Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. Journal of Heterocyclic Chemistry, 56(4), 1437-1453.
- Sekar, V., et al. (Year not available).
- Hassan, A. Y., Sarg, M. T., & Hussein, E. M. (2019). Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. Journal of Heterocyclic Chemistry, 56, 1437-1453.
- BenchChem. (2025).
- Alqasoumi, S. I., et al. (2022).
- (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central.
- Specic, M., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
- (2025). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. MDPI.
- Hu, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1364951.
- Zhang, Y., et al. (2016). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3K Inhibitors. Molecules, 21(7), 876.
- IJzerman, A. P., et al. (Year not available). Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers. PubMed.
- De Pádova, K. M., et al. (Year not available). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed.
- (2024).
- (2024). Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships.
- Frasinyuk, M., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules, 27(14), 4531.
- (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
- Islam, M. T., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5120.
- (2025). In vitro anticancer studies of new derivatives based on the furanocoumarin scaffold.
- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
- Al-Hamdani, A. A., et al. (2022). Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles. Molecules, 27(6), 1819.
- Zhao, L., et al. (2016). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. European Journal of Medicinal Chemistry, 123, 514-522.
- (2025). Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole.
- Bepary, S., et al. (Year not available). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549.
- (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. jnu.ac.bd [jnu.ac.bd]
A Researcher's Guide to Validating the Biological Target of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate
In the landscape of modern drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. The compound Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, a member of the pharmacologically significant benzothiazole class, presents a compelling case for rigorous target identification and validation. While the broader benzothiazole scaffold has been associated with a range of biological activities, from anticancer to antimicrobial, the specific molecular target of this particular derivative remains to be definitively elucidated.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the biological target of this and other novel small molecules. We will delve into the causality behind experimental choices, present detailed protocols for key validation assays, and offer a comparative analysis of methodologies to ensure scientific integrity and accelerate the drug development pipeline.
The Imperative of Target Validation in Drug Discovery
Before committing significant resources to lead optimization and preclinical studies, it is paramount to unequivocally confirm the molecular target of a bioactive compound and its engagement in a cellular context. This process, known as target validation, serves as a critical "filter" to eliminate false positives and mitigate the risk of late-stage failures.[4] A validated target provides a mechanistic foundation for the observed phenotype and is a prerequisite for rational drug design. The core of target validation lies in demonstrating a direct and specific interaction between the small molecule and its protein target, and subsequently linking this interaction to a functional cellular response.[5][6]
A Multi-pronged Approach to Target Validation
A robust target validation strategy employs a combination of orthogonal methods to build a compelling case for a specific biological target. These methods can be broadly categorized into direct binding assays, target engagement assays in a cellular environment, and functional assays that measure the downstream consequences of target modulation.
Phase 1: Unveiling the Direct Interaction
The initial step in target validation is to confirm a direct physical interaction between Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate and its putative protein target. This is typically achieved through biophysical and biochemical techniques that measure binding affinity and kinetics.
Biochemical assays are indispensable for quantifying the inhibitory or modulatory activity of a compound on a purified protein.[7] Given that kinases are a common target for benzothiazole derivatives, a kinase activity assay is a logical starting point.[8]
Table 1: Comparison of Biochemical Kinase Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of radioactive phosphate (³²P or ³³P) from ATP to a substrate.[9] | Gold standard for sensitivity and reliability.[9] | Requires handling of radioactive materials, low throughput. |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced in a kinase reaction, which is converted to a luminescent signal.[8] | High throughput, non-radioactive, sensitive.[7] | Indirect measurement, susceptible to ATP concentration variations. |
| Fluorescence-Based Assays (e.g., TR-FRET) | Utilizes time-resolved Förster resonance energy transfer to detect either substrate phosphorylation or inhibitor binding.[7][10] | Homogeneous format, high throughput, sensitive.[10] | Potential for compound interference with the fluorescent signal. |
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol outlines a typical procedure for assessing the inhibitory activity of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate against a putative kinase target.
-
Reagent Preparation:
-
Prepare a stock solution of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate in 100% DMSO.
-
Prepare a serial dilution of the compound in assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT).
-
Prepare the kinase, substrate, and ATP solutions in assay buffer at appropriate concentrations. The ATP concentration should ideally be at its Km value for the specific kinase.[8]
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the compound dilution or DMSO vehicle control.
-
Add 2.5 µL of the kinase solution and incubate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.[8]
-
Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate for 1-2 hours at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Phase 2: Confirming Target Engagement in the Cellular Milieu
While biochemical assays are crucial, they do not recapitulate the complex environment inside a cell. Cellular target engagement assays are therefore essential to confirm that the compound can penetrate the cell membrane and bind to its intended target in a native setting.[11][12]
CETSA® is a powerful technique that leverages the principle of ligand-induced thermal stabilization of a target protein.[13][14] When a compound binds to its target protein, the protein-ligand complex becomes more resistant to heat-induced denaturation.[14][15]
Workflow for Cellular Thermal Shift Assay (CETSA®)
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: Western Blot-Based CETSA®
-
Cell Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate at a desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.[14]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Denature the soluble protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the putative target protein, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensities to the intensity at the lowest temperature.
-
Plot the normalized intensity versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15]
-
Table 2: Comparison of Target Engagement Methodologies
| Method | Principle | Advantages | Disadvantages |
| CETSA® | Ligand-induced thermal stabilization of the target protein.[13][14] | Label-free, applicable to intact cells and tissues, provides direct evidence of target binding.[16] | Requires a specific antibody for detection, lower throughput for Western blot-based readout. |
| NanoBRET™ Target Engagement Assay | Bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. | High-throughput, quantitative measurement of compound binding in live cells.[12] | Requires genetic modification of the target protein, potential for steric hindrance from the tag. |
| In-Cell Western™ Assay | Antibody-based detection of a target protein in fixed and permeabilized cells. | High-throughput, allows for multiplexing. | Indirect measure of target engagement, fixation can alter protein conformation. |
Phase 3: Linking Target Engagement to Cellular Function
The final and most critical step is to demonstrate that the binding of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate to its target leads to a measurable change in cellular function. This is often achieved by observing the modulation of a downstream signaling pathway or a disease-relevant phenotype.
Signaling Pathway Analysis
If the putative target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its known substrates.
Workflow for Validating Downstream Signaling Effects
Caption: Workflow for validating downstream signaling pathway modulation.
Experimental Protocol: Western Blot for Substrate Phosphorylation
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate or a vehicle control.
-
If the pathway is not basally active, stimulate the cells with an appropriate agonist (e.g., a growth factor for a receptor tyrosine kinase pathway).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting as described in the CETSA® protocol.
-
Probe one membrane with an antibody specific for the phosphorylated form of the downstream substrate and another membrane with an antibody for the total amount of the substrate protein.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate proteins.
-
Calculate the ratio of phospho-substrate to total substrate for each treatment condition. A dose-dependent decrease in this ratio upon treatment with the compound provides strong evidence for on-target functional activity.
-
Conclusion
The validation of a biological target is a cornerstone of modern drug discovery. For a novel compound like Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, a systematic and multi-faceted approach is essential. By integrating biochemical assays, cellular target engagement methods like CETSA®, and functional cellular assays, researchers can build a robust and compelling case for the compound's mechanism of action. This guide provides a scientifically rigorous framework to navigate this critical phase of drug development, ultimately enhancing the probability of translating a promising molecule into a clinically successful therapeutic.
References
- Target Identification and Validation (Small Molecules). University College London.
- Biochemical Kinase Assays. Thermo Fisher Scientific - UK.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube.
- Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. AntBio.
- Target Engagement Assays. DiscoverX.
- Target Engagement Assay Services. Concept Life Sciences.
- Application Note: Developing a Bioassay for Kinase Inhibitor Activity. Benchchem.
- Identification and validation of protein targets of bioactive small molecules.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- Target Identification and Valid
- Biochemical kinase assay to improve potency and selectivity. Domainex.
- Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. MDPI.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- Determining target engagement in living systems. PMC - NIH.
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Biological Evaluation of Benzothiazole Ethyl Urea Inhibitors of Bacterial Type II Topoisomerases. PMC - NIH.
- Methyl 4-((2-(diethylamino)ethyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)
-
Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[7][17]imidazo[2,1-b]thiazole Derivatives as Potent. MDPI.
- Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides.
- Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. PubMed.
- New benzo[d]thiazol-2-yl-aminoacetamides as potential anticonvulsants: synthesis, activity and prediction of molecular properties. PubMed.
-
Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[5][7]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. NIH.
-
Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][5][7]diazepin-2-ylamino)benzoate. ResearchGate.
- (PDF) (E)-4-({[4-(Benzo[d]thiazol-2-yl)phenyl]imino}methyl)-N,N-diethylaniline.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New benzo[d]thiazol-2-yl-aminoacetamides as potential anticonvulsants: synthesis, activity and prediction of molecular properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. antbioinc.com [antbioinc.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. domainex.co.uk [domainex.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
- 16. news-medical.net [news-medical.net]
- 17. m.youtube.com [m.youtube.com]
A Researcher's Guide to Evaluating the Cross-Reactivity of Novel Kinase Inhibitors: A Comparative Analysis Featuring Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate
In the landscape of modern drug discovery and chemical biology, the development of highly selective small molecule inhibitors is a paramount objective. While achieving potent inhibition of a desired biological target is a critical first step, understanding the compound's interaction with the broader proteome is equally important. Off-target effects, where a molecule interacts with unintended proteins, can lead to unforeseen toxicity or confound experimental results, making a thorough assessment of cross-reactivity an indispensable part of the development pipeline.[1][2][3]
This guide provides a comprehensive framework for evaluating the cross-reactivity of novel chemical entities, using the hypothetical kinase inhibitor, Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate , as a case study. The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities.[4][5][6][7][8][9][10] This guide will delve into the experimental methodologies, data interpretation, and comparative analysis required to build a robust selectivity profile for such a compound.
The Imperative of Selectivity in Kinase Inhibition
Protein kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[11][12] Consequently, kinase inhibitors have become a major class of therapeutic agents.[11][12] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge for achieving selectivity.[13] An inhibitor designed for one kinase may inadvertently bind to and inhibit several others, leading to a complex pharmacological profile.[1][2][14]
To illustrate the process of characterizing such an inhibitor, we will consider Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate and two hypothetical alternative compounds:
-
Compound A (Highly Selective): Designed for high affinity and specificity for the primary target.
-
Compound B (Broad Spectrum): Known to inhibit multiple kinases with similar potency.
Our hypothetical primary target for Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate is Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle.
Experimental Workflow for Assessing Cross-Reactivity
A multi-pronged approach is essential for a thorough evaluation of inhibitor selectivity, combining in vitro biochemical assays with cell-based target engagement studies.
Caption: Experimental workflow for assessing inhibitor cross-reactivity.
Method 1: Large-Scale Biochemical Kinase Profiling
The initial step in characterizing a new inhibitor is often a broad screen against a panel of purified kinases. This provides a global view of the compound's selectivity across the kinome. Radiometric assays, which measure the transfer of radiolabeled phosphate from ATP to a substrate, remain a gold standard for their direct and robust nature.[11][15]
Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot℠)
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase of interest, a suitable substrate peptide or protein, and a buffer containing MgCl2 and other necessary cofactors.
-
Inhibitor Addition: Add Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate or alternative compounds at a fixed concentration (e.g., 1 µM) to the reaction wells. Include appropriate controls (DMSO vehicle and a known inhibitor).
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Termination and Washing: Stop the reaction by adding a solution that precipitates the substrate (e.g., trichloroacetic acid). Transfer the reaction mixture to a filter plate and wash extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the DMSO control. Hits are typically defined as kinases showing significant inhibition (e.g., >70%) at the screening concentration.[16]
Hypothetical Kinase Profiling Data
| Kinase Family | Kinase | % Inhibition at 1 µM (Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate) | % Inhibition at 1 µM (Compound A) | % Inhibition at 1 µM (Compound B) |
| CDK | CDK2 | 95 | 98 | 92 |
| CDK1 | 45 | 15 | 85 | |
| CDK4 | 20 | 5 | 75 | |
| CDK9 | 35 | 10 | 80 | |
| MAPK | ERK1 | 15 | 2 | 60 |
| p38α | 10 | 1 | 55 | |
| SRC Family | SRC | 25 | 8 | 70 |
| LYN | 18 | 4 | 65 | |
| Other | GSK3β | 5 | <1 | 50 |
Interpretation: The hypothetical data suggests that Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate is a potent inhibitor of CDK2. It shows moderate activity against other CDKs (CDK1, CDK9) and some off-target activity against SRC family kinases. Compound A demonstrates higher selectivity for CDK2, while Compound B exhibits a broad-spectrum inhibitory profile.
Method 2: Competition Binding Assays for Quantitative Affinity
To obtain more quantitative data on the interactions identified in the initial screen, competition binding assays are employed. These assays measure the ability of a test compound to displace a high-affinity, labeled ligand from the kinase's ATP-binding site, allowing for the determination of the dissociation constant (Kd).[11][17][18][19]
Experimental Protocol: Competition Binding Assay (e.g., KINOMEscan™)
-
Immobilization: A proprietary, ATP-site directed ligand is immobilized on a solid support.
-
Competition: The kinase of interest, tagged for detection (e.g., with T7 phage), is incubated with the immobilized ligand and the test compound (Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate) across a range of concentrations.
-
Equilibration: The mixture is allowed to reach equilibrium.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified (e.g., by qPCR of the phage tag).
-
Data Analysis: The amount of bound kinase is inversely proportional to the affinity of the test compound. A dose-response curve is generated to calculate the Kd.[19]
Hypothetical Binding Affinity (Kd) Data
| Kinase | Kd (nM) (Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate) | Kd (nM) (Compound A) | Kd (nM) (Compound B) | | :--- | :--- | :--- | :--- | :--- | | CDK2 | 15 | 10 | 25 | | CDK1 | 250 | 800 | 40 | | CDK9 | 400 | >1000 | 55 | | SRC | 800 | >10,000 | 150 | | LYN | >1000 | >10,000 | 200 |
Interpretation: The Kd values confirm the high affinity of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate for CDK2. The significantly higher Kd values for other kinases provide a quantitative measure of its selectivity. Compound A shows a superior selectivity profile with a larger window between its on-target and off-target affinities. Compound B has comparable affinities across multiple kinases.
Method 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
While biochemical assays are powerful, they do not always reflect a compound's behavior in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a biophysical method that confirms direct binding of a compound to its target in intact cells or cell lysates.[20][21][22][23][24] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[21][23][24]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Treatment: Culture cells to an appropriate density and treat with Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate (e.g., 10 µM) or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant (containing soluble proteins) and determine the protein concentration.
-
Western Blot Analysis: Separate equal amounts of soluble protein by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target protein (CDK2) and a potential off-target (e.g., SRC).
-
Data Analysis: Quantify the band intensities at each temperature and plot them to generate melt curves. A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.[20][24]
Hypothetical CETSA Data
| Temperature (°C) | % Soluble CDK2 (Vehicle) | % Soluble CDK2 (+ Compound) | % Soluble SRC (Vehicle) | % Soluble SRC (+ Compound) |
| 46 | 100 | 100 | 100 | 100 |
| 50 | 95 | 100 | 98 | 97 |
| 54 | 70 | 98 | 80 | 82 |
| 58 | 50 (Tm) | 90 | 55 | 58 |
| 62 | 25 | 75 | 30 | 33 |
| 66 | 5 | 40 | 10 | 12 |
Interpretation: The data shows a significant thermal stabilization of CDK2 in the presence of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, with the melting temperature (Tm) shifting to a higher value. In contrast, there is no significant thermal shift for SRC, suggesting that the compound does not engage this off-target in a cellular context at the tested concentration. This is a crucial validation step, as it bridges the gap between biochemical activity and cellular target engagement.
Comparative Analysis and Conclusion
The comprehensive evaluation of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate and its alternatives using a combination of biochemical profiling and cell-based target engagement assays provides a clear picture of their selectivity profiles.
-
Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate emerges as a potent and relatively selective CDK2 inhibitor. While showing some cross-reactivity in biochemical assays, CETSA results suggest good selectivity in a cellular environment for its primary target over at least one of the identified off-targets.
-
Compound A represents a highly desirable tool compound or drug candidate due to its exceptional selectivity in all assays. This would be the preferred compound for studies where precise modulation of only CDK2 is required.
-
Compound B , with its multi-targeted profile, could be interesting for applications where hitting multiple nodes in a signaling pathway is therapeutically beneficial (polypharmacology), but it would be unsuitable for use as a selective probe for CDK2 function.[3]
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
-
Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315. [Link]
-
Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K PICTOGRAM, D., & VODICKA, L. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities in cells. Cell, 152(5), 1073-1085. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]
-
Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637. [Link]
-
Antolin, A. A., & Mestres, J. (2014). Linking off-target kinase pharmacology to clinical safety. Drug discovery today, 19(6), 735-741. [Link]
-
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
- Not available publicly.
-
Hideshima, T., Richardson, P., Chauhan, D., Palombella, V. J., Elliott, P. J., Adams, J., & Anderson, K. C. (2001). The proteasome inhibitor PS-341 inhibits growth, induces apoptosis, and overcomes drug resistance in human multiple myeloma cells. Cancer research, 61(7), 3071-3076. [Link]
-
Reaction Biology. (2020). KINASE PROFILING & SCREENING. [Link]
-
Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2008). High-throughput kinase profiling as a platform for drug discovery. Nature reviews Drug discovery, 7(10), 841-850. [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87. [Link]
-
Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., ... & Loo, J. A. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
-
Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960-1964. [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]
-
Almqvist, H. (2015). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual review of pharmacology and toxicology, 55, 141-160. [Link]
-
Rafique, H., et al. (2017). Facile synthesis and antibacterial investigation of new ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)] benzoates. Acta Poloniae Pharmaceutica, 74(4), 1119-1124. [Link]
-
Al-Talib, M., et al. (2011). Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. Journal of the Saudi Chemical Society, 15(4), 365-370. [Link]
-
Gaponova, I., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4933. [Link]
-
Angeli, A., et al. (2017). 2-((Imidazolyl)amino)benzothiazole-6-sulfonamides: a class of carbonic anhydrase II and VII-selective inhibitors. European journal of medicinal chemistry, 138, 1013-1020. [Link]
-
Chudinovych, K., et al. (2025). Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. Pharmacia, 72(1). [Link]
-
Mohammed, S. A., et al. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. Eurasian Journal of Analytical Chemistry, 14(2), 169-178. [Link]
-
Azzam, R. A. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Egyptian Journal of Chemistry, 67(1), 67-82. [Link]
-
Basketter, D. A., et al. (2021). Sodium Benzoate as an Emerging but Problematic Allergen: Retrospective Analysis of Patch Test Results in 3198 Cases Underlines the Need for an Improved Test Preparation, as Even Dubious Reactions May Be Clinically Relevant. Contact Dermatitis, 85(1), 114-121. [Link]
-
Tan, S. G., et al. (2016). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 20(5), 1155-1163. [Link]
-
Hoan, N. T. Q., et al. (2016). Preparation of some new benzo[d]thiazole derivatives. Vietnam Journal of Chemistry, 54(4), 481-485. [Link]
-
Siddiqui, N., et al. (2016). New benzo[d]thiazol-2-yl-aminoacetamides as potential anticonvulsants: synthesis, activity and prediction of molecular properties. Archiv der Pharmazie, 349(1), 33-44. [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[11][18]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS omega, 6(16), 10839-10851. [Link]
-
Mogilaiah, K., et al. (2010). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][11][18]diazepin-2-ylamino)benzoate. Molbank, 2010(2), M660. [Link]
-
Fun, H.-K., et al. (2011). (E)-4-({[4-(Benzo[d]thiazol-2-yl)phenyl]imino}methyl)-N,N-diethylaniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2627. [Link]
Sources
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. icr.ac.uk [icr.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of some new benzo[d]thiazole derivatives | Vietnam Journal of Chemistry [vjs.ac.vn]
- 8. New benzo[d]thiazol-2-yl-aminoacetamides as potential anticonvulsants: synthesis, activity and prediction of molecular properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. researchgate.net [researchgate.net]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. news-medical.net [news-medical.net]
- 24. annualreviews.org [annualreviews.org]
A Comparative Guide to the In Vivo Efficacy of 2-Aminobenzothiazole Analogs in Oncology Research
In the landscape of modern oncology drug discovery, the 2-aminobenzothiazole scaffold has emerged as a privileged structure, demonstrating significant potential in the development of novel anticancer agents. This guide provides an in-depth, objective comparison of the in vivo performance of various analogs derived from this core, with a focus on their efficacy in preclinical cancer models. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to inform the selection and advancement of promising therapeutic candidates.
The Rationale for Targeting Kinase Pathways with 2-Aminobenzothiazole Derivatives
The anticancer activity of many 2-aminobenzothiazole derivatives stems from their ability to inhibit protein kinases, enzymes that play a pivotal role in cellular signaling pathways controlling growth, proliferation, and survival.[1][2][3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several key kinase families, including tyrosine kinases (e.g., EGFR, VEGFR-2) and serine/threonine kinases (e.g., PI3K, Aurora kinases), have been identified as targets for various 2-aminobenzothiazole compounds.[1][2][3] The planar benzothiazole ring system can effectively mimic the purine ring of ATP, enabling competitive inhibition at the kinase ATP-binding site.
Comparative In Vivo Efficacy of 2-Aminobenzothiazole Analogs
The following table summarizes the in vivo anticancer activity of selected 2-aminobenzothiazole derivatives from preclinical studies. For comparative purposes, data for standard-of-care chemotherapeutic agents commonly used in similar xenograft models are also included.
| Compound/Analog | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference / Notes |
| Analog A (Generic) | Lung Cancer (A549 Xenograft) | Nude Mice | 50 mg/kg, i.p., daily | ~55% | Fictionalized example for illustrative purposes. |
| Analog B (Generic) | Breast Cancer (MCF-7 Xenograft) | Nude Mice | 75 mg/kg, p.o., daily | ~62% | Fictionalized example for illustrative purposes. |
| OMS5 (4-Nitroaniline derivative) | Lung (A549) & Breast (MCF-7) Xenografts | Not Specified | Not Specified | Reduced tumor volume | [4] |
| OMS14 (Piperazine-4-nitroaniline derivative) | Lung (A549) & Breast (MCF-7) Xenografts | Not Specified | Not Specified | Reduced tumor volume | [4] |
| Cisplatin | Lung Cancer (NSCLC PDX) | NOD/SCID Mice | Standard Dose | Variable, model-dependent | [5] |
| Paclitaxel | Lung Cancer (NSCLC PDX) | NOD/SCID Mice | Standard Dose | Variable, model-dependent | [5] |
| Doxorubicin | Breast Cancer (MCF-7 Xenograft) | Nude Mice | Standard Dose | Significant TGI | [6] |
| Tamoxifen | Breast Cancer (MCF-7 Xenograft) | Nude Mice | Standard Dose | Significant TGI in ER+ models | [7] |
Note: The data presented for Analog A and B are representative examples to illustrate how such data would be presented and are not from a specific cited source. The efficacy of standard-of-care agents can vary significantly depending on the specific patient-derived xenograft (PDX) or cell-line derived xenograft (CDX) model.[5]
Structure-Activity Relationship (SAR) Insights
The in vivo efficacy of 2-aminobenzothiazole analogs is intricately linked to their chemical structure. Substitutions on the benzothiazole ring and the 2-amino group can significantly modulate potency, selectivity, and pharmacokinetic properties. For instance, the introduction of a piperazine moiety has been explored to enhance solubility and cell permeability.[4] Furthermore, specific substitutions on the phenyl ring of 2-phenylaminobenzothiazole derivatives can influence their interaction with the target kinase's active site, leading to improved inhibitory activity.[1]
Experimental Protocol: In Vivo Efficacy Assessment in a Subcutaneous Xenograft Model
The following protocol outlines a standardized procedure for evaluating the in vivo anticancer efficacy of a test compound, such as a novel 2-aminobenzothiazole analog, using a human tumor xenograft model in immunodeficient mice.[8][9][10][11][12]
I. Cell Culture and Preparation
-
Cell Line Selection: Choose a human cancer cell line relevant to the therapeutic indication (e.g., A549 for lung cancer, MCF-7 for breast cancer).[7] Ensure the cells are in the logarithmic growth phase and have been tested for mycoplasma contamination.[11]
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Cell Washing and Counting: Wash the cell pellet twice with sterile, serum-free medium or phosphate-buffered saline (PBS). Resuspend the cells in a known volume of medium/PBS and perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Preparation of Injection Suspension: Adjust the cell concentration to the desired density (e.g., 5 x 10^6 to 1 x 10^7 cells/mL) in serum-free medium or a 1:1 mixture of medium and Matrigel. Keep the cell suspension on ice.[9][11]
II. Animal Handling and Tumor Implantation
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID), typically 4-6 weeks old.[8] Allow for a 3-5 day acclimatization period.[8]
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation or ketamine/xylazine injection).
-
Subcutaneous Injection: Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse using a 25-27 gauge needle.[8][9]
III. Tumor Growth Monitoring and Treatment
-
Tumor Measurement: Once tumors are palpable and reach a predetermined size (e.g., 50-150 mm³), randomize the mice into treatment and control groups.[11] Measure tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[8][11]
-
Drug Administration: Administer the test compound, vehicle control, and a positive control (standard-of-care drug) to their respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and adverse reactions at the injection site.
IV. Endpoint and Data Analysis
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a specified maximum size or at a predetermined time point.
-
Tumor Excision and Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor weight and volume are recorded. Portions of the tumor can be processed for histological or molecular analysis.
-
Efficacy Calculation: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
Visualizing the Mechanism of Action: Kinase Inhibition Pathways
Many 2-aminobenzothiazole derivatives exert their anticancer effects by targeting key nodes in oncogenic signaling pathways. The following diagrams illustrate the general mechanism of action.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: Inhibition of the EGFR/MAPK signaling pathway.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines the key stages of an in vivo efficacy study for a novel anticancer compound.
Sources
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Benzothiazole Compounds: Routes, Performance, and Protocols
For researchers, scientists, and professionals in drug development, the synthesis of the benzothiazole scaffold is a fundamental process, given its prevalence in a wide array of biologically active compounds.[1][2] This guide provides a head-to-head comparison of the most common and effective methods for benzothiazole synthesis, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to aid in method selection and implementation.
The benzothiazole core, a fusion of a benzene and a thiazole ring, is a privileged structure in medicinal chemistry.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3] The efficient construction of this heterocyclic system is therefore of paramount importance.[1] This guide will compare classical methods with modern, greener alternatives, focusing on the widely utilized precursor, 2-aminothiophenol.[1][2]
Core Synthesis Strategies: An Overview
The majority of benzothiazole syntheses commence with 2-aminothiophenol and an electrophilic partner, leading to the formation of the thiazole ring.[2] The choice of this partner—be it an aldehyde, a carboxylic acid, an acyl chloride, or another functional group—largely defines the synthetic route and its associated advantages and limitations. Another classical approach involves the intramolecular cyclization of thiobenzanilides, known as the Jacobson-Hugershoff synthesis.[4]
Head-to-Head Comparison of Synthesis Routes
The selection of a synthetic route is often a trade-off between yield, reaction time, substrate scope, and the environmental footprint of the reagents and conditions. The following table provides a quantitative comparison of key methods.
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Condensation with Aldehydes (Conventional Heating) | 2-Aminothiophenol, Aromatic/Aliphatic Aldehydes | H₂O₂/HCl | Ethanol | Room Temp | 45 - 60 min | 85 - 94%[1][5] |
| Condensation with Aldehydes (Microwave-Assisted) | 2-Aminothiophenol, Aromatic/Aliphatic Aldehydes | None | Ethanol | 100 | 6 - 10 min | 92 - 95%[6][7] |
| Condensation with Acyl Chlorides (Solvent-Free) | 2-Aminothiophenol, Benzoyl Chlorides | None | Solvent-free | Room Temp | ~3 min | 90 - 98%[8] |
| Condensation with Carboxylic Acids (Microwave-Assisted) | 2-Aminothiophenol, Fatty Acids | P₄S₁₀ | Solvent-free | Microwave | 3 - 4 min | High[5][9] |
| Jacobson-Hugershoff Synthesis | Thiobenzanilides | K₃[Fe(CN)₆], NaOH | Aqueous/Organic | Room Temp | 24 - 168 h | Variable[1] |
Mechanistic Insights and Rationale
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.
Condensation of 2-Aminothiophenol with Aldehydes
This is one of the most direct and widely used methods. The reaction proceeds through the initial formation of a Schiff base between the amino group of 2-aminothiophenol and the aldehyde. This is followed by an intramolecular cyclization and subsequent oxidation to afford the benzothiazole ring. The choice of oxidant can vary, with milder options like air or DMSO also being effective.[10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijper.org [ijper.org]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. airo.co.in [airo.co.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 10. Benzothiazole synthesis [organic-chemistry.org]
Benchmarking Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate: A Comparative Analysis Against Established Kinase Inhibitors in Oncology
A Senior Application Scientist's Guide to Evaluating a Novel Benzothiazole Derivative
In the landscape of oncological drug discovery, the benzothiazole scaffold has emerged as a "privileged structure" due to its versatile and potent biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated significant promise as anticancer agents, often through the inhibition of critical signaling pathways that drive tumor growth and proliferation.[3] This guide provides a comprehensive framework for benchmarking a novel benzothiazole derivative, Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, against two established tyrosine kinase inhibitors: Erlotinib and Lapatinib.
This analysis is designed for researchers, scientists, and drug development professionals, offering a detailed comparison of the compound's potential efficacy. We will delve into the mechanistic rationale for this comparison, provide detailed experimental protocols for in vitro evaluation, present comparative performance data, and visualize the underlying cellular signaling pathways.
Introduction: The Rationale for Comparison
Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate belongs to the broader class of 6-aminobenzothiazole derivatives. Compounds with this core structure have shown cytostatic activities against a range of human cancer cell lines, including breast (MCF-7), cervical (HeLa), and colon (CaCo-2) cancers.[1] The therapeutic potential of benzothiazole derivatives is often attributed to their ability to function as kinase inhibitors, targeting enzymes that are frequently dysregulated in cancer.[3]
Given this context, a logical and informative benchmark for Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate involves a direct comparison with known kinase inhibitors that have established clinical relevance. For this purpose, we have selected:
-
Erlotinib (Tarceva®): A potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2][4] Erlotinib functions by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby preventing receptor autophosphorylation and blocking downstream signaling pathways that promote cell proliferation.[4][5]
-
Lapatinib (Tykerb®): A dual tyrosine kinase inhibitor that targets both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[6][7] By inhibiting these key receptors, Lapatinib disrupts signaling pathways crucial for the growth and survival of cancer cells, particularly in HER2-overexpressing breast cancers.[6][8]
This guide will use a representative 6-aminobenzothiazole derivative with a similar substitution pattern to Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate to provide illustrative experimental data for a meaningful comparison.
Comparative Analysis of Anticancer Activity
The in vitro anticancer efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for our representative 6-aminobenzothiazole derivative and the benchmark drugs, Erlotinib and Lapatinib, against the MCF-7 human breast cancer cell line.
| Compound | Target(s) | MCF-7 IC50 (µM) |
| Representative 6-Aminobenzothiazole Derivative | Kinase (Presumed) | ~9.0[1] |
| Erlotinib | EGFR | ~10.0 |
| Lapatinib | EGFR, HER2 | ~7.5 |
Note: The IC50 value for the representative 6-aminobenzothiazole is sourced from studies on structurally similar compounds. The IC50 values for Erlotinib and Lapatinib are approximate and can vary based on experimental conditions.
Experimental Methodologies
To ensure scientific rigor and reproducibility, standardized in vitro assays are essential for evaluating the anticancer properties of novel compounds. Below are detailed protocols for two fundamental assays: the MTT assay for assessing cell viability and an in vitro kinase inhibition assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Trypsinize and seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, Erlotinib, and Lapatinib in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of each compound in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours.
-
-
MTT Incubation and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase, such as EGFR or HER2. A common method involves quantifying the amount of ATP consumed during the phosphorylation reaction.
Principle: Kinase activity is measured by the depletion of ATP, which is quantified using a luciferase-based system. The amount of light produced is inversely proportional to the kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare solutions of the recombinant human EGFR or HER2 kinase, a suitable substrate peptide, and ATP in the kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well white plate, add the test compound (Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate) and control inhibitors (Erlotinib, Lapatinib) at various concentrations.
-
Add the kinase to each well and incubate for 10 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the reaction by adding the substrate and ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add a kinase detection reagent that contains luciferase and luciferin to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for kinase inhibition.
-
Logical Flow of Kinase Inhibition Assay
Caption: Key steps in an in vitro kinase inhibition assay.
Mechanistic Insights: Targeting the EGFR/HER2 Signaling Pathway
Erlotinib and Lapatinib exert their anticancer effects by inhibiting key nodes in the EGFR/HER2 signaling cascade. This pathway, when aberrantly activated, drives cell proliferation, survival, and metastasis.
Simplified EGFR/HER2 Signaling Pathway
Caption: Inhibition points of benchmark drugs and the putative target of the benzothiazole derivative in the EGFR/HER2 pathway.
Conclusion and Future Directions
This guide provides a foundational framework for the initial benchmarking of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate against the established anticancer drugs Erlotinib and Lapatinib. The preliminary comparative data, based on a structurally similar 6-aminobenzothiazole derivative, suggests that this class of compounds warrants further investigation.
To build upon this initial assessment, future studies should focus on:
-
Broad-Spectrum Kinase Profiling: To identify the specific kinase targets of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate and elucidate its mechanism of action.
-
In Vivo Efficacy Studies: To evaluate the compound's antitumor activity in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: To optimize the benzothiazole scaffold for improved potency and selectivity.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively evaluate the therapeutic potential of novel benzothiazole derivatives and contribute to the development of the next generation of targeted cancer therapies.
References
- Grdadolnik, J., et al. (2009). Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. Molecules, 14(1), 346-357.
- MedSchool. Erlotinib | Drug Guide.
- Cre
- BOC Sciences. Erlotinib: Definition, Properties, Mechanism of Action and Clinical Trials.
- Wikipedia. Erlotinib.
- MedSchool.
- Baselga, J., et al. (2012). Lapatinib for Advanced or Metastatic Breast Cancer. The Oncologist, 17(11), 1367–1376.
- Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279.
- MDPI. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis.
- Taylor & Francis Online.
- PubMed.
- protocols.io. In vitro kinase assay.
- ACS Publications. Discovery of New Benzothiazole-Based Inhibitors of Breakpoint Cluster Region-Abelson Kinase Including the T315I Mutant.
- Benchchem. Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
- NIH.
- PMC - PubMed Central. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer.
- Breast Cancer.org. Lapatinib (Tykerb)
- PMC - PubMed Central. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence.
- MDPI. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents.
- Benchchem. Application Notes and Protocols for Kinase Activity Assays.
- Selleck Chemicals. Lapatinib | EGFR/HER2 Inhibitor | CAS 231277-92-2.
- AACR Journals. Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression.
- NIH.
- PubMed.
- Selleck Chemicals. Erlotinib Hydrochloride EGFR inhibitor.
- PMC - NIH. In vitro NLK Kinase Assay.
- MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
- MedChemExpress.
- ResearchGate. Examples of benzothiazole‐based class‐I PI3K inhibitors.
- TargetMol. Erlotinib | CP358774 | EGFR inhibitor.
- Roche.
- PMC - PubMed Central.
- Selleck Chemicals.
- ResearchGate.
- NIH.
- JAGANNATH UNIVERSITY. Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549.
- Unich.
- Abcam. MTT assay protocol.
- Revvity. In Vitro Kinase Assays.
- Cre
- ResearchGate. IC50 values of selected cell lines | Download Table.
- ResearchGate. | Lapatinib IC50 of 420 cancer cell lines. | Download Table.
- ResearchG
- PubMed. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)
Sources
- 1. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to Ethyl 4-(benzo[d]thiazol-ylamino)benzoate Isomers
Introduction
In the landscape of medicinal chemistry and materials science, benzothiazole derivatives are a cornerstone, valued for their diverse pharmacological activities and unique photophysical properties. Ethyl 4-(benzo[d]thiazol-ylamino)benzoate, a molecule integrating the benzothiazole scaffold with a benzoate moiety, presents a compelling case for detailed structural analysis. The specific point of attachment of the aminobenzoate group to the benzothiazole ring gives rise to several positional isomers, most notably the 4-, 5-, 6-, and 7-amino substituted variants. While structurally similar, these isomers can exhibit distinct biological activities and material properties. Therefore, unambiguous identification is paramount for drug development and quality control.
This guide provides a comprehensive spectroscopic comparison of the key positional isomers of Ethyl 4-(benzo[d]thiazol-ylamino)benzoate, with a primary focus on the 6-amino isomer versus the 7-amino isomer. We will delve into the nuances of ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry data. The objective is to equip researchers, scientists, and drug development professionals with the analytical framework to differentiate these isomers, explaining the causal relationships between molecular structure and spectroscopic output.
Molecular Structures & Isomeric Distinction
The core of our comparison lies in how the position of the secondary amine linker influences the electronic and steric environment of the entire molecule. The primary isomers under consideration are Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate and Ethyl 4-(benzo[d]thiazol-7-ylamino)benzoate.
Figure 1: Key positional isomers of Ethyl 4-(benzo[d]thiazol-ylamino)benzoate.
Experimental Workflow: From Synthesis to Analysis
The reliable spectroscopic characterization of these isomers begins with their synthesis and purification, followed by a multi-technique analytical approach.
Figure 2: General experimental workflow for isomer identification.
Synthesis Protocol: Buchwald-Hartwig Cross-Coupling
A common and effective method for synthesizing these target compounds is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
-
Reactant Preparation: In a nitrogen-flushed flask, combine the respective aminobenzothiazole isomer (e.g., 6-aminobenzothiazole or 7-aminobenzothiazole) (1.0 eq), ethyl 4-bromobenzoate (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a ligand like Xantphos (0.04 eq).
-
Solvent and Base: Add a dry, degassed solvent (e.g., toluene or dioxane) and a base such as cesium carbonate (Cs₂CO₃) (1.5 eq).
-
Reaction: Heat the mixture under a nitrogen atmosphere at 90-110 °C for 12-24 hours, monitoring progress with thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product via column chromatography on silica gel to isolate the desired isomer.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 600 MHz spectrometer.[1] Samples are dissolved in deuterated solvents like DMSO-d₆ or CDCl₃, with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
FT-IR Spectroscopy: Spectra are obtained using an FT-IR spectrometer. Solid samples are often prepared as KBr pellets. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).
-
UV-Vis Spectroscopy: Absorption spectra are recorded using a double-beam UV-Vis spectrophotometer.[2] Samples are dissolved in a suitable solvent (e.g., ethanol or DMSO) to a concentration of approximately 10⁻⁵ M.
-
Mass Spectrometry: Mass spectra are acquired using a liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source, which is suitable for these polar molecules.[3]
Spectroscopic Comparison
The electronic differences stemming from the amine linker's position are most evident in the NMR and UV-Vis spectra.
¹H NMR Spectroscopy
The proton NMR spectra provide the most definitive fingerprints for distinguishing the isomers. The key diagnostic region is the aromatic protons on the benzothiazole ring system.
| Proton Assignment | Ethyl 4-(...6-ylamino)benzoate (Predicted) | Ethyl 4-(...7-ylamino)benzoate (Predicted) | Rationale for Differences |
| H-2 (Benzothiazole) | ~8.9 - 9.1 ppm (s) | ~8.9 - 9.1 ppm (s) | Minimal influence from the distant amino group. |
| H-4 (Benzothiazole) | ~7.8 - 8.0 ppm (d) | ~7.3 - 7.5 ppm (dd) | In the 7-amino isomer, H-4 is meta to the electron-donating NH group, experiencing moderate shielding. In the 6-amino isomer, H-4 is para, feeling a weaker effect. |
| H-5 (Benzothiazole) | ~7.2 - 7.4 ppm (dd) | ~7.7 - 7.9 ppm (d) | In the 6-amino isomer, H-5 is ortho to the NH group and experiences significant shielding. In the 7-amino isomer, it is para and less affected. |
| H-7 (Benzothiazole) | ~7.9 - 8.1 ppm (d) | - | This proton is replaced by the amino linker in the 7-amino isomer. Its chemical shift in the 6-amino isomer is influenced by its ortho position to the electron-withdrawing thiazole sulfur. |
| H-8 (Benzothiazole) | - | ~7.0 - 7.2 ppm (d) | This proton does not exist in the 6-amino isomer. In the 7-amino isomer, it is ortho to the strongly electron-donating NH group, causing a significant upfield (shielded) shift. This is a key diagnostic signal. |
| Benzoate Aromatic (H-2', H-6') | ~7.9 - 8.1 ppm (d) | ~7.9 - 8.1 ppm (d) | These protons are ortho to the ester group. |
| Benzoate Aromatic (H-3', H-5') | ~7.1 - 7.3 ppm (d) | ~7.1 - 7.3 ppm (d) | These protons are ortho to the linking amine. |
| NH Amine | ~9.5 - 10.0 ppm (s, broad) | ~9.5 - 10.0 ppm (s, broad) | Highly solvent and concentration-dependent. |
| Ethyl Ester (-OCH₂CH₃) | ~4.3 ppm (q) | ~4.3 ppm (q) | Standard ethyl quartet. |
| Ethyl Ester (-OCH₂CH₃) | ~1.3 ppm (t) | ~1.3 ppm (t) | Standard ethyl triplet. |
Predicted shifts are based on general principles for substituted benzothiazoles and anilines.[4][5]
¹³C NMR Spectroscopy
Carbon NMR further corroborates the structural assignment, with the carbons directly bonded to the nitrogen or in ortho/para positions showing the most significant shifts.
| Carbon Assignment | Ethyl 4-(...6-ylamino)benzoate (Predicted) | Ethyl 4-(...7-ylamino)benzoate (Predicted) | Rationale for Differences |
| C=O (Ester) | ~165-167 ppm | ~165-167 ppm | The ester carbonyl is distant from the point of isomerism.[4] |
| C-2 (Benzothiazole) | ~155-158 ppm | ~155-158 ppm | Relatively insensitive to substitution on the benzene ring. |
| C-6 (Benzothiazole) | ~140-145 ppm | ~115-120 ppm | In the 6-amino isomer, this carbon is bonded to nitrogen, resulting in a downfield shift. In the 7-amino isomer, it's a standard aromatic CH. |
| C-7 (Benzothiazole) | ~110-115 ppm | ~145-150 ppm | In the 6-amino isomer, this carbon is ortho to the NH group, showing shielding. In the 7-amino isomer, it is the C-N attachment point. |
| C-8 (Benzothiazole) | - | ~105-110 ppm | This carbon is ortho to the C-N bond in the 7-amino isomer, leading to strong shielding. This is a key distinguishing signal. |
| C-9 (Benzothiazole, bridgehead) | ~130-135 ppm | ~125-130 ppm | The electronic donation of the 7-amino group has a more pronounced shielding effect on this adjacent bridgehead carbon. |
Predicted shifts are based on established data for benzothiazole derivatives.[6][7]
FT-IR Spectroscopy
The IR spectra of the isomers are expected to be very similar, as they contain the same functional groups. However, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can arise from the different substitution patterns of the aromatic rings.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Assignment |
| N-H Stretch | 3350 - 3450 (sharp, medium) | Secondary amine N-H bond.[8] |
| Aromatic C-H Stretch | 3000 - 3100 (weak) | C-H bonds on both aromatic rings. |
| Aliphatic C-H Stretch | 2850 - 2980 (medium) | C-H bonds of the ethyl group.[9] |
| C=O Stretch (Ester) | 1710 - 1730 (strong) | Conjugated ester carbonyl.[10] |
| Aromatic C=C Stretch | 1580 - 1620 (multiple bands) | Benzene and benzothiazole rings. |
| C-N Stretch | 1250 - 1350 (strong) | Aryl amine C-N bond.[11] |
| C-O Stretch (Ester) | 1100 - 1300 (two strong bands) | Asymmetric and symmetric C-O-C stretches.[10] |
| Aromatic C-H Bend (Out-of-plane) | 750 - 900 | Substitution pattern dependent; can be a key differentiator in the fingerprint region.[4] |
UV-Vis Spectroscopy
The position of the amino group significantly impacts the intramolecular charge transfer (ICT) character and the extent of electronic conjugation, leading to different absorption maxima (λ_max).
-
General Principle: Aromatic amines exhibit strong UV absorption due to π → π* transitions. The lone pair on the nitrogen atom extends the conjugation of the aromatic system, causing a bathochromic (red) shift compared to the unsubstituted parent molecule.[11]
-
Isomer Comparison: The 7-amino isomer is expected to have a more extended and effective conjugation pathway involving the nitrogen lone pair and the entire benzothiazole system compared to the 6-amino isomer. This is because the 7-position allows for more direct electronic communication through the fused ring system.
-
Expected Outcome: We predict that the Ethyl 4-(benzo[d]thiazol-7-ylamino)benzoate isomer will exhibit a λ_max at a slightly longer wavelength (a small red shift) compared to the Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate isomer, reflecting its more stabilized excited state. Both isomers will show complex spectra with multiple absorption bands.
Mass Spectrometry
Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation patterns.
| Analysis | Expected Result | Notes |
| Molecular Ion Peak (M+) | m/z = 298.08 | Both isomers have the same molecular formula (C₁₆H₁₄N₂O₂S) and will show the same molecular ion peak under ESI-MS, typically as the protonated molecule [M+H]⁺ at m/z 299.09.[3] |
| Key Fragmentation | Fragmentation patterns are expected to be very similar, making differentiation by MS alone challenging. Key fragments would arise from: - Cleavage of the ester group (loss of -OCH₂CH₃). - Cleavage of the C-N bond between the two rings. - Fragmentation of the benzothiazole ring itself.[12] | While the parent mass will be identical, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) might reveal subtle differences in fragment ion intensities, but NMR remains the superior technique for isomer differentiation. |
Conclusion
UV-Vis spectroscopy offers complementary evidence, with the 7-amino isomer predicted to show a slight bathochromic shift relative to the 6-amino isomer. In contrast, conventional IR and low-resolution MS are less effective for distinguishing between these specific positional isomers due to the identical functional groups and molecular weight. This guide provides the foundational spectroscopic principles and expected data to enable researchers to confidently identify and characterize these important benzothiazole derivatives.
References
- BenchChem. (2025).
- Chemistry LibreTexts. (2024). Spectroscopy of Amines.
- Maruthamuthu, D., et al. (n.d.). ¹³C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives.
-
Kloepfer, A., et al. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-8. [Link]
-
Gül, H. İ., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. [Link]
-
Matusiewicz, H. (1982). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst, 107, 1392-1395. [Link]
- Aly, M. M., et al. (2021). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.
-
Jurez, A., et al. (2012). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Journal of Chromatography A, 1247, 105-113. [Link]
- Yusoff, M. M., et al. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 21(6), 1219-1225.
- ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?
- Forel, M. T., et al. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate.
- Nawar, F. A., et al. (n.d.). A) ¹H NMR, B) ¹³C NMR of benzothiazole derivative (L).
-
NIST. (n.d.). Benzothiazole. NIST WebBook. [Link]
-
DeJongh, D. C., & Thomson, M. L. (1972). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry, 37(8), 1135-1141. [Link]
- Kumar, C. V., et al. (2014). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Dimethylphenylenediamine and Iodine. ARC Journals.
- Rao, N. V. S. K., et al. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Semantic Scholar.
-
Michalak, L., et al. (2021). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]... NIH. [Link]
-
Brainly. (2022). Provide the IR spectrum analysis for methyl benzoate. [Link]
- ResearchGate. (n.d.). a FT-IR spectra of sodium benzoate (SB)
- ChemicalBook. (n.d.).
-
Muthu, S., & Isac Paulraj, E. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181. [Link]
- Muthu, S., & Isac Paulraj, E. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations | Request PDF.
-
Ukrinchuk, I., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]
-
Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry Letters, 13(21), 3829-3832. [Link]
- Saeed, A., & Rafique, H. (2013). Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides.
- Kalyana Sundar, J., et al. (2010). Ethyl 4-(dimethylamino)benzoate.
-
Wang, Y., et al. (2023). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][6][12]Thiazin-4-One Derivatives. MDPI. [Link]
- Al-Ostath, R. A., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central.
-
PubChem. (n.d.). Ethyl benzoate. [Link]
- Silverberg, L. J., et al. (2018). Synthesis and spectroscopic properties of a series of novel 2-aryl-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones.
Sources
- 1. researchgate.net [researchgate.net]
- 2. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. brainly.com [brainly.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, a compound featuring a benzothiazole core linked to an aromatic amine and an ethyl ester, requires a nuanced and cautious approach to its end-of-life management. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes established protocols for its constituent functional groups to provide a robust framework for its proper disposal. The procedures outlined herein are based on the potential hazards associated with aromatic amines, benzothiazole derivatives, and ethyl esters, ensuring a conservative and safety-first methodology.
Hazard Profile Analysis: Understanding the "Why" Behind the Procedure
The disposal protocol for any chemical is dictated by its inherent hazards. For Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, we must consider the synergistic and cumulative risks of its structural components:
-
Aromatic Amine Moiety: Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity.[1] They can be readily absorbed through the skin, and their release into the environment is of significant concern due to their persistence and detrimental effects on aquatic life.[1]
-
Benzothiazole Core: Benzothiazole and its derivatives are recognized as environmental contaminants.[2][3][4] They are often found in industrial and municipal wastewater and are not always effectively removed by standard biological treatment processes, underscoring the need to prevent their entry into sewer systems.[2][4]
-
Ethyl Ester Group: While generally less toxic than the other components, ethyl esters can present flammability hazards and may cause skin and eye irritation.[5] Waste streams containing ethyl esters must be managed as potentially hazardous.
Given this composite hazard profile, Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate must be treated as a hazardous waste material, with a particular focus on preventing environmental release and personnel exposure.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the disposal of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, from the laboratory bench to final disposition.
Step 1: Immediate Handling and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, it is imperative to wear appropriate PPE to prevent dermal, ocular, and respiratory exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A fully buttoned lab coat is required to protect against splashes.
-
Ventilation: All handling of the compound, especially in powdered form or when preparing waste containers, should be conducted in a certified chemical fume hood to minimize inhalation risks.
Step 2: Waste Segregation and Containerization
Proper segregation is a cornerstone of safe laboratory waste management.
-
Designated Waste Container: Dedicate a specific, clearly labeled hazardous waste container for Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate and any materials contaminated with it (e.g., weighing boats, contaminated gloves, pipette tips).
-
Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
Labeling: The container must be labeled with:
-
The full chemical name: "Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Toxic," "Environmental Hazard")
-
The date the first waste was added.
-
-
Incompatibility: Do not mix this waste with other chemical waste streams unless their compatibility is confirmed. Specifically, avoid mixing with strong oxidizing agents, acids, and bases to prevent potentially hazardous reactions.
Step 3: Management of Contaminated Materials
-
Solid Waste: Any disposable lab supplies (e.g., gloves, weighing paper, absorbent pads used for minor spills) that come into contact with the compound should be placed in the designated solid hazardous waste container.
-
Liquid Waste: Solutions containing Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate should be collected in a designated liquid hazardous waste container. Do not dispose of any solutions down the drain.
-
Contaminated Glassware: Reusable glassware should be decontaminated. A triple rinse with a suitable organic solvent (e.g., ethanol or acetone) followed by a standard wash with soap and water is recommended. The solvent rinsate must be collected as hazardous waste.
Step 4: Storage and Final Disposal
-
Temporary Storage: The sealed and labeled waste container should be stored in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. These entities are equipped to handle and dispose of chemical waste in compliance with all local, state, and federal regulations.
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate.
Sources
Comprehensive Safety & Handling Guide: Personal Protective Equipment for Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate
This guide provides essential safety protocols for handling Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, a compound for which specific toxicological data is not widely available. In the absence of a detailed Safety Data Sheet (SDS), this document employs a risk-based approach grounded in structural analogy—evaluating the known hazards of its constituent chemical motifs: the benzothiazole core, the aromatic amine linker, and the ethyl benzoate group. This methodology ensures a conservative and robust safety framework for all laboratory operations.
Hazard Assessment by Structural Analogy
Understanding the potential risks is the foundation of effective personal protective equipment (PPE) selection. The structure of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate suggests a combination of hazards inherited from its chemical building blocks.
-
Benzothiazole Core: Benzothiazole and its derivatives are recognized as high-production-volume chemicals. Compounds in this class have been reported as dermal sensitizers and respiratory tract irritants.[1][2] Epidemiological studies of workers in rubber factories, where benzothiazole derivatives are common, have suggested excess risks of certain cancers, highlighting the need for caution with long-term or repeated exposure.[1][3] The SDS for the parent compound, benzothiazole, classifies it as toxic if swallowed or in contact with skin, harmful if inhaled, and a cause of serious eye irritation.[4][5]
-
Aromatic Amine Linker: Aromatic amines as a class are a significant toxicological concern in chemical synthesis.[6][7] Many compounds in this family are known or suspected carcinogens and mutagens.[6][8] A primary route of exposure is through dermal absorption, as most aromatic amines are lipid-soluble and can readily pass through the skin.[8] Therefore, preventing skin contact is of paramount importance.
-
Ethyl Benzoate Group: While esters like ethyl benzoate are generally less hazardous than the other two motifs, related compounds such as ethyl 4-aminobenzoate can cause skin sensitization and methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[9] Safety data for similar esters indicates they can be harmful if swallowed and cause skin and eye irritation.[10]
Given that this compound is likely a solid powder, inhalation of airborne particles during handling (e.g., weighing, transferring) presents an additional and significant route of exposure that must be controlled.
Core PPE Recommendations
Based on the composite hazard profile, a multi-layered approach to PPE is mandatory. All PPE must be selected to be protective against the hazards encountered and used in conjunction with administrative and engineering controls like a chemical fume hood.[11][12]
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.[13]
-
Recommended for Liquid Handling: When preparing solutions or handling any quantity of liquid where a splash is possible, chemical splash goggles are required.[14]
-
Required for High-Risk Operations: For tasks with a significant splash or spray potential conducted outside of a fume hood, a full-face shield must be worn over chemical splash goggles. A face shield alone is not adequate protection.[14]
Hand Protection
-
Glove Selection: Due to the high risk of dermal absorption from the aromatic amine group, chemically resistant gloves are essential. Nitrile gloves are a common and appropriate starting point for incidental contact with solids.
-
Extended Contact or Immersion: For extended handling or when working with solutions, it is critical to consult a glove compatibility chart for the specific solvents being used. For chemicals of unknown toxicity, double-gloving (wearing two pairs of nitrile gloves) or using a more robust glove material like neoprene or a flexible laminate (e.g., Silver Shield) under an outer nitrile glove is a proven best practice.[13][14]
-
Integrity and Replacement: Gloves should be inspected for tears or pinholes before each use. They must be removed promptly after handling the chemical, and hands should be washed thoroughly. Never wear contaminated gloves outside of the immediate work area.
Body Protection
-
A flame-resistant lab coat is required for all laboratory work and must be kept fully buttoned.[14]
-
Ensure the lab coat has tight-fitting cuffs to protect the wrists.
-
Personal clothing should cover the legs completely; shorts, skirts, and open-toed shoes are strictly prohibited in the laboratory.[14][15]
Respiratory Protection
-
Engineering Controls First: All operations that could generate dust or aerosols of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, such as weighing or transferring solids, must be performed within a certified chemical fume hood to minimize inhalation exposure.[16]
-
When Respirators are Required: If engineering controls are not feasible or are insufficient to control exposure, respiratory protection is required. A NIOSH-approved air-purifying respirator with N95, N100, P95, or P100 particulate filters would be appropriate for solid dust. All respirator use must be done under a formal respiratory protection program that includes fit testing and training, as mandated by OSHA.
Operational Plans: From Set-Up to Disposal
Procedural discipline is as critical as the PPE itself. The following workflows provide step-by-step guidance for safe handling.
PPE Selection Workflow
The selection of appropriate PPE is a dynamic process that depends on the specific task being performed. The following decision tree illustrates this workflow.
Caption: PPE selection workflow for handling the target compound.
PPE Task Requirement Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety Glasses (minimum) | Single Nitrile Gloves | Lab Coat | Required: Fume Hood or N95 Respirator |
| Preparing Solution | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Fume Hood Recommended |
| Running Reaction | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Fume Hood Recommended |
| High-Energy Operations | Face Shield over Goggles | Double Nitrile Gloves | Lab Coat | Fume Hood Required |
Protocol: PPE Donning and Doffing Sequence
The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Caption: Standard sequence for donning and doffing laboratory PPE.
Step-by-Step Donning Procedure:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator: If required, perform a seal check and don your respirator.
-
Eye/Face Protection: Put on safety goggles and/or a face shield.
-
Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Step-by-Step Doffing Procedure:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Peel one glove off, ball it in the gloved hand, and slide a clean finger under the cuff of the remaining glove to peel it off over the first.
-
Eye/Face Protection: Remove goggles or face shield by handling the strap or headband from behind.
-
Lab Coat: Remove your lab coat by rolling it down your arms, keeping the contaminated exterior folded inward.
-
Respirator: Remove your respirator last by touching only the straps.
-
Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
-
Solid Waste: All disposable PPE (gloves, wipes, etc.) and any solid material contaminated with Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate must be disposed of in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound must be collected in a designated hazardous liquid waste container. Do not pour any amount down the drain.
-
Follow Institutional Guidelines: Adhere strictly to your institution's specific hazardous waste disposal procedures.
By adhering to this comprehensive guide, researchers can significantly mitigate the risks associated with handling Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, ensuring a safe and controlled laboratory environment.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
-
Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety.
-
Laboratories - Overview. Occupational Safety and Health Administration (OSHA).
-
Required Personal Protective Equipment Use in Campus Research Laboratories. Princeton University Environmental Health and Safety.
-
OSHA Laboratory Standard. Compliancy Group.
-
OSHA Standards to Know Before Starting Your Lab. Lab Pro Inc.
-
Decoding OSHA Laboratory Standards: Safety Essentials. IPG.
-
A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. ACS Environmental Science & Technology.
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. CD Quimica.
-
Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety.
-
Safety Data Sheet: Benzothiazole. Synerzine.
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
-
Laboratory Responsibilities for Personal Protective Equipment. Cornell University Environmental Health and Safety.
-
Comprehensive Guide to Lab PPE (Personal Protective Equipment). Westlab Canada.
-
What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial.
-
A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. PubMed.
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.
-
Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment. ResearchGate.
-
A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. ResearchGate.
-
Toxicity of Primary Aromatic Amines. ACS Chemical Health & Safety.
-
Safety Data Sheet: Ethyl 4-dimethylaminobenzoate. Fisher Scientific.
-
Safety Data Sheet: Ethyl 4-aminobenzoate. Sigma-Aldrich.
-
Safety Data Sheet: Benzothiazole. Labbox.
-
Safety Data Sheet: Ethyl 4-(Dimethylamino)benzoate. TCI Chemicals.
-
Material Safety Data Sheet: Benzocaine (Ethyl 4-aminobenzoate). West Liberty University.
Sources
- 1. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. synerzine.com [synerzine.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. westliberty.edu [westliberty.edu]
- 10. fishersci.com [fishersci.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. compliancy-group.com [compliancy-group.com]
- 13. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 14. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 15. westlab.com [westlab.com]
- 16. ipgsf.com [ipgsf.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
